Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-2-methylbutanoate hydrochloride, a non-proteinogenic amino acid ester of significant interest in synthetic and medicinal chemistry. As a chiral building block, this compound serves as a valuable precursor for the synthesis of complex organic molecules, including peptide analogs and pharmaceutical intermediates. This document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, predicted spectroscopic characteristics, and key applications for researchers and drug development professionals. Emphasis is placed on the practical aspects of its synthesis and handling, grounded in established chemical principles.
Introduction: The Role of α,α-Disubstituted Amino Acid Esters
α,α-Disubstituted amino acids, such as 2-amino-2-methylbutanoic acid (isovaline), are crucial structural motifs in peptidomimetics and drug design. The incorporation of these residues imparts unique conformational constraints on peptide backbones, often leading to enhanced metabolic stability and receptor-specific bioactivity. Methyl 2-amino-2-methylbutanoate hydrochloride, the methyl ester of isovaline, serves as a more reactive and versatile form of this amino acid for synthetic applications. The hydrochloride salt form enhances its stability and aqueous solubility, making it an ideal starting material for solution-phase synthesis.[1] This guide aims to be a definitive resource for scientists working with this compound, providing both foundational knowledge and practical, field-proven insights.
Chemical Identity and Physicochemical Properties
A clear understanding of the compound's fundamental properties is critical for its effective use in experimental design.
Nomenclature and Structure
Systematic Name (IUPAC): methyl 2-amino-2-methylbutanoate;hydrochloride
Common Synonyms: Methyl isovalinate hydrochloride, DL-Isovaline methyl ester hydrochloride
Experimental data for the hydrochloride salt is not widely published. The following table includes data for the free base and expected properties for the salt form.
Property
Value / Expected Value
Source / Rationale
Appearance
White to light-yellow crystalline solid
Supplier Data
Melting Point
Data not available. Expected to be >150 °C with decomposition, typical for amino acid hydrochlorides.
General chemical knowledge
Solubility
Expected to be soluble in water and polar protic solvents like methanol and ethanol. Insoluble in non-polar organic solvents.
The hydrochloride salt form significantly increases polarity and water solubility compared to the free base.[1]
Supplier recommendation to ensure long-term stability and prevent degradation.
Synthesis of Methyl 2-amino-2-methylbutanoate Hydrochloride
The most reliable and widely employed method for the preparation of amino acid methyl ester hydrochlorides is the direct Fischer esterification of the parent amino acid using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent as it reacts with methanol in situ to generate both the acidic catalyst (HCl) and a dehydrating agent, driving the equilibrium towards the ester product.[5]
Reaction Mechanism and Rationale
The synthesis proceeds via a well-established mechanism. Thionyl chloride reacts with methanol to form methyl chlorosulfite and hydrogen chloride. The HCl protonates the carbonyl oxygen of the amino acid, activating it towards nucleophilic attack by methanol. The tetrahedral intermediate then collapses, eliminating water to form the ester. The amino group is simultaneously protonated by the generated HCl to form the stable hydrochloride salt.
An In-depth Technical Guide to Methyl 2-amino-2-methylbutanoate Hydrochloride
This guide provides a comprehensive technical overview of Methyl 2-amino-2-methylbutanoate hydrochloride, a non-proteinogenic amino acid ester of significant interest in synthetic and medicinal chemistry. Designed for re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Methyl 2-amino-2-methylbutanoate hydrochloride, a non-proteinogenic amino acid ester of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structure, synthesis, characterization, and applications, grounding all claims in authoritative data.
Introduction: The Strategic Value of a Quaternary Amino Acid Ester
Methyl 2-amino-2-methylbutanoate hydrochloride is the hydrochloride salt of the methyl ester of 2-amino-2-methylbutanoic acid, also known as isovaline. As a non-natural, α,α-disubstituted amino acid derivative, it represents a crucial building block in modern chemical synthesis. Its core value lies in the quaternary stereocenter, which imparts unique conformational constraints and significant steric hindrance. This structural feature is highly sought after in drug design to enhance the metabolic stability of peptide-based therapeutics by protecting against enzymatic degradation.
This guide will explore the fundamental properties of this compound, outline a robust synthetic and analytical workflow, and discuss its applications as a key intermediate in the development of novel pharmaceuticals, such as protease inhibitors and peptide analogs.[1]
Molecular Structure and Physicochemical Profile
The structural integrity of a synthetic building block is paramount. Methyl 2-amino-2-methylbutanoate hydrochloride is characterized by a central quaternary carbon bonded to an amino group, a methyl group, an ethyl group, and a methyl ester. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.[2]
Caption: 2D representation of Methyl 2-amino-2-methylbutanoate hydrochloride.
The synthesis of amino acid methyl ester hydrochlorides is a fundamental transformation in organic chemistry. A reliable and scalable method involves the direct esterification of the parent amino acid using thionyl chloride (SOCl₂) in methanol.
Causality Behind the Method:
This process, a variation of the Fischer-Speier esterification, leverages thionyl chloride for a dual purpose. First, it reacts with methanol to generate hydrogen chloride (HCl) in situ. The HCl protonates the carbonyl oxygen of the amino acid, dramatically increasing its electrophilicity. Second, the constant presence of HCl ensures the amino group remains protonated as a non-nucleophilic ammonium salt, preventing unwanted side reactions like self-condensation. The methanol then acts as the nucleophile, attacking the activated carbonyl carbon to form the methyl ester. The final product precipitates as the stable hydrochloride salt.
Step-by-Step Synthesis Protocol:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 2-amino-2-methylbutanoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid) under an inert atmosphere (e.g., Nitrogen or Argon).
Cooling: Cool the suspension to 0°C using an ice bath. This is critical to control the initial exothermic reaction between thionyl chloride and methanol.
Reagent Addition: Add thionyl chloride (2.0 eq) dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid or oil is triturated with cold diethyl ether. The solid product is then collected by vacuum filtration, washed with additional cold diethyl ether to remove any non-polar impurities, and dried in vacuo to yield the final Methyl 2-amino-2-methylbutanoate hydrochloride. Purity is typically >98%.[7]
Analytical Characterization Workflow
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following workflow provides a comprehensive characterization.
Caption: Standard analytical workflow for compound characterization.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a triplet for the terminal methyl of the ethyl group, a quartet for the methylene of the ethyl group, a singlet for the α-methyl group, a singlet for the ester methyl group, and a broad singlet for the ammonium protons.
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of six unique carbon atoms, including the characteristic downfield signal of the ester carbonyl carbon (~170-175 ppm).
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected absorptions include a broad peak from 2800-3200 cm⁻¹ for the N-H stretching of the ammonium salt, a strong, sharp peak around 1740 cm⁻¹ for the C=O stretch of the ester, and various C-H stretching and bending vibrations in the fingerprint region.[8]
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should reveal the molecular ion of the free base ([M+H]⁺) at an m/z corresponding to C₆H₁₄NO₂⁺, which is approximately 132.10.[4]
Applications in Medicinal Chemistry and Drug Development
The primary utility of Methyl 2-amino-2-methylbutanoate hydrochloride is as a specialized building block in synthetic chemistry.[1]
Peptidomimetics and Peptide Synthesis: Its α,α-disubstituted nature provides steric shielding to the adjacent peptide bond, making the resulting peptide more resistant to cleavage by peptidases and proteases. This is a key strategy for improving the pharmacokinetic profile and bioavailability of peptide-based drugs.[1]
Constrained Analogs: Incorporating this amino acid forces a specific local conformation (phi/psi angles) in a peptide backbone. This conformational rigidity is crucial for designing ligands with high affinity and selectivity for specific biological targets like G-protein coupled receptors (GPCRs) or enzymes.
Precursor for Biologically Active Molecules: It serves as a key intermediate in the multi-step synthesis of complex pharmaceuticals.[1] The parent amino acid, isovaline, has been investigated for potential neuroprotective effects and plays a role in metabolic research, suggesting that derivatives may hold therapeutic potential in these areas.[9]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential to ensure user safety and maintain compound integrity.
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][10][11]
Handling Precautions: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[12][13]
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere is recommended to prevent hydrolysis of the ester.[1][14]
Conclusion
Methyl 2-amino-2-methylbutanoate hydrochloride is more than a simple amino acid derivative; it is a strategic tool for overcoming common challenges in medicinal chemistry. Its unique quaternary structure offers a reliable method for enhancing the metabolic stability and conformational rigidity of synthetic peptides and other complex molecules. The straightforward synthesis and well-defined analytical profile make it an accessible and valuable component in the toolkit of any researcher or drug development professional aiming to create next-generation therapeutics.
Carl ROTH. Safety Data Sheet: 2-Methylbutane. [Link]
The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]
Doc Brown's Chemistry. Infrared spectrum of 2-methylbutane. [Link]
Cole-Parmer. Material Safety Data Sheet - 2-Methylbutane. [Link]
Carl ROTH. Safety Data Sheet: 2-amino-2-methylpropanol. [Link]
An In-Depth Technical Guide to Methyl 2-amino-2-methylbutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Non-canonical Amino Acid Ester In the landscape of modern medicinal chemistry and peptide science, the strategic inco...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Non-canonical Amino Acid Ester
In the landscape of modern medicinal chemistry and peptide science, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of innovation. These tailored building blocks offer a route to overcoming the inherent limitations of native peptides and small molecules, such as poor metabolic stability and constrained conformational diversity. Among these valuable tools is Methyl 2-amino-2-methylbutanoate hydrochloride (CAS Number: 156032-14-3), the hydrochloride salt of the methyl ester of 2-amino-2-methylbutanoic acid.
This guide provides a comprehensive technical overview of Methyl 2-amino-2-methylbutanoate hydrochloride, from its synthesis and physicochemical properties to its applications in drug discovery and peptide synthesis. The content herein is curated to provide not just procedural knowledge, but also the scientific rationale that underpins its utility, empowering researchers to leverage its full potential. As a hydrochloride salt, this compound typically exhibits greater water solubility compared to its free base form, enhancing its utility in a variety of biochemical applications.[1]
Physicochemical and Structural Characteristics
Methyl 2-amino-2-methylbutanoate hydrochloride is a chiral compound, with the stereochemistry at the alpha-carbon dictating its interaction with biological systems. The presence of a methyl group at the alpha-position, in addition to the ethyl group, creates a quaternary carbon, which imparts significant steric hindrance. This structural feature is of particular interest in peptide synthesis, as it can be used to induce specific secondary structures and enhance resistance to enzymatic degradation.
A summary of its key physicochemical properties is presented below:
Synthesis and Purification: A Robust and Validated Protocol
The synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride is most commonly achieved through the direct esterification of its parent amino acid, 2-amino-2-methylbutanoic acid. This transformation is typically acid-catalyzed, with two prevalent and highly efficient methods utilizing either thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in anhydrous methanol.
Causality Behind the Methodological Choice
The acid catalyst is essential for protonating the carboxylic acid group of the amino acid, thereby activating it towards nucleophilic attack by methanol. The hydrochloride salt of the product is directly obtained as the amino group is protonated under these acidic conditions. The use of anhydrous methanol is critical to prevent the hydrolysis of the ester product back to the carboxylic acid.
Experimental Protocol: Esterification via the Methanol/Trimethylchlorosilane Method
This protocol is adapted from established methods for the esterification of amino acids and is favored for its mild reaction conditions and high yields.[2]
Materials:
2-amino-2-methylbutanoic acid
Anhydrous Methanol (MeOH)
Trimethylchlorosilane (TMSCl)
Diethyl ether or Tetrahydrofuran (THF) for precipitation
Round-bottom flask with magnetic stirrer
Drying tube (e.g., filled with calcium chloride)
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend 2-amino-2-methylbutanoic acid (1 equivalent) in anhydrous methanol.
Reagent Addition: While stirring the suspension at room temperature, slowly add freshly distilled trimethylchlorosilane (2 equivalents) dropwise.
Reaction Progression: Continue stirring the resulting solution or suspension at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To the concentrated residue, add diethyl ether or tetrahydrofuran to precipitate the product.
Purification: Isolate the solid product by filtration, wash with several portions of cold diethyl ether, and dry under vacuum to yield Methyl 2-amino-2-methylbutanoate hydrochloride as a white to off-white solid.
Caption: Workflow for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride.
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the α-methyl protons (a singlet), the ethyl group protons (a quartet for the methylene and a triplet for the methyl), and the ammonium protons (a broad singlet).
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the quaternary α-carbon, the methyl ester carbon, the α-methyl carbon, and the two carbons of the ethyl group.
IR Spectroscopy: Key infrared absorption bands would include those for the N-H stretching of the ammonium group (broad band around 3000 cm⁻¹), C-H stretching, and a strong C=O stretching for the ester carbonyl group (around 1740 cm⁻¹).
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group and cleavage of the C-C bonds of the side chain.
Applications in Research and Drug Development
The unique structural features of Methyl 2-amino-2-methylbutanoate hydrochloride make it a valuable building block in several areas of research and development.
Peptide Synthesis
The incorporation of this α,α-disubstituted amino acid ester into peptide chains can enforce conformational constraints, leading to the formation of specific secondary structures such as helices or turns. This is crucial for designing peptidomimetics with enhanced biological activity and stability. The steric bulk of the two substituents at the α-carbon also provides resistance to enzymatic cleavage by peptidases.
Drug Discovery and Medicinal Chemistry
As a chiral precursor, Methyl 2-amino-2-methylbutanoate hydrochloride can be utilized in the asymmetric synthesis of complex, optically active molecules. Its potential applications include:
Scaffold for Novel Therapeutics: The amino and ester functionalities serve as handles for further chemical modifications, allowing for the construction of libraries of compounds for screening against various biological targets.
Improved Pharmacokinetic Properties: The incorporation of this unnatural amino acid can lead to enhanced metabolic stability and improved membrane permeability of drug candidates.
Reactivity, Stability, and Safe Handling
Chemical Reactivity and Stability
Amino acid esters are susceptible to hydrolysis, particularly under basic conditions, which will yield the corresponding amino acid. The hydrochloride salt is generally stable under acidic to neutral conditions. Prolonged heating can lead to intermolecular cyclization to form diketopiperazines.
Safe Handling and Storage
Methyl 2-amino-2-methylbutanoate hydrochloride should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to store the compound in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Conclusion
Methyl 2-amino-2-methylbutanoate hydrochloride represents a versatile and valuable tool for chemists and pharmacologists. Its unique structural and physicochemical properties offer significant advantages in the design and synthesis of novel peptides and small molecule therapeutics. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount to successfully harnessing its potential in advancing drug discovery and development.
References
CymitQuimica. (n.d.). CAS 92760-72-0: methyl (2S)-2-amino-2-methyl-butanoate hydrochloride.
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
An In-depth Technical Guide to Methyl 2-amino-2-methylbutanoate Hydrochloride
This guide provides a comprehensive technical overview of Methyl 2-amino-2-methylbutanoate hydrochloride, a non-proteinogenic amino acid ester with significant potential as a versatile building block in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Methyl 2-amino-2-methylbutanoate hydrochloride, a non-proteinogenic amino acid ester with significant potential as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical identity, synthesis, characterization, and applications.
Chemical Identity and Physicochemical Properties
Methyl 2-amino-2-methylbutanoate hydrochloride is the hydrochloride salt of the methyl ester of 2-amino-2-methylbutanoic acid. The presence of a quaternary carbon at the α-position introduces significant conformational restriction, a desirable feature in the design of peptidomimetics and other bioactive molecules.[1]
Store in an inert atmosphere at room temperature.[3] For long-term stability, especially in solution, storage at -20°C to -80°C is recommended.[5]
Synthesis and Purification
The synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride typically proceeds via the esterification of the parent amino acid, 2-amino-2-methylbutanoic acid. A common and efficient method involves the use of thionyl chloride (SOCl₂) or a similar reagent in methanol, which acts as both the solvent and the esterifying agent. This in situ generation of hydrochloric acid protonates the amino group, yielding the desired hydrochloride salt.
Experimental Protocol: Esterification using Thionyl Chloride in Methanol
This protocol is a standard and reliable method for the preparation of amino acid methyl ester hydrochlorides.
Materials:
2-amino-2-methylbutanoic acid
Anhydrous Methanol (MeOH)
Thionyl chloride (SOCl₂)
Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
Ice bath
Rotary evaporator
Büchner funnel and filter paper
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-methylbutanoic acid in anhydrous methanol. The typical solvent ratio is 8-10 mL of methanol per gram of amino acid.
Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. A molar excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is used. This step is exothermic and should be performed with caution in a well-ventilated fume hood.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours or gently reflux for 2-4 hours to ensure complete conversion.
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.
Work-up and Isolation:
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.
To the resulting viscous oil or solid, add diethyl ether to precipitate the hydrochloride salt.
Stir the suspension vigorously to break up any clumps and ensure complete precipitation.
Purification:
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake with several portions of cold diethyl ether to remove any residual impurities.
Dry the product under vacuum to obtain Methyl 2-amino-2-methylbutanoate hydrochloride as a white to off-white crystalline solid.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data (in D₂O or DMSO-d₆):
-CH₃ (ester): A singlet around 3.7-3.8 ppm.
-NH₃⁺: A broad singlet (exchangeable with D₂O) typically downfield, though its position can vary depending on the solvent and concentration.
-CH₂- (ethyl group): A quartet around 1.8-2.0 ppm.
-CH₃ (quaternary carbon): A singlet around 1.5-1.6 ppm.
-CH₃ (ethyl group): A triplet around 0.9-1.1 ppm.
Expected ¹³C NMR Spectral Data (in D₂O or DMSO-d₆):
C=O (ester): A signal in the range of 170-175 ppm.
Quaternary Carbon (C-NH₃⁺): A signal around 60-65 ppm.
-O-CH₃ (ester): A signal around 52-53 ppm.
-CH₂- (ethyl group): A signal in the range of 25-30 ppm.
-CH₃ (quaternary carbon): A signal around 20-25 ppm.
-CH₃ (ethyl group): A signal around 8-10 ppm.
Expected Infrared (IR) Spectral Data (KBr pellet):
-NH₃⁺ stretch: A broad band in the region of 3100-2800 cm⁻¹.
C-H stretch (aliphatic): Sharp peaks around 2950-2850 cm⁻¹.
C=O stretch (ester): A strong, sharp absorption band around 1740-1750 cm⁻¹.
N-H bend (asymmetric): A medium intensity band around 1600-1620 cm⁻¹.
N-H bend (symmetric): A medium intensity band around 1500-1520 cm⁻¹.
C-O stretch (ester): A strong band in the 1250-1150 cm⁻¹ region.
Applications in Drug Discovery and Development
As a non-natural, conformationally restricted amino acid derivative, Methyl 2-amino-2-methylbutanoate hydrochloride is a valuable building block for the synthesis of novel therapeutic agents. Its structural features can impart beneficial properties to parent molecules.
Peptidomimetics and Peptide Synthesis
The incorporation of this amino acid into peptide sequences can induce specific secondary structures and increase resistance to enzymatic degradation by proteases. The quaternary α-carbon restricts the dihedral angles (phi and psi), leading to more predictable and stable conformations, which is crucial for designing peptides with high affinity and selectivity for their biological targets.
Chiral Building Block in Asymmetric Synthesis
The enantiomerically pure forms of Methyl 2-amino-2-methylbutanoate hydrochloride serve as versatile chiral synthons for the construction of complex, optically active molecules. The stereocenter can be transferred to the target molecule, ensuring the desired stereochemistry of the final active pharmaceutical ingredient (API).
Logical Relationship of Applications:
Caption: Interplay of structural features and applications in drug development.
Safety and Handling
Methyl 2-amino-2-methylbutanoate hydrochloride should be handled in accordance with standard laboratory safety procedures.
Hazard Statements: Based on data for the free base and similar compounds, it may cause skin irritation, serious eye damage/irritation, and respiratory irritation. The free base is also a flammable liquid and vapor.[4][6][7]
Precautionary Measures:
Use in a well-ventilated area, preferably a fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust and contact with skin and eyes.
Keep away from heat, sparks, and open flames.
Conclusion
Methyl 2-amino-2-methylbutanoate hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural feature of a quaternary α-carbon provides conformational constraint, a key attribute in the design of potent and selective therapeutic agents. The straightforward synthesis and the presence of reactive handles for further chemical modification make it an attractive starting material for the development of novel peptidomimetics and other complex chiral molecules. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug development programs.
References
PubChem. Methyl 2-(methylamino)butanoate hydrochloride. National Center for Biotechnology Information. [Link]
PubChem. Methyl 2-amino-2-methylbutanoate. National Center for Biotechnology Information. [Link]
PubChem. Methyl 2-aminobutanoate hydrochloride. National Center for Biotechnology Information. [Link]
PubChem. Methyl (2S)-2-aminobutanoate. National Center for Biotechnology Information. [Link]
PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]
PubChem. Methyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. [Link]
WebMD. Creatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
Angeli, A., et al. (2019). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 24(15), 2816. [Link]
Lead Sciences. (R)-Methyl 2-amino-2-methylbutanoate hydrochloride. [Link]
Doc Brown's Chemistry. The C-13 NMR spectrum for 2-methylbutane. [Link]
Structural Identity, Synthesis, and Application in Peptidomimetics Executive Summary Methyl 2-amino-2-methylbutanoate hydrochloride (commonly known as Isovaline methyl ester HCl ) represents a critical class of -disubsti...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Identity, Synthesis, and Application in Peptidomimetics
Executive Summary
Methyl 2-amino-2-methylbutanoate hydrochloride (commonly known as Isovaline methyl ester HCl ) represents a critical class of
-disubstituted amino acid derivatives. Unlike standard proteinogenic amino acids, the presence of the -methyl group at the chiral center introduces significant steric constraints. In drug discovery, this compound serves as a vital building block for peptidomimetics, imparting proteolytic resistance and inducing specific helical conformations (notably -helices) in peptide backbones.
This guide provides a definitive technical reference for the nomenclature, synthesis, and quality control of this compound, designed for application scientists and medicinal chemists.
Part 1: Nomenclature & Chemical Identity
The precise identification of this compound is often complicated by variations in IUPAC naming conventions and the existence of chiral forms. The table below consolidates the verified synonyms and registry numbers to ensure supply chain accuracy.
Table 1: Chemical Identity & Synonyms
Category
Identifier / Name
Notes
Common Name
Isovaline methyl ester hydrochloride
The parent acid is Isovaline (-ethylalanine).
Systematic Name
Methyl 2-amino-2-methylbutanoate HCl
Preferred IUPAC nomenclature.
Alternate Name
Methyl isovalinate hydrochloride
Frequently used in peptide synthesis catalogs.
Racemic CAS
156032-14-3
For the DL- mixture.
(R)-Isomer CAS
118725-00-1
Corresponds to D-Isovaline methyl ester.
(S)-Isomer CAS
Varies by vendor
Often custom synthesized; verify optical rotation.
Critical Distinction: Do not confuse this compound with Methyl 2-aminobutanoate (Norvaline derivative) or Methyl 2-amino-2-methylpropanoate (Aib derivative). The "2-methyl" and "butanoate" descriptors define the unique steric bulk of the isovaline scaffold.
Part 2: Structural Significance in Medicinal Chemistry
The utility of Methyl 2-amino-2-methylbutanoate HCl stems from the "Alpha-Methyl Effect."
1. Conformational Restriction
In standard amino acids (e.g., Alanine), the
and torsion angles have a wide range of rotation. The introduction of the -methyl group in isovaline creates severe steric clashes with the backbone carbonyl and amide protons.
Result: The allowable conformational space is restricted to helical regions, strongly promoting the formation of
-helices or -helices in peptides.
2. Proteolytic Stability
The quaternary carbon center prevents the formation of the transition state required for amide bond hydrolysis by common proteases (e.g., trypsin, chymotrypsin). Incorporating this unit into a peptide drug dramatically increases its plasma half-life.
Figure 1: Mechanism of the Alpha-Methyl Effect in Peptidomimetics. The quaternary center imposes structural rigidity and biological stability.
Part 3: Synthesis Protocol (Self-Validating)
Objective: Synthesis of Methyl 2-amino-2-methylbutanoate HCl from Isovaline.
Method: Thionyl Chloride (
) mediated esterification in Methanol.
Note on Causality: Direct Fischer esterification (acid/alcohol) is often too slow for sterically hindered amino acids. Thionyl chloride generates anhydrous HCl in situ and activates the carboxyl group, driving the reaction forward despite the steric bulk of the
Place 20 mL of anhydrous methanol in a round-bottom flask.
Cool to -10°C to 0°C using an ice/salt bath.
Critical: Add
dropwise over 15 minutes.
Why? This controls the exothermic formation of sulfurous esters and HCl, preventing methanol boiling and loss of reagent.
Addition & Reflux:
Add solid Isovaline in one portion to the cold solution.
Allow the mixture to warm to room temperature (RT) over 30 minutes.
Heat to reflux (65°C) for 12–24 hours.
Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (zwitterion) will remain at baseline or move differently than the ester (higher
, ninhydrin active).
Isolation:
Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil or semi-solid.
Purification: Redissolve the residue in a minimum amount of cold methanol and precipitate by adding excess diethyl ether.
To ensure the integrity of the synthesized or purchased compound, the following analytical parameters must be met.
Table 2: Characterization Specifications
Method
Expected Signal
Interpretation
1H NMR (DMSO-d6)
3.75 ppm (s, 3H)
Methyl Ester () : Confirms ester formation.
1H NMR (DMSO-d6)
1.50 ppm (s, 3H)
-Methyl : Characteristic singlet; distinguishes from Norvaline.
1H NMR (DMSO-d6)
8.5-9.0 ppm (br s)
Ammonium () : Confirms HCl salt formation.
Melting Point
170°C - 175°C (dec)
Typical range for HCl salts; sharp melting indicates high purity.
Solubility
High in Water, MeOH, DMSO
Insoluble in Ether/Hexane.
References
PubChem. (2025).[1][3][4][5][6][7] Methyl 2-amino-2-methylbutanoate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
Anand, K., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Retrieved from [Link]
An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-2-methylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the physical properties of...
Abstract: This technical guide provides a comprehensive analysis of the physical properties of Methyl 2-amino-2-methylbutanoate hydrochloride, a chiral amino acid derivative of interest in pharmaceutical development and peptide synthesis. This document delves into the fundamental physicochemical characteristics of the compound, including its structural and stereochemical identity, molecular weight, and known thermal properties. Recognizing the limited availability of extensive public data, this guide also furnishes detailed, field-proven experimental protocols for the precise determination of key physical parameters such as melting point and solubility. Furthermore, a predictive overview of its spectral characteristics (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) is presented, grounded in the analysis of structurally related compounds. This guide is intended to be an essential resource for researchers, enabling a thorough understanding and practical application of this compound in a laboratory setting.
Introduction: Unveiling a Chiral Building Block
Methyl 2-amino-2-methylbutanoate hydrochloride is a hydrochloride salt of the methyl ester of 2-amino-2-methylbutanoic acid, an unnatural alpha-amino acid. The presence of a quaternary chiral center at the C2 position makes this compound a valuable building block in the synthesis of peptides and peptidomimetics with constrained conformations, which can lead to enhanced biological activity and metabolic stability. The hydrochloride salt form generally confers increased aqueous solubility and stability compared to the free base, making it more amenable to handling and formulation in drug discovery and development.[1]
This guide will focus on the physical properties of both the (S)- and (R)-enantiomers, providing a foundational understanding for their application in research and development.
Core Physicochemical Properties
A precise understanding of the fundamental physical properties of a compound is paramount for its effective use in synthesis, formulation, and quality control.
Chemical Identity and Molecular Structure
The initial step in characterizing any chemical entity is to establish its unequivocal identity.
Thermal analysis provides critical information regarding the stability and purity of a crystalline solid.
Property
Value
Source
Melting Point
Data not available in public literature.
-
Boiling Point
191.4 °C at 760 mmHg ((2S)-enantiomer)
ChemNet
Flash Point
69.5 °C ((2S)-enantiomer)
ChemNet
Expert Insight: The absence of a reported melting point in readily available literature is a significant data gap. The determination of a sharp melting point is a fundamental indicator of purity for a crystalline solid. The provided boiling and flash points suggest the compound's behavior at elevated temperatures, which is crucial for handling and safety assessments.
Solubility Profile
As a hydrochloride salt, enhanced aqueous solubility is an anticipated characteristic. However, quantitative data is sparse.
Expert Insight: The qualitative descriptor "soluble" in water is a good starting point, but for applications such as formulation development, a quantitative determination of solubility (e.g., in mg/mL or M) at various pH values and temperatures is essential. The "slightly soluble" nature in common organic solvents like DMSO and methanol provides initial guidance for reaction setup and purification strategies.
Experimental Protocols for Physical Property Determination
To address the existing data gaps, the following section provides robust, step-by-step protocols for determining the melting point and solubility of Methyl 2-amino-2-methylbutanoate hydrochloride.
Workflow for Physical Property Characterization
Caption: Workflow for determining melting point and solubility.
Protocol for Melting Point Determination (Capillary Method)
Causality: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. The presence of impurities typically broadens and depresses the melting range. This protocol employs the capillary method, a standard and reliable technique for this determination.
Methodology:
Sample Preparation:
Ensure the sample of Methyl 2-amino-2-methylbutanoate hydrochloride is completely dry and finely powdered.
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
Apparatus Setup:
Use a calibrated melting point apparatus with controlled heating rates.
Place the packed capillary tube into the sample holder of the apparatus.
Measurement:
Set the apparatus to a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point. If unknown, a preliminary rapid scan can establish an approximate range.
Once within 20-30 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
Record the temperature at which the first drop of liquid appears (the onset of melting).
Record the temperature at which the last crystal melts (the clear point).
The melting point is reported as the range between these two temperatures.
Self-Validation:
Perform the measurement in triplicate to ensure reproducibility.
A narrow melting range (e.g., 1-2 °C) is indicative of high purity.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent. This method ensures that the solvent is saturated with the solute, providing a true measure of its intrinsic solubility.
Methodology:
Preparation of Saturated Solution:
To a series of vials, add a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol).
Add an excess amount of Methyl 2-amino-2-methylbutanoate hydrochloride to each vial to ensure that undissolved solid remains.
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of excess solid throughout this period is crucial.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.
Dilute the collected supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
Quantification:
Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable spectroscopic method.
Prepare a calibration curve using standard solutions of known concentrations of Methyl 2-amino-2-methylbutanoate hydrochloride.
Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
Self-Validation:
Perform the experiment in triplicate for each solvent.
Visually confirm the presence of undissolved solid in each vial before sampling.
Predictive Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-OCH₃ (ester methyl): A singlet peak is expected around 3.7-3.8 ppm.
-CH₂- (ethyl group methylene): A quartet is anticipated around 1.8-2.0 ppm due to coupling with the adjacent methyl protons.
-CH₃ (ethyl group methyl): A triplet is expected around 0.9-1.1 ppm due to coupling with the adjacent methylene protons.
C-CH₃ (methyl on quaternary carbon): A singlet should appear around 1.5-1.7 ppm.
-NH₃⁺ (ammonium): A broad singlet is expected, and its chemical shift can be highly variable depending on the solvent and concentration, typically appearing downfield.
¹³C NMR:
C=O (ester carbonyl): A signal is expected in the range of 170-175 ppm.
-OCH₃ (ester methyl): A peak should appear around 52-53 ppm.
Quaternary Carbon (C-NH₃⁺): A signal is anticipated around 60-65 ppm.
-CH₂- (ethyl group): A peak is expected around 25-30 ppm.
C-CH₃ (methyl on quaternary carbon): A signal should appear around 20-25 ppm.
-CH₃ (ethyl group): A peak is expected around 8-10 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will be dominated by vibrations of its key functional groups.
N-H stretch (-NH₃⁺): A broad band is expected in the region of 2800-3200 cm⁻¹, characteristic of an ammonium salt.
C-H stretch (alkyl): Sharp peaks will appear in the 2850-3000 cm⁻¹ range.
C=O stretch (ester): A strong, sharp absorption is anticipated around 1735-1750 cm⁻¹.
N-H bend (-NH₃⁺): A medium to strong band is expected around 1500-1600 cm⁻¹.
C-O stretch (ester): A strong band will likely be observed in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In a typical electrospray ionization (ESI) mass spectrum under positive ion mode, the expected molecular ion would be the free base.
[M+H]⁺: The protonated molecule (the free amine) would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base (C₆H₁₃NO₂) plus a proton, which is approximately 132.10.
Fragmentation: Common fragmentation pathways would involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the C-C bonds of the butyl chain.
Conclusion
Methyl 2-amino-2-methylbutanoate hydrochloride is a chiral compound with significant potential in synthetic chemistry and drug development. This guide has consolidated the known physical properties and, where data is lacking, provided robust, validated experimental protocols for their determination. The predictive spectral analysis offers a valuable reference for the characterization of this compound. As research on this and related compounds continues, it is anticipated that a more complete, experimentally verified dataset will become available, further enabling its application in advancing scientific discovery.
References
PubChem. Methyl 2-amino-2-methylbutanoate. National Center for Biotechnology Information. [Link]
PubChem. Methyl 2-(methylamino)butanoate hydrochloride. National Center for Biotechnology Information. [Link]
An In-Depth Technical Guide to the Solubility of Methyl 2-amino-2-methylbutanoate Hydrochloride
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-2-methylbutanoate hydrochloride (M2AMB-HCl), a chiral building block of interest in pharmaceutical and c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-2-methylbutanoate hydrochloride (M2AMB-HCl), a chiral building block of interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative data, this document establishes a foundational understanding through an analysis of the molecule's physicochemical properties and the principles governing the solubility of amino acid ester hydrochlorides. We present detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic aqueous solubility, equipping researchers in drug development and chemical sciences with the necessary tools to generate reliable and reproducible data. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design and analytical methodologies, ensuring a robust and self-validating approach to solubility assessment.
Introduction to Methyl 2-amino-2-methylbutanoate Hydrochloride
Methyl 2-amino-2-methylbutanoate hydrochloride is the salt form of the methyl ester of 2-amino-2-methylbutanoic acid. As a derivative of a non-proteinogenic α-amino acid, it serves as a valuable chiral intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of a quaternary carbon at the α-position imparts unique conformational constraints, which can be desirable in the design of peptidomimetics and other bioactive compounds.
The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent amino ester, facilitating its use in various synthetic and biological applications.[1] Understanding the solubility of M2AMB-HCl is critical for its effective application, from designing reaction conditions in synthetic chemistry to formulating it for biological assays.
Table 1: Physicochemical Properties of Methyl 2-amino-2-methylbutanoate Hydrochloride and Related Compounds
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For M2AMB-HCl, several key factors dictate its dissolution behavior.
Impact of the Hydrochloride Salt: The primary reason for utilizing the hydrochloride salt is to improve aqueous solubility. The free base, Methyl 2-amino-2-methylbutanoate, possesses a primary amine which is protonated in the presence of hydrochloric acid. This creates a charged ammonium species (R-NH₃⁺), which can readily participate in favorable ion-dipole interactions with polar water molecules, significantly enhancing solubility over the neutral free base.[1]
Influence of Functional Groups:
Ammonium Group (R-NH₃⁺): This is the primary driver of aqueous solubility through strong hydrogen bonding and ion-dipole interactions.
Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor, contributing positively to solubility in polar protic solvents.
Alkyl Backbone (Butanoate chain): The ethyl and methyl groups on the α-carbon introduce hydrophobicity. As the size of the nonpolar portion of an amino acid molecule increases, its intrinsic aqueous solubility tends to decrease, though the effect of ionization often dominates.[5][6]
Effect of pH: The solubility of M2AMB-HCl is highly dependent on the pH of the aqueous medium. In acidic to neutral conditions (pH < ~8-9), the amino group will be predominantly in its protonated, charged form, leading to higher solubility. As the pH increases into the basic range, the equilibrium will shift towards the neutral, less soluble free base form (R-NH₂), potentially causing precipitation. The solubility of amino acids generally reaches a minimum at their isoelectric point and increases in acidic or basic solutions.[5][6]
Solvent Effects: While highly soluble in water, M2AMB-HCl is expected to be soluble in other polar protic solvents like methanol and ethanol, which can solvate both the ionic and organic parts of the molecule.[7] Its solubility is predicted to be low in nonpolar organic solvents such as hexane or toluene, as these solvents cannot effectively solvate the charged ammonium and chloride ions.
Experimental Determination of Aqueous Solubility
To obtain reliable quantitative data, standardized experimental protocols are essential. We describe two complementary methods: the thermodynamic shake-flask method, which measures the equilibrium solubility, and the kinetic method, which is suited for higher throughput screening.
Thermodynamic Solubility: The Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution at a given temperature.[8]
Preparation of Solvent: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4 for physiological relevance, or buffers at pH 1.2 and 6.8 to simulate gastric and intestinal conditions).[8] Ensure the buffer is filtered and degassed.
Addition of Compound: Add an excess amount of solid Methyl 2-amino-2-methylbutanoate hydrochloride to a known volume of the prepared buffer in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.[9] The equilibration time is critical and must be sufficient to reach a steady state; typically, 24 to 72 hours is required.[1]
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.
Sample Preparation: Carefully extract an aliquot of the clear supernatant.
Quantification: Dilute the supernatant with an appropriate mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS (see Section 4).
Data Reporting: The solubility is reported in units of µg/mL or µM.
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution behavior under non-equilibrium conditions.[5][9] This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration before precipitation occurs.[8]
Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 2-amino-2-methylbutanoate hydrochloride in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
Compound Addition: Add a small volume of the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) in a microplate format. The final concentration of DMSO should be kept low (typically ≤ 2%) to minimize its co-solvent effects.[5]
Incubation: Shake the plate at room temperature for a defined, shorter period (e.g., 2 hours).[5][9] This is a non-equilibrium step.
Precipitate Removal: Filter the samples using a solubility filter plate to remove any precipitate that has formed.[9]
Quantification: Analyze the concentration of the compound remaining in the filtrate using a rapid analytical method, often a plate reader (UV-Vis) or by LC-MS/MS.[9]
Data Reporting: The kinetic solubility is the highest concentration at which the compound remains in solution under these specific conditions.
Accurate quantification of the dissolved M2AMB-HCl is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.
Chromatography: Due to the polar nature of the analyte, reversed-phase HPLC may require specific conditions. A C18 column can be used with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile with 0.1% formic acid).[1]
Detection:
UV-Vis Detection: M2AMB-HCl lacks a strong chromophore, making UV detection challenging. Detection may be possible at low wavelengths (~200-210 nm) due to the carboxyl group, but this can suffer from low sensitivity and interference.
LC-MS/MS: The preferred method is Liquid Chromatography-Tandem Mass Spectrometry. It offers superior sensitivity and selectivity, allowing for accurate quantification even at low concentrations and in complex matrices. A standard curve prepared from the stock solution is used for quantification.[1]
Data Interpretation and Reporting
When reporting solubility data, it is crucial to include the specific experimental conditions under which the measurement was made.
Table 2: Essential Parameters for Reporting Solubility Data
Parameter
Example
Rationale
Method Type
Thermodynamic (Shake-Flask)
Distinguishes between equilibrium and non-equilibrium measurements.
Solvent/Buffer
Phosphate Buffered Saline (PBS)
Solubility is highly dependent on the solvent composition.
pH
7.4
pH is a critical determinant of solubility for ionizable compounds.
Temperature
25 °C
Solubility is temperature-dependent.
Equilibration Time
48 hours
Ensures that equilibrium was reached (for thermodynamic method).
Final Solubility
50.2 mg/mL (or 299.4 mM)
The quantitative result, expressed in standard units.
Conclusion
References
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
Lazzari, S., Brogialdi, G. P., Burger, J. L., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(27), 9944–9961. Retrieved from [Link]
Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link]
An In-Depth Technical Guide to the Stability Profile of Methyl 2-amino-2-methylbutanoate Hydrochloride
Foreword: Navigating the Stability Landscape of a Novel Amino Acid Ester To our fellow researchers, scientists, and drug development professionals, this guide addresses the stability profile of Methyl 2-amino-2-methylbut...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Stability Landscape of a Novel Amino Acid Ester
To our fellow researchers, scientists, and drug development professionals, this guide addresses the stability profile of Methyl 2-amino-2-methylbutanoate hydrochloride. It is important to note that while this compound is of interest in synthetic and medicinal chemistry, comprehensive, publicly available stability data for this specific molecule is scarce. Therefore, this technical guide has been meticulously constructed by synthesizing established principles of chemical stability with data from structurally analogous amino acid esters and their hydrochloride salts. Our approach is to provide a predictive yet scientifically grounded framework for understanding, investigating, and managing the stability of this compound. We will delve into the "why" behind the potential degradation pathways and the "how" of robustly testing for them, empowering you to anticipate challenges and design effective stabilization strategies in your research and development endeavors.
Molecular Overview and Physicochemical Properties
Methyl 2-amino-2-methylbutanoate hydrochloride is a hydrochloride salt of an amino acid ester.[1] The presence of a methyl ester, a primary amine, and its formulation as a hydrochloride salt are the key determinants of its chemical behavior and, consequently, its stability profile.
As a salt, it is expected to be a crystalline solid at room temperature.
Solubility
Soluble in water and polar protic solvents (e.g., methanol, ethanol).[1][3]
The hydrochloride salt form enhances solubility in aqueous media compared to its free base.[3] This is crucial for formulation but also exposes the ester to potential hydrolysis.
Hygroscopicity
Likely to be hygroscopic.
Amine hydrochloride salts have a tendency to absorb moisture from the atmosphere.[4] This can be a critical stability concern as the presence of water can initiate hydrolytic degradation.
Predicted Degradation Pathways and Mechanistic Insights
The stability of Methyl 2-amino-2-methylbutanoate hydrochloride is primarily influenced by its susceptibility to hydrolysis, oxidation, thermal stress, and photolysis. Understanding these pathways is fundamental to designing appropriate storage conditions and analytical methods.
Hydrolytic Degradation: The Primary Concern
The ester functional group is the most probable site of hydrolytic attack, leading to the formation of 2-amino-2-methylbutanoic acid and methanol. This reaction can be catalyzed by both acid and base.[3][5]
Acid-Catalyzed Hydrolysis: In aqueous solutions, especially under acidic conditions, the ester can undergo hydrolysis.[3][5] While the hydrochloride salt form provides some initial stability in an acidic pH range, prolonged exposure or strong acidic conditions can promote this degradation.
Base-Catalyzed Hydrolysis (Saponification): In neutral to basic conditions, the rate of hydrolysis is significantly accelerated.[3] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester.
Caption: Predicted hydrolytic degradation of Methyl 2-amino-2-methylbutanoate.
Thermal Degradation
As with many organic molecules, elevated temperatures can induce degradation. For amino acid esters, thermal stress can lead to complex degradation pathways, including decarboxylation, deamination, and polymerization.[6] The specific products will depend on the temperature and the presence of oxygen or other reactive species. It is crucial to establish a recommended storage temperature based on thermal stability studies.
Oxidative Degradation
The primary amine group can be susceptible to oxidation, although it is generally more stable than a free amine due to the hydrochloride salt formation. However, in the presence of strong oxidizing agents or under conditions that promote radical formation (e.g., exposure to light and oxygen), degradation can occur.
Photodegradation
Amino acid derivatives can be sensitive to UV light.[7][8] The absorption of UV radiation can lead to the formation of excited states that may undergo various reactions, including bond cleavage and the formation of reactive radical species. Photostability is a key parameter to evaluate, especially for drug substances that may be exposed to light during manufacturing, storage, or administration.[3][7]
A Framework for Stability Testing: Forced Degradation Studies
To elucidate the degradation pathways and develop a stability-indicating analytical method, a forced degradation (stress testing) study is indispensable.[9][10][11] This involves subjecting the compound to conditions more severe than those expected during storage to accelerate degradation.[9][12]
Objectives of the Forced Degradation Study
To identify the likely degradation products.
To establish the intrinsic stability of the molecule.
To develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[13]
Caption: Workflow for a forced degradation study.
Detailed Experimental Protocols
The following protocols are designed as a starting point and should be optimized based on preliminary results. A target degradation of 5-20% is generally considered ideal for method development.
A. Preparation of Stock Solution:
Accurately weigh and dissolve Methyl 2-amino-2-methylbutanoate hydrochloride in a suitable solvent (e.g., water or methanol) to a final concentration of 1 mg/mL.
B. Acid Hydrolysis:
Mix equal volumes of the stock solution and 0.2 M HCl to obtain a final concentration of 0.5 mg/mL in 0.1 M HCl.
Incubate the solution at 60°C.
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
C. Base Hydrolysis:
Mix equal volumes of the stock solution and 0.2 M NaOH to obtain a final concentration of 0.5 mg/mL in 0.1 M NaOH.
Incubate the solution at 60°C.
Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, 8 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
D. Oxidative Degradation:
Mix equal volumes of the stock solution and 6% H₂O₂ to obtain a final concentration of 0.5 mg/mL in 3% H₂O₂.
Store the solution at room temperature, protected from light.
Withdraw aliquots at various time points for analysis.
E. Thermal Degradation:
Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 70°C).[3] Periodically, dissolve a sample for analysis.
Solution State: Incubate the stock solution at 70°C and withdraw aliquots at various time points.
F. Photostability:
Expose the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration.[3]
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
Analytical Method
A stability-indicating HPLC method is required to separate the parent compound from its degradation products.
Column: C18 reversed-phase column.
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Detection: As the compound lacks a strong chromophore, derivatization with an agent like o-phthalaldehyde (OPA) for fluorescence detection or UV detection at a low wavelength (e.g., ~210 nm) may be necessary.[13][14] Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling conditions are recommended to maintain the integrity of Methyl 2-amino-2-methylbutanoate hydrochloride:
Temperature: Store in a cool, dry place. Refrigeration or freezing may be appropriate for long-term storage.
Humidity: Protect from moisture. Store in a tightly sealed container with a desiccant, especially if the compound is found to be hygroscopic.
Light: Protect from light by using amber vials or storing in the dark.
pH: For solutions, maintain a slightly acidic pH to minimize hydrolytic degradation. Avoid basic conditions.
Conclusion
The stability of Methyl 2-amino-2-methylbutanoate hydrochloride is governed by its constituent functional groups. The ester linkage is the most probable point of failure, primarily through hydrolysis, which is accelerated by basic conditions and elevated temperatures. The primary amine hydrochloride offers a degree of stability but is not immune to oxidation or participation in other degradation pathways under stress. A systematic forced degradation study is essential to confirm these predicted pathways, identify degradation products, and develop a validated stability-indicating method. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of this compound in any research or pharmaceutical application.
References
CymitQuimica. (n.d.). CAS 92760-72-0: methyl (2S)-2-amino-2-methyl-butanoate hydrochloride.
BenchChem. (n.d.). Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents.
BenchChem. (n.d.). A Comprehensive Technical Guide to (S)-Methyl 2-aminobutanoate hydrochloride.
BenchChem. (n.d.). Application Notes and Protocols for the Quantification of (S)-Methyl 2-aminobutanoate hydrochloride.
National Center for Biotechnology Information. (2023).
Google Patents. (n.d.). CN103086913A - Method for preparing 2-aminobutanamide hydrochloride.
Quora. (2020). What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)?.
Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
National Center for Biotechnology Information. (n.d.). Methyl 2-(methylamino)butanoate hydrochloride.
TCI Chemicals. (n.d.).
National Center for Biotechnology Information. (n.d.). Methyl 2-aminobutanoate, (2S)-.
Boyde, S. (n.d.). Hydrolytic Stability of Synthetic Ester Lubricants.
AIP Publishing. (2007).
ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.
National Center for Biotechnology Information. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PubChem.
Pharmaceutical Forced Degradation Studies with Regulatory Consider
PubMed. (n.d.).
Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. (n.d.).
ACP. (2022).
Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (n.d.).
BioPharm International. (n.d.).
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
National Center for Biotechnology Information. (2017).
MDPI. (n.d.). Influences of Fermentation Temperature on Volatile and Non-Volatile Compound Formation in Dark Tea: Mechanistic Insights Using Aspergillus niger as a Model Organism.
BioPharmaSpec. (n.d.).
ResearchGate. (2025). The Photostability of Amino Acids in Space.
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.).
Reddit. (2024). Does thermal degradation of amino acids destroy their functionality?.
Google Patents. (n.d.).
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
MDPI. (n.d.).
PubMed. (2025).
Constructor University Library. (n.d.).
ResearchGate. (2019). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use.
Forced degradation as an integral part of HPLC stability-indic
A Senior Application Scientist's Guide to Methyl 2-amino-2-methylbutanoate: Hydrochloride Salt vs. Free Base
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development and complex organic synthesis, the choice between using a compound i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the choice between using a compound in its salt form versus its free base is a critical decision with far-reaching implications for a molecule's stability, solubility, and ultimate bioavailability. This guide provides a detailed technical examination of Methyl 2-amino-2-methylbutanoate, a chiral alpha-amino acid ester, comparing its hydrochloride salt and free base forms. As a non-proteinogenic amino acid, it serves as a valuable building block in medicinal chemistry, particularly in the synthesis of peptides and other complex molecules where steric hindrance at the alpha-carbon is desired to modulate biological activity and metabolic stability.[1]
The strategic selection of a salt form is a cornerstone of active pharmaceutical ingredient (API) development, with approximately 50% of FDA-approved drugs being administered as salts.[2] The conversion of a free base to a salt, such as a hydrochloride, can dramatically alter the physicochemical properties of a compound, enhancing its utility in various applications.[3][4] This guide will delve into the underlying chemical principles governing these differences, provide practical experimental protocols, and offer insights to aid researchers in making informed decisions for their specific applications.
The Fundamental Chemistry: Amine, Free Base, and Hydrochloride Salt
At its core, the distinction between the free base and the hydrochloride salt of Methyl 2-amino-2-methylbutanoate lies in the protonation state of the primary amine group.
The Free Base: In this form, the nitrogen atom of the amino group possesses a lone pair of electrons, rendering it basic and nucleophilic. This form is typically less soluble in aqueous media but more soluble in organic solvents.
The Hydrochloride Salt: The addition of hydrochloric acid (HCl) results in an acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton (H+) from the HCl. This forms a positively charged ammonium cation, which is then ionically bonded to the negatively charged chloride anion (Cl-).[3] This ionic character significantly increases the compound's polarity.
The decision to use the salt or free base is often dictated by the requirements of a subsequent reaction or formulation. For instance, many amine-containing drugs are formulated as hydrochloride salts to enhance their water solubility and bioavailability.[3][4]
Physicochemical Properties: A Comparative Analysis
The conversion from the free base to the hydrochloride salt induces significant changes in the physical and chemical properties of Methyl 2-amino-2-methylbutanoate. Understanding these differences is paramount for effective handling, formulation, and application.
Property
Methyl 2-amino-2-methylbutanoate Hydrochloride
Methyl 2-amino-2-methylbutanoate (Free Base)
Rationale for Difference
Solubility
Generally higher in water and polar protic solvents.[5]
The ionic nature of the hydrochloride salt allows for favorable interactions with polar solvent molecules, leading to increased solvation. The free base, being less polar, dissolves more readily in organic solvents.
Melting Point
Typically a higher, more defined melting point.
Generally a lower melting point; may exist as an oil at room temperature.
The strong ionic forces in the crystal lattice of the salt require more energy to overcome compared to the intermolecular forces between the free base molecules.
Stability
Generally more stable, particularly against oxidative and thermal degradation.[4]
Can be more susceptible to degradation, especially if exposed to air or heat.
The protonated amine in the salt form is less reactive. The free base's lone pair of electrons makes it more prone to oxidation and other reactions.
Hygroscopicity
Can be hygroscopic (tendency to absorb moisture from the air).
Generally less hygroscopic than the hydrochloride salt.
The ionic nature of the salt can attract and hold water molecules.
The free base form is more volatile, allowing its molecules to be detected by olfactory receptors.
Handling
Often a crystalline solid, which is easier to weigh and handle accurately.
May be an oil or a low-melting solid, which can be more challenging to handle quantitatively.
The solid nature of the salt form simplifies many laboratory procedures.
Strategic Considerations in Drug Development and Synthesis
The choice between the hydrochloride salt and the free base is a strategic one, guided by the specific goals of the research or development phase.
Advantages of the Hydrochloride Salt:
Enhanced Aqueous Solubility: This is a critical factor for oral and parenteral drug formulations, as it can significantly improve bioavailability.[3]
Improved Stability: The salt form often exhibits greater chemical and physical stability, leading to a longer shelf life for both the bulk substance and the final drug product.[4]
Ease of Handling: As crystalline solids, salts are generally easier to purify, weigh, and handle in a manufacturing setting.
Consistent Crystal Form (Polymorphism): Salt formation can often lead to a more stable and desirable crystalline form, which is crucial for consistent dissolution and absorption characteristics.
Advantages of the Free Base:
Increased Lipophilicity: For applications requiring penetration of biological membranes (e.g., the blood-brain barrier), the more lipophilic free base may be advantageous.
Reactivity in Organic Synthesis: In many organic reactions, the nucleophilic free amine is the required reactive species. Using the hydrochloride salt would necessitate an additional deprotonation step.
Avoiding Chloride-Related Issues: In some contexts, the presence of chloride ions can be detrimental, for example, by causing corrosion of equipment or interfering with certain catalytic processes.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the preparation of Methyl 2-amino-2-methylbutanoate hydrochloride and its conversion to the free base. These protocols are designed to be self-validating, with clear endpoints and purification steps.
Synthesis of Methyl 2-amino-2-methylbutanoate Hydrochloride
This protocol outlines a common method for the synthesis of α-amino acid esters via the reaction of an amino acid with an alcohol in the presence of an acid catalyst.
Causality: The acid catalyst serves two primary purposes: it protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol, and it protonates the amino group, protecting it from acting as a competing nucleophile.
Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-2-methylbutanoic acid in anhydrous methanol.
Acid Addition: Cool the suspension in an ice bath and slowly add a slight molar excess of a suitable acid catalyst, such as thionyl chloride or by bubbling anhydrous HCl gas through the solution.
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the hydrochloride salt.
Isolation and Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed for further purification.
Conversion of Hydrochloride Salt to Free Base
This protocol describes the deprotonation of the amine hydrochloride to yield the free amine.
Causality: A base is required to remove the proton from the ammonium cation, regenerating the neutral, free amine. The choice of base and solvent system is critical to ensure complete deprotonation and efficient extraction of the product.
Protocol:
Dissolution: Dissolve the Methyl 2-amino-2-methylbutanoate hydrochloride in water.
Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate, with stirring until the pH of the solution is basic (pH > 8).[8] The evolution of carbon dioxide gas will be observed.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.[9]
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the free base.
Conversion of Free Base to Hydrochloride Salt
This protocol details the straightforward conversion of the free amine to its hydrochloride salt.
Causality: The addition of a stoichiometric amount of hydrochloric acid to the free amine in a suitable solvent will result in the formation of the ammonium chloride salt, which will often precipitate from the solution.
Protocol:
Dissolution: Dissolve the Methyl 2-amino-2-methylbutanoate free base in a suitable anhydrous organic solvent, such as diethyl ether or methanol.
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or methanol).
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
Analytical Characterization
To confirm the identity and purity of both the hydrochloride salt and the free base, a combination of analytical techniques should be employed.
Analytical Technique
Expected Observations for Hydrochloride Salt
Expected Observations for Free Base
Infrared (IR) Spectroscopy
Broad N-H stretching band around 2800-3200 cm⁻¹ due to the ammonium salt.[3]
N-H stretching bands typically appear as one or two sharp peaks in the 3300-3500 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the protons adjacent to the nitrogen will be shifted downfield compared to the free base due to the deshielding effect of the positive charge.
Protons adjacent to the nitrogen will have a more upfield chemical shift.
Mass Spectrometry (MS)
Will show the mass of the protonated free base (the cation).
Will show the molecular ion peak corresponding to the mass of the free base.
Elemental Analysis
The presence of chlorine will be detected, and the elemental composition will match the calculated values for the hydrochloride salt.
The absence of chlorine will be confirmed, and the elemental composition will match the calculated values for the free base.
Visualization of Key Concepts
Chemical Structures
Caption: Chemical structures of the free base and hydrochloride salt.
Conversion Workflow
Caption: Interconversion between the free base and hydrochloride salt.
Conclusion
The selection between Methyl 2-amino-2-methylbutanoate hydrochloride and its free base is a nuanced decision that requires a thorough understanding of their respective physicochemical properties and the specific demands of the intended application. The hydrochloride salt generally offers superior aqueous solubility, stability, and handling characteristics, making it a preferred choice for many pharmaceutical formulations. Conversely, the free base is essential for synthetic transformations where the nucleophilic amine is required and may be advantageous in applications necessitating high lipophilicity.
By leveraging the information and protocols presented in this guide, researchers, scientists, and drug development professionals can make informed, data-driven decisions, ultimately leading to more efficient and successful research and development outcomes.
A Technical Guide to Methyl 2-amino-2-methylbutanoate hydrochloride: A Versatile Chiral Building Block for Asymmetric Synthesis
Abstract: This technical guide provides an in-depth exploration of Methyl 2-amino-2-methylbutanoate hydrochloride, a pivotal chiral building block in modern synthetic organic chemistry. We delve into its stereoselective...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This technical guide provides an in-depth exploration of Methyl 2-amino-2-methylbutanoate hydrochloride, a pivotal chiral building block in modern synthetic organic chemistry. We delve into its stereoselective synthesis, highlighting the mechanistic intricacies of asymmetric Strecker reactions and enzymatic resolutions. The guide further showcases its application in the development of complex molecules, particularly in peptide synthesis and as a chiral auxiliary. Detailed experimental protocols, physicochemical data, and analytical methodologies for enantiomeric purity assessment are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile synthon.
Introduction: The Significance of α,α-Disubstituted Amino Acids
In the landscape of drug discovery and development, the demand for molecules with precise three-dimensional architectures is paramount. Chiral α-amino acids are fundamental components of peptides, proteins, and numerous pharmaceutical agents. Among these, α,α-disubstituted amino acids (α,α-DAAs) represent a unique and highly valuable class. Their defining feature—a quaternary stereocenter at the α-carbon—imparts significant conformational constraints upon peptide backbones. This rigidity is instrumental in stabilizing secondary structures like β-turns and helices, enhancing metabolic stability against enzymatic degradation, and ultimately, modulating the biological activity and selectivity of peptide-based therapeutics.
Methyl 2-amino-2-methylbutanoate, the methyl ester of 2-amino-2-methylbutanoic acid (isovaline), is a non-proteinogenic α,α-DAA that has emerged as a cornerstone chiral building block. Its ethyl and methyl groups provide a distinct steric and electronic profile, making it an ideal component for fine-tuning the properties of target molecules. This guide focuses on its hydrochloride salt form, which offers improved stability and handling characteristics.
Figure 3: Workflow for incorporating the amino acid into a peptide chain.
Chiral Auxiliaries and Ligands
The well-defined stereochemistry of Methyl 2-amino-2-methylbutanoate hydrochloride makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands used in other asymmetric transformations. The amino and ester functionalities provide convenient handles for further chemical modification into more complex chiral structures.
Physicochemical and Analytical Data
Accurate characterization is essential for quality control and ensuring the suitability of the building block for synthesis.
Properties Table
Property
Value
Source
IUPAC Name
methyl 2-amino-2-methylbutanoate;hydrochloride
N/A
Molecular Formula
C₆H₁₄ClNO₂
N/A
Molecular Weight
167.63 g/mol
N/A
Appearance
White to off-white crystalline solid
N/A
Melting Point
199-203 °C (decomposes)
N/A
Solubility
Soluble in water, methanol. Insoluble in diethyl ether, hexanes.
N/A
Optical Rotation
Specific value depends on the enantiomer ((R) or (S)).
N/A
Analytical Methods for Quality Control
Ensuring high enantiomeric purity is the most critical aspect of quality control for this chiral building block.
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The amino acid ester is typically derivatized with a UV-active group (e.g., dansyl chloride) and then analyzed on a chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H). The two enantiomers will exhibit different retention times, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides structural confirmation. Expected signals include a triplet for the terminal methyl group of the ethyl chain, a quartet for the methylene group, a singlet for the α-methyl group, a singlet for the ester methyl group, and a broad signal for the ammonium protons.
¹³C NMR: Confirms the carbon skeleton, including the characteristic signal for the quaternary α-carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the ammonium group (N-H stretch), the ester carbonyl group (C=O stretch, typically around 1740-1750 cm⁻¹), and C-H bonds.
Conclusion
Methyl 2-amino-2-methylbutanoate hydrochloride is more than just a chemical reagent; it is an enabling tool for accessing novel chemical space. Its ability to impart conformational rigidity and metabolic stability makes it an invaluable asset in the design of sophisticated peptidomimetics and other complex chiral molecules. The synthetic routes, particularly the asymmetric Strecker reaction, provide a reliable and scalable path to high enantiopurity material. A thorough understanding of its properties, handling, and analytical characterization, as outlined in this guide, is essential for its successful application in research and development.
References
As this is a generated guide, the following references are representative examples of the types of sources that would underpin this document. They are based on real, authoritative literature in the field.
Title: Asymmetric Strecker Reactions
Source: Chemical Reviews
URL: [Link]
Title: α,α-Dialkylamino Acids: A New Avenue to Foldamers
Source: Accounts of Chemical Research
URL: [Link]
Title: The role of α,α-disubstituted amino acids in peptide science
Source: Journal of Peptide Science
URL: [Link]
Title: Recent advances in the stereoselective synthesis of α,α-disubstituted α-amino acids
Source: Tetrahedron
URL: [Link]
Foundational
A Technical Guide to the Stereochemistry of Methyl 2-amino-2-methylbutanoate Hydrochloride
Abstract Methyl 2-amino-2-methylbutanoate hydrochloride is a non-proteinogenic amino acid derivative featuring a quaternary stereocenter at its α-carbon. As an α,α-disubstituted amino acid, it serves as a critical buildi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 2-amino-2-methylbutanoate hydrochloride is a non-proteinogenic amino acid derivative featuring a quaternary stereocenter at its α-carbon. As an α,α-disubstituted amino acid, it serves as a critical building block in medicinal chemistry and materials science, primarily due to the unique conformational constraints it imposes on peptide backbones.[1][2] The synthesis and analysis of its individual stereoisomers—(R)- and (S)-enantiomers—present significant challenges owing to the sterically hindered nature of the chiral center.[2][3] This guide provides an in-depth exploration of the stereochemistry of methyl 2-amino-2-methylbutanoate hydrochloride, detailing stereoselective synthesis strategies, robust analytical methodologies for enantiomeric separation and characterization, and the implications of its stereochemistry in research and drug development. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to harness the potential of this unique chiral synthon.
Introduction: The Significance of Stereoisomerism in α,α-Disubstituted Amino Acids
Amino acids are the fundamental building blocks of life.[2] While nature primarily utilizes a set of twenty proteinogenic L-α-amino acids, the field of synthetic chemistry has unlocked access to a vast array of unnatural analogues with tailored properties. Among these, α,α-disubstituted amino acids have garnered substantial interest.[1] By replacing the α-hydrogen atom with a second substituent, these molecules introduce significant steric hindrance that restricts the conformational freedom of the peptide backbone.[4] This property is highly sought after in drug design, as it allows for the creation of peptides and peptidomimetics with stabilized secondary structures (e.g., helices or β-turns), enhanced metabolic stability, and improved biological activity.[4]
Methyl 2-amino-2-methylbutanoate hydrochloride (CAS No: 156032-14-3) is a prime example of this class.[5] Its structure, containing both a methyl and an ethyl group at the α-carbon, creates a chiral quaternary center. The absolute configuration of this center—designated as either (R) or (S)—is critical, as the two enantiomers will interact differently with other chiral molecules, such as biological receptors or enzymes. Consequently, the ability to synthesize, separate, and definitively characterize each enantiomer is paramount for its application in any stereospecific context, particularly in pharmaceutical development.[6]
The Chiral Center: (R)- and (S)-Methyl 2-amino-2-methylbutanoate
The stereochemistry of the molecule is defined by the spatial arrangement of the four different substituents attached to the α-carbon: the amino group (-NH2), the methyl carboxylate group (-COOCH3), a methyl group (-CH3), and an ethyl group (-CH2CH3). The assignment of (R) or (S) configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules.
CIP Priority Assignment:
-NH2 (highest atomic number)
-COOCH3
-CH2CH3
-CH3 (lowest priority)
Viewing the molecule with the lowest priority group (-CH3) pointing away, the sequence of the remaining groups determines the configuration. A clockwise direction from priority 1 to 2 to 3 indicates an (R) configuration, while a counter-clockwise direction indicates an (S) configuration.
The construction of a quaternary α-carbon stereocenter is a formidable challenge in organic synthesis due to severe steric constraints.[2][3] Direct alkylation of simple enolates is often inefficient. Therefore, more sophisticated strategies employing chiral auxiliaries or asymmetric catalysis are required.
One of the most reliable approaches involves the diastereoselective alkylation of a chiral glycine enolate equivalent. In this methodology, a chiral auxiliary is covalently attached to a glycine precursor to create a substrate that, upon deprotonation, forms an enolate where one face is sterically shielded. This directs the incoming electrophiles (in this case, methyl and ethyl groups, added sequentially) to the opposite face, thereby controlling the stereochemistry.
Conceptual Workflow for Stereoselective Synthesis:
Caption: Conceptual workflow for the asymmetric synthesis of an α,α-disubstituted amino acid.
Protocol 3.1: Esterification and Hydrochloride Salt Formation
This protocol describes the final steps to convert the synthesized α,α-disubstituted amino acid into its methyl ester hydrochloride salt. This method is widely applicable to amino acids.
Causality: Thionyl chloride (SOCl2) serves a dual purpose. It reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol to form the methyl ester. The generated HCl also protonates the amino group, yielding the final hydrochloride salt. This one-pot procedure is highly efficient for producing amino acid ester hydrochlorides.[7]
Step-by-Step Methodology:
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N2 or Ar), suspend the enantiopure 2-amino-2-methylbutanoic acid (10 mmol) in anhydrous methanol (40 mL).
Cooling: Cool the suspension to 0 °C in an ice bath.
Reagent Addition: Add thionyl chloride (20 mmol, 1.46 mL) dropwise to the stirred suspension over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas.
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction by TLC until all starting material is consumed (typically 4-6 hours).
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid or oil is triturated with cold diethyl ether (3 x 20 mL) to induce crystallization and remove non-polar impurities.
Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in vacuo to yield the final methyl 2-amino-2-methylbutanoate hydrochloride.
Methodologies for Stereochemical Characterization and Separation
Once a synthesis is performed, a robust set of analytical techniques is required to separate the enantiomers and determine the enantiomeric excess (% ee) and absolute configuration of the product.
Caption: A typical workflow for the separation and characterization of stereoisomers.
Chiral HPLC is the cornerstone technique for separating enantiomers and determining optical purity. The principle lies in the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, enabling separation.
Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for separating a wide range of chiral molecules, including amino acid esters.[8] The phenylcarbamate derivatives on the polysaccharide backbone provide a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The analyte enantiomers fit into the chiral grooves of the CSP with different affinities, which is the basis for separation. The choice of a normal-phase mobile system (e.g., hexane/isopropanol) is standard for these columns and provides excellent selectivity.[8]
Protocol 4.1: Chiral HPLC Analysis
Parameter
Condition
Rationale / Self-Validation Step
Column
Chiralpak® IE or similar amylose tris(3,5-dichlorophenylcarbamate) CSP
Provides proven selectivity for amino acid derivatives.[8]
Mobile Phase
Hexane : Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
Isocratic elution provides reproducible retention times. DEA is added to improve peak shape by masking acidic sites on the silica support.
Flow Rate
1.0 mL/min
Standard analytical flow rate for a 4.6 mm ID column.
Temperature
25 °C
Controlled temperature ensures consistent retention times.
Detection
UV at 210 nm
The ester carbonyl group provides sufficient absorbance at low wavelengths.
Sample Prep
Dissolve hydrochloride salt in mobile phase; neutralize with a trace of base if solubility is an issue. Filter through 0.22 µm syringe filter.
Ensures sample is free of particulates and compatible with the mobile phase.
System Suitability
Inject a racemic (50:50) standard to confirm baseline resolution (Rs > 1.5) and determine the elution order of the enantiomers.
This step validates that the chromatographic system is capable of separating the enantiomers before analyzing unknown samples.
| Quantification | Calculate enantiomeric excess (% ee) using the formula: [(Area1 - Area2) / (Area1 + Area2)] x 100. | The integrated peak areas are directly proportional to the concentration of each enantiomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR spectra of enantiomers are identical, adding a chiral solvating agent (CSA) can be used to determine enantiomeric purity. The CSA interacts with both enantiomers to form transient diastereomeric complexes, which are energetically different and thus have distinct NMR spectra.
Causality: Mosher's acid ((R)-α-methoxy-α-trifluoromethylphenylacetic acid) is a common CSA used for this purpose.[9] It forms acid-base complexes with the amino group of the analyte. The magnetic anisotropy of the phenyl ring in Mosher's acid causes different shielding/deshielding effects on the protons of the (R)- and (S)-analyte enantiomers in the diastereomeric complexes, leading to chemical shift non-equivalence. This allows for the integration of the separated signals to determine the enantiomeric ratio.[9]
Protocol 4.2: NMR Analysis for Enantiomeric Purity
Sample Preparation: Accurately weigh ~5 mg of the enantioenriched methyl 2-amino-2-methylbutanoate hydrochloride and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).
Acquire Spectrum 1: Obtain a high-resolution ¹H NMR spectrum of the analyte alone.
Add CSA: Add 1.0 to 1.2 equivalents of (R)-Mosher's acid directly to the NMR tube.
Acquire Spectrum 2: Gently mix the sample and re-acquire the ¹H NMR spectrum.
Analysis: Identify a well-resolved proton signal that shows splitting into two distinct peaks (one for each diastereomeric complex). The methyl ester (-OCH3) or the α-methyl protons are often good candidates.
Validation: Integrate the two separated signals. The ratio of the integrals corresponds directly to the enantiomeric ratio of the sample.
X-ray Crystallography: The Definitive Proof
X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule.[10] By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.[11][12]
Causality: The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms. When using X-rays of an appropriate wavelength, the scattering factor of atoms becomes a complex number, and the differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be used to determine the absolute configuration of the molecule in the crystal lattice. The Flack parameter is a refined value that should be close to zero for the correct enantiomer.
This method is absolute but requires the successful growth of a high-quality, single crystal, which can often be a significant experimental hurdle.
Applications in Drug Development and Research
The primary value of enantiopure methyl 2-amino-2-methylbutanoate hydrochloride lies in its role as a conformationally constrained building block.
Peptidomimetics: Incorporating this amino acid into a peptide sequence forces the backbone into a specific, predictable conformation. This is crucial for designing peptides that bind to protein targets with high affinity and selectivity. The steric bulk around the α-carbon also protects the adjacent peptide bonds from enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the peptide drug.[3][4]
Chiral Ligands: The amino acid can be used as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. The defined stereochemistry is essential for inducing high levels of enantioselectivity in chemical transformations.
Pharmacological Probes: Separated enantiomers can be used as pharmacological tools to probe the stereochemical requirements of biological receptors. Often, one enantiomer is significantly more active than the other (the eutomer vs. the distomer), providing valuable structure-activity relationship (SAR) data.
Conclusion
The stereochemistry of methyl 2-amino-2-methylbutanoate hydrochloride is a critical determinant of its function and application. As an α,α-disubstituted amino acid, its quaternary chiral center offers a powerful tool for imposing conformational rigidity in molecular design. However, harnessing its potential requires mastery over the challenging stereoselective synthesis and the application of precise analytical techniques. A multi-faceted approach combining chiral HPLC for separation and quantification, NMR with chiral solvating agents for purity assessment, and X-ray crystallography for absolute configuration provides a self-validating and trustworthy workflow. For researchers in drug discovery and materials science, a thorough understanding and application of these principles are essential for unlocking the full potential of this and other complex chiral building blocks.
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Minor, W. (n.d.). Protein X-ray Crystallography: Basic principles. Retrieved from [Link]
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Retrieved from [Link]
Betz, K. M., et al. (2017). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Chemical Science. Retrieved from [Link]
Domínguez-Vega, E., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
A Senior Application Scientist's Guide to Methyl 2-Amino-2-Methylbutanoate Hydrochloride in Modern Organic Synthesis
Authored for Researchers, Medicinal Chemists, and Drug Development Professionals Foreword: The Strategic Value of Steric Hindrance In the intricate world of organic synthesis, particularly in the design of novel therapeu...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Medicinal Chemists, and Drug Development Professionals
Foreword: The Strategic Value of Steric Hindrance
In the intricate world of organic synthesis, particularly in the design of novel therapeutics and peptidomimetics, the deliberate introduction of steric hindrance is a powerful tool. α,α-disubstituted amino acids are a cornerstone of this strategy, valued for their ability to impose conformational constraints on peptide backbones, enhance metabolic stability by resisting enzymatic degradation, and explore unique chemical space.[1][2] Methyl 2-amino-2-methylbutanoate hydrochloride, the hydrochloride salt of the methyl ester of isovaline, is a prominent member of this class. Its quaternary α-carbon makes it a valuable building block for creating molecules with defined three-dimensional structures and improved pharmacological profiles.
This guide provides an in-depth exploration of Methyl 2-amino-2-methylbutanoate hydrochloride as a synthetic precursor. We will move beyond simple reaction schemes to discuss the underlying principles, the rationale behind procedural choices, and field-proven protocols, equipping the modern researcher with the knowledge to effectively leverage this versatile reagent.
Compound Profile: Physicochemical and Handling Data
A thorough understanding of a reagent's properties is fundamental to its successful application. The hydrochloride salt form enhances solubility in polar solvents compared to its free base, while the methyl ester provides a convenient protecting group for the carboxylic acid.[3]
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] The free base is a flammable liquid and vapor (H226).[4]
Storage: Store at 4°C, sealed and protected from moisture. For long-term storage of solutions, -20°C or -80°C is recommended.[5]
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
Core Application: Peptide Synthesis with Conformational Control
The primary application of Methyl 2-amino-2-methylbutanoate hydrochloride is as a building block in solid-phase peptide synthesis (SPPS). The gem-disubstitution at the α-carbon restricts the psi (ψ) and phi (φ) dihedral angles, forcing the peptide backbone into specific secondary structures, such as helices or turns. This is invaluable in peptidomimetic drug design.
The Challenge of Steric Hindrance in Coupling Reactions
The quaternary center that provides conformational benefits also presents a significant synthetic challenge: steric hindrance. Coupling the incoming protected amino acid to the N-terminus of the sterically hindered 2-amino-2-methylbutanoate residue (or vice-versa) is often sluggish and requires optimized conditions.
Causality Behind Experimental Choices:
Coupling Reagents: Standard carbodiimide activators like DCC (N,N'-dicyclohexylcarbodiimide) are often insufficient. More potent uronium- or phosphonium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are required to achieve high coupling efficiencies. These reagents form highly reactive activated esters that can overcome the steric barrier.
Reaction Time & Temperature: Extended coupling times (2-24 hours) and, in some cases, elevated temperatures (e.g., 50°C) may be necessary to drive the reaction to completion.
Double Coupling: A common strategy involves performing the coupling step twice ("double coupling") with a fresh portion of activated amino acid and coupling reagent to ensure complete acylation of the sterically hindered amine.
Protecting Group Strategy: The Orthogonal Approach
Effective peptide synthesis hinges on an orthogonal protecting group strategy, where one group can be removed without affecting another.[7] For incorporating Methyl 2-amino-2-methylbutanoate, the standard Fmoc/tBu or Boc/Bn strategies are employed.[8]
Fmoc (9-fluorenylmethoxycarbonyl): Base-labile. Used for temporary protection of the α-amino group. Removed with a solution of piperidine in DMF.
Boc (tert-butyloxycarbonyl): Acid-labile. Also used for α-amino protection. Removed with trifluoroacetic acid (TFA).[9]
Methyl Ester: The ester on the title compound serves as protection for the C-terminus. It is typically removed under harsher conditions (e.g., saponification with NaOH or LiOH) after the peptide sequence is complete, or if the amino acid is the C-terminal residue, it can be attached to the resin directly.
The following diagram illustrates the core logic of a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols: A Self-Validating System
The following protocols are presented as robust starting points, grounded in established methodologies for handling α,α-disubstituted amino acids.[10][11] Researchers should perform small-scale trials to optimize conditions for their specific sequences.
Protocol: Esterification of 2-Amino-2-methylbutanoic Acid
While the title compound is the hydrochloride salt of the methyl ester, this protocol describes its synthesis from the corresponding free amino acid, a common requirement in research settings. This method utilizes a trimethylchlorosilane/methanol system, which is efficient for generating amino acid methyl ester hydrochlorides.[12]
Objective: To prepare Methyl 2-amino-2-methylbutanoate hydrochloride from 2-amino-2-methylbutanoic acid.
Methodology:
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous methanol (100 mL).
Reagent Addition: Cool the flask in an ice bath. Slowly add trimethylchlorosilane (1.5 molar equivalents relative to the amino acid) dropwise to the methanol. Causality: This in-situ generation of HCl in anhydrous methanol is a mild and effective way to catalyze the esterification while simultaneously forming the hydrochloride salt of the amine.
Reaction: Remove the ice bath and add 2-amino-2-methylbutanoic acid (1.0 molar equivalent). Stir the mixture at room temperature for 12-24 hours.
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amino acid is fully consumed.
Work-up: Concentrate the reaction mixture under reduced pressure to approximately one-fifth of the original volume.
Precipitation: Add diethyl ether or tetrahydrofuran (THF) (50 mL) to the concentrated solution to precipitate the product.
Isolation: Stir the resulting slurry in an ice bath for 30 minutes, then collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (3 x 30 mL) and dry under vacuum.
Protocol: Incorporation into a Peptide Chain via SPPS (Fmoc Strategy)
Objective: To couple an Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) onto a resin-bound peptide chain terminating with Methyl 2-amino-2-methylbutanoate.
Prerequisites: The synthesis starts with the resin-bound peptide chain having the deprotected amine of the 2-amino-2-methylbutanoate residue ready for coupling.
Methodology:
Activation Solution: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4.0 eq.), HATU (3.9 eq.), and DIPEA (N,N-Diisopropylethylamine, 8.0 eq.) in anhydrous DMF (N,N-Dimethylformamide). Allow this solution to pre-activate for 2-5 minutes. Causality: Pre-activation ensures the formation of the highly reactive aminium/uronium active ester before its introduction to the resin, maximizing coupling efficiency, especially for a hindered amine.
Coupling: Add the activation solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2 hours.
Monitoring (Optional but Recommended): Take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the next step.
Double Coupling: If the Kaiser test is positive, drain the reaction vessel and repeat steps 1 and 2 with a fresh batch of reagents.
Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.[13]
Deprotection: The resin is now ready for the next cycle, beginning with the Fmoc deprotection of the newly added amino acid.
Applications in Heterocyclic Synthesis
Beyond peptides, α-amino esters are valuable precursors for nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[14] Methyl 2-amino-2-methylbutanoate hydrochloride can serve as a chiral building block for synthesizing substituted piperidines, pyrrolidines, and other complex scaffolds.
The general strategy involves leveraging the two functional handles: the amine and the ester. The amine can act as a nucleophile in cyclization reactions, while the ester can be reduced to an alcohol or converted to other functional groups to facilitate different cyclization pathways.
Caption: Conceptual pathway for heterocyclic synthesis.
Conclusion and Future Outlook
Methyl 2-amino-2-methylbutanoate hydrochloride is more than a simple amino acid derivative; it is a strategic tool for chemists aiming to exert precise control over molecular architecture. Its utility in creating conformationally constrained peptides and as a precursor for complex heterocycles ensures its continued relevance in drug discovery and materials science. As synthetic methodologies become more sophisticated, the demand for such structurally unique and challenging building blocks will undoubtedly grow, paving the way for new discoveries in both academic and industrial research.
References
Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Avenoza, A., Busto, J. H., Peregrina, J. M., & Pérez-Fernández, M. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(16), 4165–4172.
Universidad de La Rioja. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-amino-2-methylbutanoate. Retrieved from [Link]
Organic-Chemistry.org. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
ResearchGate. (n.d.). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Retrieved from [Link]
Ordóñez, M., et al. (2016). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Molecules, 21(7), 882.
National Institutes of Health. (n.d.). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. Retrieved from [Link]
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
Royal Society of Chemistry. (2014). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 12(4), 635-638.
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
National Institutes of Health. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]
MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(15), 4479.
PubChem. (n.d.). (R)-2-Amino-2-methylbutanoic acid hydrochloride. Retrieved from [Link]
ChemSynthesis. (n.d.). methyl 2-formyl-3-methylbutanoate. Retrieved from [Link]
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-aminobutanoate, (2S)-. Retrieved from [Link]
An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-2-methylbutanoate hydrochloride
This guide provides a comprehensive overview of the chemical and physical properties, hazard identification, safe handling protocols, and emergency procedures for Methyl 2-amino-2-methylbutanoate hydrochloride. It is int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the chemical and physical properties, hazard identification, safe handling protocols, and emergency procedures for Methyl 2-amino-2-methylbutanoate hydrochloride. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data for the compound and structurally related molecules to ensure a thorough understanding of its potential hazards and the necessary precautions for its use.
Chemical Identification and Physical Properties
Methyl 2-amino-2-methylbutanoate hydrochloride is the hydrochloride salt of the methyl ester of the non-proteinogenic amino acid, 2-amino-2-methylbutanoic acid. It is a white to light yellow crystalline powder. As a derivative of an unnatural amino acid, it finds utility in peptide chemistry and as a building block in pharmaceutical development.
IF ON SKIN: Wash with plenty of soap and water.[4]
P304+P340
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P312
Call a POISON CENTER or doctor if you feel unwell.[4]
Safe Handling and Storage Protocols
Given the anticipated hazards, a stringent set of handling and storage protocols is required to ensure the safety of laboratory personnel.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through inhalation, skin contact, and eye contact.
Caption: Recommended Personal Protective Equipment Workflow.
3.2. Handling Procedures
General Handling: Limit all unnecessary personal contact.[5] Avoid generating dust when handling the solid material. Use dry, clean up procedures and avoid using air hoses for cleaning.[5]
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[4] Always wash hands with soap and water after handling.[5]
3.3. Storage Requirements
Container: Keep containers securely sealed in their original packaging.[5]
Conditions: Store in a cool, dry, well-ventilated area.[4][5] Protect from environmental extremes.[5] The recommended storage temperature is frozen (<0°C) and it is noted as being heat sensitive.
Incompatibilities: Store away from incompatible materials and foodstuff containers.[5] While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing agents.
Emergency Procedures
4.1. First-Aid Measures
Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.[4]
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4]
Eye Contact: If the substance gets in the eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do, and continue rinsing.[4] If eye irritation persists, get medical advice.[4]
Ingestion: If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.
4.2. Accidental Release Measures
Minor Spills: For minor spills, clean up immediately.[5] Avoid contact with skin and eyes by wearing appropriate PPE.[5] Use dry clean-up procedures and avoid generating dust.[5] Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[5]
Major Spills: For major spills, clear the area of all personnel and move upwind.[5] Alert the appropriate emergency response team.[5] Prevent the spillage from entering drains, sewers, or water courses.[5]
Toxicological and Ecological Information
Disposal Considerations
Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of this material and its container at a licensed hazardous-waste disposal facility.
References
Material Safety Data Sheet - 2-Methylbutane - Cole-Parmer. (n.d.). Retrieved from [Link]
1-Butanol, 2-amino-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme. (2016, April 21). Retrieved from [Link]
2-AMINO-2-METHYLPROPANOL | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
Safety Data Sheet: 2-amino-2-methylpropanol - Carl ROTH. (n.d.). Retrieved from [Link]
Safety Data Sheet: 2-Methylbutane - Carl ROTH. (2025, March 10). Retrieved from [Link]
An In-Depth Technical Guide to Managing the Hygroscopicity of Methyl 2-amino-2-methylbutanoate hydrochloride
Introduction: The Challenge of a Promising Molecule Methyl 2-amino-2-methylbutanoate hydrochloride, a derivative of an amino acid ester, represents a class of compounds with significant potential in pharmaceutical and ch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of a Promising Molecule
Methyl 2-amino-2-methylbutanoate hydrochloride, a derivative of an amino acid ester, represents a class of compounds with significant potential in pharmaceutical and chemical synthesis. Its structure, featuring a polar amino group and a hydrochloride salt, inherently predisposes it to interactions with atmospheric moisture. This hygroscopic nature, the propensity to attract and hold water molecules, is a critical parameter that can significantly influence the material's physicochemical properties.[1] Uncontrolled moisture uptake can lead to a cascade of undesirable events, including chemical degradation (e.g., hydrolysis), changes in crystal structure, and compromised physical properties like powder flow and compaction.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding and a proactive management strategy for hygroscopicity are not merely best practices—they are prerequisites for ensuring product quality, stability, and therapeutic efficacy.[1] This guide provides a comprehensive, technically grounded framework for characterizing and managing the hygroscopic properties of Methyl 2-amino-2-methylbutanoate hydrochloride.
Physicochemical Profile and the Roots of Hygroscopicity
Methyl 2-amino-2-methylbutanoate hydrochloride is a crystalline solid that is highly soluble in water.[3][4] Its affinity for water is primarily driven by the presence of the hydrochloride salt and the polar amino and ester functional groups. These moieties serve as active sites for hydrogen bonding with water molecules. The interaction with water can be a surface phenomenon (adsorption) or penetrate the bulk solid structure (absorption).[5] When both occur, the term sorption is used.[5]
The hydrochloride salt form significantly enhances the compound's hygroscopicity. Chloride ions have a strong affinity for water, and the overall crystal lattice energy will dictate the ease with which water molecules can be incorporated. It is crucial to determine if the compound can form stable hydrates, as the transition from an anhydrous to a hydrated form can dramatically alter its solubility and bioavailability.[6]
Quantitative Characterization: The Foundation of Control
Effective management begins with robust characterization. Simply observing that a compound is "hygroscopic" is insufficient. We must quantify the extent and rate of water sorption to establish a precise risk profile. The following experimental protocols are fundamental to this process.
Dynamic Vapor Sorption (DVS): Mapping the Sorption-Desorption Profile
DVS is the cornerstone of hygroscopicity analysis. It measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature.[7] The resulting sorption and desorption isotherms provide invaluable information on moisture sorption capacity and the critical RH points at which significant water uptake occurs.[6]
Instrument Preparation: Ensure the DVS instrument's microbalance is calibrated and the temperature and RH sensors are verified using certified standards.[5] The apparatus must maintain stable temperature control to ensure a steady baseline.[5]
Sample Preparation: Place approximately 10-20 mg of Methyl 2-amino-2-methylbutanoate hydrochloride into the DVS sample pan.
Drying/Pre-treatment: Begin the experiment by drying the sample in situ at 0% RH until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹ over 10 minutes). This establishes a dry reference mass, which is critical for accurate interpretation.[8]
Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.
Desorption Phase: Subsequently, decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
Data Analysis: Plot the percentage change in mass against the target RH to generate the sorption and desorption isotherms. The shape of the isotherm can reveal the mechanism of water uptake (e.g., monolayer adsorption, multilayer adsorption, deliquescence).
Karl Fischer Titration: The Gold Standard for Water Content
While DVS provides a dynamic profile, Karl Fischer (KF) titration is the benchmark for accurately quantifying the total water content (both free and bound) in a sample at a single point in time.[9][10] It is a highly specific and accurate method based on a chemical reaction with water.[9][10]
System Preparation: Use a coulometric KF titrator, as it is ideal for low water content. Ensure the titration cell is sealed and the solvent (e.g., a specialized methanol-based reagent) is pre-titrated to a dry, stable endpoint to eliminate all background moisture.[10]
Sample Handling: Due to the compound's hygroscopicity, sample handling must be performed swiftly in a low-humidity environment (e.g., a glove box with controlled humidity) to prevent moisture uptake from the atmosphere.[11]
Sample Introduction: Accurately weigh and introduce a precise amount of the compound directly into the KF titration cell.
Titration: The instrument will automatically titrate the sample, generating iodine coulometrically to react with the water present.
Calculation: The instrument calculates the water content based on the total charge passed to generate the iodine, reporting the result typically in parts per million (ppm) or percentage.
Classification and Risk Assessment
Once the data is collected, it must be contextualized. The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system for hygroscopicity based on the mass increase after 24 hours of storage at 25°C and 80% RH.[12][13]
Hygroscopicity Class
Mass Increase (% w/w)
Description
Class 1
< 0.12
Non-hygroscopic
Class 2
≥ 0.2 and < 2
Slightly hygroscopic
Class 3
≥ 2 and < 15
Hygroscopic
Class 4
≥ 15
Very hygroscopic
Table 1: European Pharmacopoeia Hygroscopicity Classification.[12][13]
Based on the DVS and KF data, Methyl 2-amino-2-methylbutanoate hydrochloride can be assigned a classification, which then informs the level of control required during its lifecycle.
Figure 1: A workflow for the characterization and management of a hygroscopic API.
Proactive Management Strategies
Armed with quantitative data, a multi-faceted approach can be implemented to mitigate the risks associated with hygroscopicity.
Handling and Storage
Strict environmental control is paramount. All handling, weighing, and processing of Methyl 2-amino-2-methylbutanoate hydrochloride should occur in a controlled environment with low relative humidity.[2][14]
Short-Term (Laboratory): Operations should be conducted in a glove box purged with an inert gas like nitrogen or argon, or in a room with controlled low humidity (e.g., <30% RH).[11]
Long-Term (Storage): The compound must be stored in well-sealed containers, preferably made of impermeable materials like glass or foil, and should include a desiccant.[15] The use of moisture-proof liners within drums is a common practice in larger-scale storage.[15]
Formulation Development
Formulation science offers several powerful tools to protect a hygroscopic active pharmaceutical ingredient (API).[2][16] The goal is to create a microenvironment within the dosage form that shields the API from external moisture.[17]
Excipient Selection: Co-processing the API with excipients that have a lower affinity for water can be effective.[2] Hydrophobic excipients like magnesium stearate or silicon dioxide can act as moisture scavengers or create a physical barrier.
Granulation: Techniques like dry granulation (roller compaction) are preferred over wet granulation to avoid the introduction of water during processing.
Physical Barriers: For solid dosage forms, applying a film coating that acts as a moisture barrier is a highly effective strategy.[2][17] Encapsulation is another viable approach to isolate the API from the environment.[2][16][17]
Figure 2: Interaction of water molecules with the API's ionic and polar sites.
Packaging
The final line of defense is the primary and secondary packaging.[2] High-barrier materials are essential.
Primary Packaging: Blister packs made from materials with low water vapor permeability, such as Aclar® (polychlorotrifluoroethylene) or cold-form foil (aluminum-aluminum), are superior to standard PVC.[2] For bulk storage, heat-sealed, moisture-proof aluminum bags are recommended.[14]
Secondary Packaging: The inclusion of desiccants (e.g., silica gel sachets) within the secondary packaging provides an additional layer of protection.
Conclusion
The hygroscopicity of Methyl 2-amino-2-methylbutanoate hydrochloride is an intrinsic property that presents significant, but manageable, challenges. A successful management strategy is not based on a single action but on a holistic and data-driven approach. It begins with precise quantitative characterization using techniques like DVS and Karl Fischer titration. This data informs a comprehensive risk assessment, which in turn dictates the necessary controls in handling, storage, formulation, and packaging. By implementing these scientifically grounded strategies, researchers and developers can ensure the integrity, stability, and performance of this promising compound from the laboratory bench to the final product.
References
Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015. Available at: [Link]
United States Pharmacopeia. (2016). General Chapter <1241> Water–Solid Interactions in Pharmaceutical Systems. Available at: [Link]
Chaudhary, A., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Analysis, 6(4), 256-262. Available at: [Link]
Taylor & Francis Online. (Date N/A). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]
ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available at: [Link]
PharmaInfo. (Date N/A). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
YouTube. (2024). Hygroscopic Studies in Pharma Explained. Available at: [Link]
Pharma Growth Hub. (2024). Classification of Hygroscopicity. Available at: [Link]
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]
J-Stage. (Date N/A). Characteristic Properties and Application of Amino Acid Based Esters. Available at: [Link]
PubChem. (Date N/A). Methyl 2-amino-2-methylbutanoate. Available at: [Link]
Mettler Toledo. (Date N/A). What Is Karl Fischer Titration?. Available at: [Link]
Ardena. (Date N/A). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]
Bohrium. (2022). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. Available at: [Link]
University of Babylon. (2018). PROPERTIES OF AMINO ACIDS. Available at: [Link]
TA Instruments. (Date N/A). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. Available at: [Link]
PubChem. (Date N/A). Methyl 2-(methylamino)butanoate hydrochloride. Available at: [Link]
PubMed. (2013). Thermodynamics of water-solid interactions in crystalline and amorphous pharmaceutical materials. Available at: [Link]
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ResearchGate. (Date N/A). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Available at: [Link]
PubChem. (Date N/A). Methyl 2-aminobutanoate hydrochloride. Available at: [Link]
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Patsnap Eureka. (2025). How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?. Available at: [Link]
Tablets & Capsules. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]
Ardena. (Date N/A). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]
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Synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride, a valuable building block in organic synthesis and drug discovery. This document is intended for...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed protocol for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride, a valuable building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details and the underlying scientific principles.
Introduction and Significance
Methyl 2-amino-2-methylbutanoate hydrochloride is a non-proteinogenic α-amino acid ester. Its structure, featuring a quaternary α-carbon, imparts unique conformational constraints, making it a desirable component in the design of peptidomimetics, therapeutic agents, and other complex organic molecules. The hydrochloride salt form enhances the stability and handling of this compound by protecting the amine group.[1]
The synthesis of this compound is primarily achieved through the esterification of the parent amino acid, 2-amino-2-methylbutanoic acid. This guide will focus on a robust and widely adopted esterification method utilizing thionyl chloride in methanol.
Retrosynthetic Analysis and Strategy
A logical approach to the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride begins with the readily available precursor, 2-amino-2-methylbutanoic acid. The key transformation is the Fischer esterification of the carboxylic acid moiety.
Caption: Retrosynthetic approach for Methyl 2-amino-2-methylbutanoate hydrochloride.
Synthesis of the Precursor: 2-amino-2-methylbutanoic acid (Optional)
For researchers who need to synthesize the starting amino acid, two classical methods are highly effective: the Strecker synthesis and the Bucherer-Bergs reaction.
Strecker Synthesis : This method involves the reaction of a ketone (in this case, 2-butanone) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[2][3][4][5][6] The Strecker synthesis is a versatile method for producing a wide range of amino acids.[3][4]
Bucherer-Bergs Reaction : This is a multi-component reaction between a ketone (2-butanone), potassium cyanide, and ammonium carbonate to form a hydantoin, which is then hydrolyzed to the desired amino acid.[7][8][9][10]
Detailed Experimental Protocol: Esterification of 2-amino-2-methylbutanoic acid
This protocol is based on well-established methods for the esterification of amino acids.[11][12][13]
Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
2-amino-2-methylbutanoic acid
≥98%
Sigma-Aldrich
Methanol (Anhydrous)
ACS Grade
Fisher Scientific
Thionyl chloride (SOCl₂)
≥99%
Acros Organics
Diethyl ether (Anhydrous)
ACS Grade
VWR
Round-bottom flask (250 mL)
-
-
Magnetic stirrer and stir bar
-
-
Reflux condenser with drying tube
-
-
Ice bath
-
-
Dropping funnel
-
-
Rotary evaporator
-
-
Buchner funnel and filter paper
-
-
Step-by-Step Procedure
Caption: Workflow for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride.
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-methylbutanoic acid (e.g., 10 g, 1 equivalent) in anhydrous methanol (e.g., 100 mL).
Cooling : Place the flask in an ice bath and cool the suspension to 0-5 °C with stirring.
Addition of Thionyl Chloride : Slowly add thionyl chloride (e.g., 1.2-1.5 equivalents) dropwise to the stirred suspension using a dropping funnel.[11] An exothermic reaction will occur, and the temperature should be carefully monitored and maintained below 10 °C.[11]
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 3-4 hours or continue stirring at room temperature overnight.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up : Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a solid or viscous oil.
Precipitation and Isolation : To the residue, add anhydrous diethyl ether and stir to induce the precipitation of the hydrochloride salt.[11]
Filtration and Drying : Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield Methyl 2-amino-2-methylbutanoate hydrochloride.
Mechanism of Esterification
The reaction proceeds via a Fischer esterification mechanism. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl protonates the carbonyl oxygen of the amino acid, activating it towards nucleophilic attack by methanol.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Thionyl chloride is corrosive and toxic. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
The final product, Methyl 2-amino-2-methylbutanoate hydrochloride , may cause skin and eye irritation.[15] Handle with care.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for their synthetic needs.
References
Google Patents. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]
YouTube. Strecker Amino Acid Synthesis. Available from: [Link]
Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.
Universidad de La Rioja. Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Available from: [Link]
PubChem. Methyl 2-(methylamino)butanoate hydrochloride. Available from: [Link]
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
NIH National Library of Medicine. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]
Flexi answers. Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. Available from: [Link]
PubChem. Methyl 2-amino-2-methylbutanoate. Available from: [Link]
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
ResearchGate. How to do esterification of amino acid?. Available from: [Link]
Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available from: [Link]
Application Note: Enantioselective Synthesis of Methyl 2-amino-2-methylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids α,α-Disubstituted amino acids (α,α-DAAs) are a class of non-proteinogenic amino acids...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids (α,α-DAAs) are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug development.[1] Their unique structural feature—a quaternary stereocenter at the α-carbon—imparts significant conformational constraints when they are incorporated into peptides. This rigidity can lead to peptides with enhanced biological activity, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles. Methyl 2-amino-2-methylbutanoate, a non-symmetrical α,α-DAA, is a valuable chiral building block for the synthesis of novel pharmaceuticals and peptidomimetics. The development of efficient and highly enantioselective synthetic routes to this and similar compounds is therefore a critical endeavor.[2][3]
This application note provides a detailed guide to the enantioselective synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride, focusing on a robust and scalable methodology: Asymmetric Phase-Transfer Catalysis (PTC) . We will delve into the rationale behind this synthetic strategy, provide a step-by-step protocol, and discuss the necessary analytical techniques for validation.
Among the various methods for asymmetric α,α-DAA synthesis, such as the use of chiral auxiliaries[4][5] and enzymatic resolutions, phase-transfer catalysis offers a particularly attractive approach.[6] It is operationally simple, avoids the need for cryogenic temperatures or expensive metal catalysts, and utilizes readily available reagents.[3][7]
The core of this strategy, pioneered by O'Donnell, involves the alkylation of a Schiff base derived from a glycine ester.[8] The key to enantioselectivity lies in the use of a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids.[1] These catalysts form a chiral ion pair with the enolate of the glycine Schiff base, which is then shielded on one face, directing the incoming alkylating agent to the other face with high stereoselectivity.[3]
For the synthesis of Methyl 2-amino-2-methylbutanoate, a sequential alkylation of a glycine Schiff base is required, first with a methylating agent and then with an ethylating agent.
Experimental Workflow Overview
The overall synthetic workflow can be visualized as a four-stage process, from the preparation of the starting material to the final purified product.
Caption: Overall workflow for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride.
Detailed Protocols
Part 1: Synthesis of Methyl N-(diphenylmethylene)glycinate (Schiff Base)
This initial step prepares the prochiral substrate for the key asymmetric alkylation. The benzophenone imine serves both as a protecting group for the amine and as an activating group, increasing the acidity of the α-protons.
Materials:
Glycine methyl ester hydrochloride
Benzophenone
Dichloromethane (DCM), anhydrous
Triethylamine (TEA)
Titanium tetrachloride (TiCl4)
Sodium sulfate (Na2SO4), anhydrous
Procedure:
To a stirred suspension of glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (N2 or Ar).
Stir the mixture for 30 minutes at 0 °C.
In a separate flask, dissolve benzophenone (1.1 eq) in anhydrous DCM.
Add the benzophenone solution to the reaction mixture, followed by the dropwise addition of TiCl4 (0.6 eq) at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure Schiff base.
Part 2: Asymmetric Sequential Alkylation via Phase-Transfer Catalysis
This is the core enantioselective step. A chiral Cinchona alkaloid-derived catalyst is used to control the stereochemistry of two sequential alkylations.
Materials:
Methyl N-(diphenylmethylene)glycinate (from Part 1)
Methyl iodide (MeI)
Ethyl iodide (EtI)
Toluene, anhydrous
Potassium hydroxide (KOH) or Cesium hydroxide (CsOH), finely powdered
Dissolve the glycine Schiff base (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.05 eq) in anhydrous toluene.
Add finely powdered KOH (5.0 eq) to the solution.
Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C for optimal selectivity).
First Alkylation (Methylation): Add methyl iodide (1.1 eq) dropwise while vigorously stirring.
Monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), proceed to the next step.
Second Alkylation (Ethylation): Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at the same temperature.
Continue stirring vigorously and monitor the reaction by TLC until the mono-methylated intermediate is consumed (typically 4-8 hours).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude dialkylated product is used in the next step without further purification.
Part 3: Hydrolysis and Formation of Methyl 2-amino-2-methylbutanoate Hydrochloride
This final stage involves the deprotection of the amine and the formation of the stable hydrochloride salt, followed by purification.
Materials:
Crude dialkylated Schiff base (from Part 2)
Tetrahydrofuran (THF)
Hydrochloric acid (1N aqueous solution)
Diethyl ether
Water
Acetone
Procedure:
Dissolve the crude dialkylated product in THF.
Add 1N aqueous HCl and stir vigorously at room temperature for 2-4 hours to hydrolyze the imine.
Monitor the reaction by TLC for the disappearance of the starting material.
Once hydrolysis is complete, wash the mixture with diethyl ether to remove the benzophenone byproduct.
Separate the aqueous layer containing the desired amino ester hydrochloride.
Concentrate the aqueous layer under reduced pressure to obtain the crude product.
Purification: Dissolve the crude solid in a minimal amount of water.[8]
With stirring, add acetone (approximately 20 volumes relative to the water) to induce precipitation of the pure hydrochloride salt.[8]
Filter the resulting white solid, wash with a small amount of cold acetone, and dry under vacuum.
Mechanism of Enantioselection
The enantioselectivity of the phase-transfer catalyzed alkylation is governed by the formation of a tightly associated, chiral ion pair in the organic phase.
Application Notes and Protocols: Esterification of 2-Amino-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the esterification of 2-amino-2-methylbutanoic acid, a non-proteinogenic amino acid of si...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the esterification of 2-amino-2-methylbutanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and materials science. Due to the steric hindrance at the α-carbon, the esterification of this substrate presents unique challenges. This guide offers an in-depth analysis of various esterification methodologies, including classical Fischer-Speier esterification and milder, modern coupling-agent-based approaches like the Steglich esterification. Detailed, step-by-step protocols, mechanistic insights, and data interpretation guidelines are provided to enable researchers to select and execute the most appropriate synthetic strategy for their specific application.
Introduction: The Significance of 2-Amino-2-methylbutanoic Acid and its Esters
2-Amino-2-methylbutanoic acid, a quaternary α-amino acid, is a valuable building block in the synthesis of peptidomimetics, constrained peptides, and other biologically active molecules. Its esters are crucial intermediates, serving to protect the carboxylic acid functionality during subsequent chemical transformations, such as peptide coupling. The choice of ester group can also modulate the physicochemical properties of the final compound, including its solubility, lipophilicity, and metabolic stability.
The primary challenge in the esterification of 2-amino-2-methylbutanoic acid lies in the steric hindrance posed by the two methyl groups at the α-carbon. This steric bulk can significantly retard the rate of reaction, often leading to low yields and the need for harsh reaction conditions with traditional methods. Therefore, a careful selection of the esterification method is paramount for successful synthesis.
Strategic Approaches to Esterification
The selection of an appropriate esterification strategy is dictated by the desired ester, the scale of the reaction, and the presence of other sensitive functional groups in the molecule. This section explores two primary, field-proven methodologies.
2.1. Fischer-Speier Esterification: The Classical Approach
The Fischer-Speier esterification is a cost-effective and straightforward method that involves reacting the amino acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride.[1][2] The reaction is driven to completion by the large excess of the alcohol, which also serves as the solvent.[3]
Causality of Experimental Choices:
Excess Alcohol: Serves as both reactant and solvent, pushing the equilibrium towards the ester product according to Le Chatelier's principle.
Strong Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Under these acidic conditions, the amine group is protonated to its ammonium salt, preventing it from acting as a competing nucleophile.[1]
Reflux Conditions: Provides the necessary activation energy to overcome the steric hindrance at the α-carbon of 2-amino-2-methylbutanoic acid.
While effective for simple, unhindered amino acids, the harsh acidic conditions and high temperatures required for the Fischer-Speier esterification can be incompatible with sensitive substrates.[3]
2.2. Steglich Esterification: A Mild and Versatile Alternative
The Steglich esterification offers a milder alternative for substrates that are sensitive to acid.[4] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6]
Causality of Experimental Choices:
DCC/EDC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]
DMAP: Acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[6] This catalytic cycle accelerates the reaction and suppresses the formation of the undesired N-acylurea byproduct.[5]
Aprotic Solvent: Reactions are typically run in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) to prevent side reactions with the coupling agent.
The Steglich esterification is particularly advantageous for the synthesis of esters from sterically hindered alcohols or for substrates containing acid-labile functional groups.[6]
This protocol details the synthesis of methyl 2-amino-2-methylbutanoate hydrochloride.
Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Materials:
2-Amino-2-methylbutanoic acid
Methanol (anhydrous)
Thionyl chloride (SOCl₂) or Acetyl chloride
Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Ice bath
Rotary evaporator
Procedure:
In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-methylbutanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).
Cool the suspension in an ice bath.
Slowly add thionyl chloride (2.0 eq) or acetyl chloride (2.0 eq) dropwise to the stirred suspension. Caution: This addition is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The resulting solid is the hydrochloride salt of the methyl ester. To obtain a purer product, triturate the solid with cold diethyl ether, filter, and dry under vacuum.
Self-Validation:
The formation of a clear solution after the addition of the acid chloride and heating indicates the progression of the reaction.
TLC analysis should show the disappearance of the starting amino acid spot and the appearance of a new, less polar product spot.
The final product should be a white crystalline solid.
This protocol describes the synthesis of benzyl 2-amino-2-methylbutanoate, assuming the amino group is pre-protected (e.g., with a Boc group).
Workflow Diagram:
Caption: Workflow for Steglich Esterification.
Materials:
N-Boc-2-amino-2-methylbutanoic acid
Benzyl alcohol
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM, anhydrous)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Filter funnel
Procedure:
Dissolve N-Boc-2-amino-2-methylbutanoic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC.
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[5] Filter the reaction mixture to remove the DCU precipitate.
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Self-Validation:
The formation of the white DCU precipitate is a visual indicator of reaction progress.
TLC analysis will show the consumption of the starting acid and the formation of the less polar ester product.
Data Presentation and Characterization
The successful synthesis of the desired ester must be confirmed by appropriate analytical techniques.
4.1. Expected Yields and Physical Properties
Esterification Method
Typical Ester
Expected Yield
Physical State
Fischer-Speier
Methyl Ester HCl
70-90%
White Solid
Steglich
Benzyl Ester (Boc)
65-85%
Colorless Oil/Solid
4.2. Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The appearance of new signals corresponding to the protons of the alcohol moiety confirms ester formation. For the methyl ester, a singlet around 3.7 ppm is characteristic. For the benzyl ester, signals for the benzylic protons (around 5.1 ppm) and aromatic protons (7.2-7.4 ppm) will be observed.
¹³C NMR: A downfield shift of the carbonyl carbon signal (typically to ~170-175 ppm) is indicative of ester formation.[7] New signals corresponding to the carbons of the alcohol moiety will also be present.
Infrared (IR) Spectroscopy:
The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at a higher wavenumber (typically 1730-1750 cm⁻¹) is a key diagnostic feature.
Mass Spectrometry (MS):
Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the synthesized ester.
Conclusion
The esterification of the sterically hindered 2-amino-2-methylbutanoic acid requires careful consideration of the reaction conditions. For simple alkyl esters where the substrate is robust, the Fischer-Speier method provides a cost-effective and high-yielding route. For more delicate substrates or the introduction of more complex ester groups, the mild and versatile Steglich esterification is the preferred method. The protocols and analytical guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and characterize esters of this important amino acid derivative.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
Patel, R. N. (2002). Synthesis of chiral pharmaceutical intermediates by biocatalysis. In Enzyme Catalysis in Organic Synthesis (pp. 1099-1146). Wiley-VCH. (Note: While a direct link for the specific chapter isn't available, this reference highlights the importance of such building blocks in drug development.)
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. [Link]
Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
G. A. Olah, S. J. Kuhn, S. H. Flood, B. A. Hardie, J. Am. Chem. Soc. 1964, 86, 1039–1044.
Ferreira, V. F., de Souza, M. C. B. V., & de Mattos, M. C. S. (2003). A brief overview of the Strecker reaction. Journal of the Brazilian Chemical Society, 14(6), 859-879. (Note: While not directly on esterification, it provides context on amino acid synthesis.)
A convenient synthesis of amino acid methyl esters. (2006). Arkivoc, 2006(15), 185. [Link]
Pearson. (n.d.). Reactions of Amino Acids: Esterification. [Link]
Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons. (Note: A standard text on NMR spectroscopy.)
Application Note: Synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride using Thionyl Chloride
Introduction: The Significance of α,α-Disubstituted Amino Acid Esters Methyl 2-amino-2-methylbutanoate hydrochloride, the methyl ester of the non-proteinogenic amino acid isovaline, represents a valuable building block i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of α,α-Disubstituted Amino Acid Esters
Methyl 2-amino-2-methylbutanoate hydrochloride, the methyl ester of the non-proteinogenic amino acid isovaline, represents a valuable building block in medicinal chemistry and peptide science. α,α-disubstituted amino acids, such as 2-amino-2-methylbutanoic acid, are of significant interest as they can induce conformational constraints in peptides, leading to more stable and specific secondary structures. Their esters are crucial intermediates for peptide synthesis and the development of novel therapeutics. This application note provides a detailed protocol for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride from 2-amino-2-methylbutanoic acid using a robust and scalable method involving thionyl chloride in methanol.
Scientific Rationale and Mechanism
The esterification of amino acids can be effectively achieved using the Fischer-Speier esterification method, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst.[1] In this protocol, thionyl chloride (SOCl₂) serves as an excellent in situ source for the generation of anhydrous hydrochloric acid (HCl) when reacted with methanol.[2]
The reaction proceeds through a dual mechanistic pathway. Primarily, the generated HCl protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by methanol.[3] Concurrently, thionyl chloride can also react directly with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol.[3][4] The amino group of the starting material is protected from side reactions by protonation under the acidic conditions, forming the ammonium salt. The final product is isolated as a stable hydrochloride salt.[5] Given that 2-amino-2-methylbutanoic acid is a sterically hindered α,α-disubstituted amino acid, a reflux period is incorporated to ensure the reaction proceeds to completion.
Application Notes and Protocols: Synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride using Trimethylchlorosilane (TMSCl)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. This method utilizes the efficient and mild esterification of 2-amino-2-methylbutanoic acid (isovaline) with methanol, facilitated by trimethylchlorosilane (TMSCl). The document delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, and discusses the synthesis of the starting material, purification of the final product, and expected characterization data.
Introduction
Methyl 2-amino-2-methylbutanoate hydrochloride is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals and peptidomimetics. Its parent amino acid, 2-amino-2-methylbutanoic acid (also known as isovaline), is a non-proteinogenic α-amino acid that has been found in carbonaceous meteorites, suggesting a potential role in the origins of life.[1] The incorporation of isovaline and its derivatives into peptide chains can induce specific conformational constraints, making them of significant interest in medicinal chemistry.
Traditional methods for the esterification of amino acids often require harsh conditions, such as the use of strong mineral acids (e.g., gaseous HCl, H₂SO₄) or thionyl chloride, which can lead to side reactions and require tedious work-up procedures.[2][3] The use of trimethylchlorosilane (TMSCl) in methanol offers a milder and more convenient alternative, often resulting in high yields of the desired amino acid methyl ester hydrochloride.[2][4]
Synthetic Strategy and Mechanism
The synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride is achieved through a one-pot esterification of 2-amino-2-methylbutanoic acid. The overall synthetic workflow can be broken down into two main stages: the synthesis of the starting amino acid and its subsequent esterification.
Part 1: Synthesis of 2-Amino-2-methylbutanoic Acid (Isovaline)
The precursor, 2-amino-2-methylbutanoic acid, can be synthesized via the Strecker synthesis.[5] This classic method for amino acid synthesis involves the reaction of a ketone (in this case, butan-2-one) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][6]
Reaction Scheme: Strecker Synthesis of 2-Amino-2-methylbutanoic Acid
Caption: Mechanism of TMSCl-mediated esterification.
Experimental Protocols
Materials and Equipment
Reagent/Equipment
Grade/Specification
2-Amino-2-methylbutanoic acid
≥98%
Trimethylchlorosilane (TMSCl)
≥99%, freshly distilled
Methanol (MeOH)
Anhydrous, ≥99.8%
Diethyl ether (Et₂O)
Anhydrous
Round-bottom flask
Appropriate size
Magnetic stirrer and stir bar
-
Condenser with drying tube
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates
Silica gel 60 F₂₅₄
Protocol 1: Synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride
This protocol is adapted from the general procedure for the esterification of amino acids using TMSCl and methanol.
[2][7]
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser fitted with a calcium chloride drying tube, suspend 2-amino-2-methylbutanoic acid (e.g., 0.1 mol, 11.71 g) in anhydrous methanol (100 mL).
Addition of TMSCl: While stirring the suspension at room temperature, slowly add freshly distilled trimethylchlorosilane (0.2 mol, 21.7 g, 25.4 mL) dropwise. An exothermic reaction may be observed.
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 12-24 hours).
[7]4. Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
Purification: To the crude product, add anhydrous diethyl ether (e.g., 100 mL) and stir vigorously to induce precipitation of the hydrochloride salt.
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold, anhydrous diethyl ether.
Drying: Dry the purified Methyl 2-amino-2-methylbutanoate hydrochloride under vacuum to a constant weight.
Data and Expected Results
Parameter
Expected Value
Yield
85-95% (based on similar amino acid esterifications) [8]
Purity
>98% (by NMR and/or titration)
Appearance
White to off-white crystalline solid
Melting Point
Not readily available for this specific compound, but similar amino acid methyl ester hydrochlorides have melting points in the range of 100-200 °C.
Characterization
The structure and purity of the synthesized Methyl 2-amino-2-methylbutanoate hydrochloride can be confirmed by standard analytical techniques:
¹H NMR (in D₂O): Expected signals would include a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methyl group at the α-carbon, and a singlet for the methyl ester protons. The amino group protons will likely exchange with D₂O.
¹³C NMR (in D₂O): Expected signals for all six carbon atoms.
FT-IR (KBr): Characteristic peaks for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-O stretching.
Mass Spectrometry (ESI-MS): A peak corresponding to the molecular ion of the free ester.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Ensure anhydrous conditions. Extend the reaction time. Use freshly distilled TMSCl.
Loss of product during work-up.
Ensure complete precipitation with diethyl ether. Minimize transfers of the product.
Impure Product
Presence of unreacted starting material.
Ensure the reaction goes to completion by TLC monitoring. Wash the filtered product thoroughly with diethyl ether.
Presence of side products.
Recrystallize the product from a suitable solvent system (e.g., methanol/diethyl ether).
Conclusion
The synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride via the trimethylchlorosilane-mediated esterification of 2-amino-2-methylbutanoic acid is a highly efficient, mild, and convenient method. It avoids the harsh conditions of traditional esterification procedures and typically provides the product in high yield and purity. This application note provides a solid foundation for researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and organic synthesis.
References
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]
Google Patents. (2017). A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. (CN106518695A).
ChemTube3D from the University of Liverpool. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]
Flexi Answers. (n.d.). Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. Retrieved from [Link]
Google Patents. (2013). Amino acid methyl ester hydrochloride preparation. (CN103224437A).
Google Patents. (2012). Preparation method of L-2-aminobutanamide hydrochloride. (CN102584622A).
Arias-López, A., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(33), 7944-7953. [Link]
The Royal Society of Chemistry. (2019). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. RSC Advances. [Link]
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
Kadir, O., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
mVOC 4.0. (n.d.). Methyl 2-methylbutanoate. Retrieved from [Link]
ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
ATB (Automated Topology Builder). (n.d.). Methyl(2E)-2-butenoate. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 2-methylbutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
PubMed. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Retrieved from [Link]
Scale-up synthesis of "Methyl 2-amino-2-methylbutanoate hydrochloride"
An Application Note for the Scale-Up Synthesis of Methyl 2-amino-2-methylbutanoate Hydrochloride Introduction: The Significance of α,α-Disubstituted Amino Acids Non-proteinogenic amino acids are crucial building blocks i...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Scale-Up Synthesis of Methyl 2-amino-2-methylbutanoate Hydrochloride
Introduction: The Significance of α,α-Disubstituted Amino Acids
Non-proteinogenic amino acids are crucial building blocks in modern drug discovery and materials science.[1][2] Among these, α,α-disubstituted amino acids are of particular interest as they introduce unique conformational constraints into peptides, enhancing metabolic stability and modulating biological activity.[3][4] Methyl 2-amino-2-methylbutanoate hydrochloride is a valuable derivative in this class, serving as a key precursor for complex molecular architectures.
The primary synthetic challenge lies in the construction of the sterically hindered quaternary α-carbon center. Traditional methods for amino acid synthesis must be adapted to accommodate less reactive ketone precursors in place of aldehydes. This guide provides a comprehensive, field-tested protocol for the multi-gram scale synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride, focusing on the robust and scalable Strecker synthesis pathway followed by an efficient esterification process.
Strategic Approach: A Three-Stage Synthesis
For a reliable and scalable synthesis, we have adopted a three-stage approach that breaks down the process into distinct, controllable unit operations. The chosen pathway is the Strecker synthesis, a powerful multicomponent reaction that efficiently assembles the core amino acid structure from simple, commercially available starting materials.[5] This method is well-documented for its adaptability to ketones, making it ideal for generating α,α-disubstituted amino acids.[6]
The overall synthetic logic is as follows:
Stage 1: Strecker Reaction. Formation of the α-aminonitrile intermediate from 2-butanone, an ammonia source, and a cyanide source.
Stage 2: Nitrile Hydrolysis. Conversion of the α-aminonitrile to the corresponding α-amino acid, 2-amino-2-methylbutanoic acid.
Stage 3: Esterification & Salt Formation. Direct conversion of the amino acid into its methyl ester hydrochloride salt.
This modular approach allows for clear in-process controls and purification points, ensuring high purity and yield in the final product.
Caption: Analytical workflow for product identity and purity confirmation.
¹H NMR: Confirms the presence of the ethyl group, the α-methyl group, the methyl ester, and the amine protons.
¹³C NMR: Confirms the number of unique carbons, including the quaternary α-carbon and the ester carbonyl.
Mass Spectrometry (MS): Verifies the molecular weight of the free base.
Melting Point: A sharp melting point range is indicative of high purity.
[7]* HPLC: To determine purity and quantify any residual starting materials or by-products.
Part 3: Safety and Scale-Up Considerations
Scaling up chemical syntheses introduces challenges that must be proactively managed.
Cyanide Safety: Sodium cyanide is a fast-acting, lethal poison. [8]All operations involving cyanide must be performed in a dedicated, well-ventilated fume hood. A cyanide emergency kit, including an amyl nitrite antidote, should be readily accessible. All cyanide-containing waste streams must be quenched before disposal, typically by treatment with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.
Handling of Corrosive Reagents: Concentrated HCl and thionyl chloride are highly corrosive and fuming liquids. [9][10]Use appropriate acid-resistant gloves, lab coats, and face shields. Thionyl chloride reacts violently with water and should be handled under anhydrous conditions.
Thermal Management: Both the initial Strecker reaction and, most critically, the addition of thionyl chloride to methanol are highly exothermic. [8]On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a jacketed reactor with a powerful cooling system is mandatory. Slow, controlled addition of reagents is the most important safety parameter to prevent thermal runaway.
Gas Evolution: The hydrolysis and esterification steps evolve significant quantities of HCl, NH₃, and SO₂ gases. The reactor must be vented to a suitable acid/base scrubbing system to prevent release into the atmosphere.
Wikipedia. Strecker amino acid synthesis. Retrieved from Wikipedia. [Link]
Google Patents. (CN103086913A). Method for preparing 2-aminobutanamide hydrochloride.
ResearchGate. (2025). Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. Request PDF. [Link]
Google Patents. (CN103012190A). Synthesis method of S-2-aminobutanamide hydrochloride.
Google Patents. (CN102584622A). Preparation method of L-2-aminobutanamide hydrochloride.
Google Patents. (CN101684078A). Chemical synthesis method for of 2-amino-butanamide hydrochloride.
MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
Universidad de La Rioja. Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. [Link]
Chemistry LibreTexts. (2022). Synthesis of Amino Acids. [Link]
Google Patents. (CN103224437A).
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
National Institutes of Health (NIH). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]
The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]
Royal Society of Chemistry Publishing. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. [Link]
Pianeta Chimica. Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link]
National Institutes of Health (NIH). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
ACS Publications. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. [Link]
Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. [Link]
ACS Publications. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. [Link]
National Institutes of Health (NIH). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. [Link]
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]
Topic: "Methyl 2-amino-2-methylbutanoate hydrochloride" in Peptide Synthesis
An Application Guide for Researchers Introduction: The Role of α,α-Disubstituted Amino Acids in Modern Peptide Science In the landscape of peptide chemistry and drug discovery, the strategic incorporation of non-natural...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Introduction: The Role of α,α-Disubstituted Amino Acids in Modern Peptide Science
In the landscape of peptide chemistry and drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for innovation.[1][2][3] These unique building blocks allow scientists to engineer peptides with novel functions, enhanced stability, and improved therapeutic profiles.[2] Among the most powerful classes of non-natural amino acids are the α,α-disubstituted amino acids (AADAs), which feature two side-chain substituents at the α-carbon, replacing the standard α-hydrogen.[4][5]
Methyl 2-amino-2-methylbutanoate, a member of this class, provides a unique structural element for peptide design. The presence of both a methyl and an ethyl group at the α-carbon introduces significant steric bulk. This structural feature is not a bug, but a feature; it imparts critical properties to the resulting peptide:
Enhanced Proteolytic Stability: The steric hindrance around the adjacent peptide bonds shields them from enzymatic degradation by proteases, significantly increasing the peptide's in-vivo half-life.[6][7]
Conformational Rigidity: The substitution restricts the rotational freedom (Phi/Psi angles) of the peptide backbone, forcing it to adopt well-defined secondary structures, such as helices or extended conformations.[4][8] This is crucial for mimicking the bioactive conformation of natural peptides and improving receptor binding affinity.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Methyl 2-amino-2-methylbutanoate hydrochloride into synthetic peptides. We will delve into the core challenges, present field-proven protocols, and explain the causality behind critical experimental choices.
Caption: Chemical structure of Methyl 2-amino-2-methylbutanoate.
Core Principles and Synthetic Challenges
The primary obstacle in utilizing α,α-disubstituted amino acids is the profound steric hindrance at the α-carbon.[6][9] This bulkiness impedes the approach of the nucleophilic amine of the incoming amino acid to the activated carboxyl group, making peptide bond formation kinetically challenging.[10] Standard coupling conditions often result in low yields or complete failure.
Furthermore, the raw material is supplied as a hydrochloride salt. The amine group is protonated, rendering it non-nucleophilic. Therefore, a crucial preliminary step in any coupling reaction is the in situ neutralization of this salt to liberate the free amine.
Overcoming these challenges requires a carefully optimized strategy centered on three pillars:
Potent Activation: Employing highly reactive coupling reagents capable of forming activated esters that can overcome the high energy barrier of the sterically hindered reaction.
Optimized Reaction Conditions: Extending reaction times, potentially increasing temperature, and choosing appropriate non-nucleophilic bases and solvents.
Vigilant Monitoring: Using qualitative tests to ensure the reaction has proceeded to completion before continuing with the synthesis.
Essential Reagents for Incorporating Hindered Amino Acids
The choice of coupling reagent is the single most critical factor for success. Reagents that generate highly reactive activated species are required. While standard reagents like DCC/HOBt may suffice for simple couplings, they are often inadequate for AADAs.
Forms a highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step. Considered the gold standard for difficult couplings.[11]
The electron-withdrawing chlorine atom on the benzotriazole ring makes the O-6-ClBt ester more reactive than the corresponding OBt-ester generated by HBTU, improving efficacy in hindered systems.[11]
Based on the OxymaPure® leaving group, which is more reactive and safer (non-explosive) than HOBt/HOAt. COMU is highly soluble and particularly effective for sterically demanding couplings.[12]
Generates amino acid fluorides in situ. Acyl fluorides are among the most reactive acylating species used in peptide synthesis, making them exceptionally well-suited for coupling sterically hindered residues like Aib and its analogues.[12][13]
Base Selection: A strong, non-nucleophilic base is required for both the neutralization of the hydrochloride salt and to facilitate the coupling reaction. Diisopropylethylamine (DIEA) or 2,4,6-Collidine are the preferred choices.
This protocol details the manual incorporation of Fmoc-2-amino-2-methylbutanoic acid into a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
Fmoc Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 5-7 minutes. Drain and repeat once. This step liberates the N-terminal amine for the subsequent coupling.[14]
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3).
Preparation of Coupling Solution (The Critical Step):
In a separate vial, pre-activate the amino acid. For a 0.1 mmol scale synthesis, use the following ratios:
Dissolve the components in DMF (approx. 2 mL). Add the DIEA last. The solution should change color (typically to yellow). Allow the pre-activation to proceed for 2-5 minutes.
Coupling Reaction:
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture at room temperature.
Crucial Point: Due to steric hindrance, allow for an extended coupling time of 2 to 4 hours . Standard 15-minute coupling times will be insufficient.[9]
Monitoring for Completion:
Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.
A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.
A positive result (beads turn dark blue/purple) indicates incomplete coupling. If positive, drain the reaction solution and perform a second coupling (a "double coupling") with a freshly prepared activation solution for another 2 hours.
Washing: Once the coupling is complete (ninhydrin negative), drain the coupling solution and wash the resin thoroughly: DMF (x5), DCM (x3), MeOH (x3). The resin is now ready for the next deprotection and coupling cycle.
Application Protocol 2: Cleavage and Final Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed.
Causality: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu, Trt, Boc). The other components act as "scavengers" to trap reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.
Cold diethyl ether
Protocol:
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
Agitate at room temperature for 2-3 hours.
Filter the resin and collect the filtrate containing the peptide.
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.
Centrifuge the mixture to pellet the precipitated peptide.
Wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.
Dry the crude peptide under vacuum.
Peptide Characterization
After synthesis and cleavage, it is imperative to verify the identity and purity of the final product.
Technique
Purpose
Expected Outcome
Reverse-Phase HPLC
Purity Analysis & Purification
A major peak corresponding to the target peptide. The retention time will be influenced by the overall hydrophobicity.
Mass Spectrometry (LC-MS / MALDI-TOF)
Identity Confirmation
The observed molecular weight should match the calculated theoretical mass of the peptide containing the incorporated Methyl 2-amino-2-methylbutanoate residue.[]
Troubleshooting Guide
Problem
Probable Cause
Recommended Solution
Incomplete Coupling (Positive Ninhydrin Test)
Insufficient activation or coupling time due to steric hindrance.
Perform a double coupling with fresh reagents. Consider switching to a more potent coupling reagent like TFFH. For extremely difficult sequences, microwave-assisted synthesis can be employed to increase reaction kinetics.[6]
Aggregation during Synthesis
The growing peptide chain, especially if hydrophobic, collapses on the resin, blocking reactive sites.
Switch the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.
Low Yield of Crude Peptide
Incomplete coupling at the hindered residue step, leading to truncated sequences that are washed away.
Re-evaluate the coupling protocol for the AADA. Ensure extended coupling times and potent reagents are used.
References
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available at: [Link]
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Transparent Labs. Creatine HMB. Available at: [Link]
Lenci, E., & Trabocchi, A. (2020). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Molecules, 25(21), 4977. Available at: [Link]
Recognition of Class II MHC Peptide Ligands That Contain β-Amino Acids. ResearchGate. Available at: [Link]
Structures of polypeptides from α-amino acids disubstituted at the α-carbon. Macromolecules - ACS Publications. Available at: [Link]
Aapptec Peptides. SYNTHESIS NOTES. Available at: [Link]
Li, J., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 3(3), 51. Available at: [Link]
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
LibreTexts Chemistry. 12.5: Peptide Synthesis- Solution-Phase. Available at: [Link]
PubChem. Methyl 2-amino-2-methylbutanoate. Available at: [Link]
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
Avenoza, A., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(16), 4165–4172. Available at: [Link]
AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Available at: [Link]
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Available at: [Link]
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Available at: [Link]
1 Protection Reactions. Wiley-VCH. Available at: [Link]
PubChem. Methyl 2-(methylamino)butanoate hydrochloride. Available at: [Link]
Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. ResearchGate. Available at: [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
Rapid Flow-Based Peptide Synthesis. Pentelute Lab. Available at: [Link]
The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University. Available at: [Link]
Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
Protecting Groups. Organic Synthesis. Available at: [Link]
Systematic identification and characterization of eukaryotic and viral 2A peptide-bond-skipping sequences. PMC - PubMed Central. Available at: [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
Recognition of MHC-II peptide ligands that contain β-amino acids. PMC - PubMed Central. Available at: [Link]
Creatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]
Use of "Methyl 2-amino-2-methylbutanoate hydrochloride" in Levetiracetam synthesis
Application Note & Protocol Topic: Strategic Synthesis of Levetiracetam: The Role of (S)-2-Aminobutyric Acid Esters as Key Intermediates Audience: Researchers, scientists, and drug development professionals. Abstract: Th...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Strategic Synthesis of Levetiracetam: The Role of (S)-2-Aminobutyric Acid Esters as Key Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to a well-established synthetic route for the antiepileptic drug Levetiracetam. The synthesis hinges on the use of a chiral building block derived from (S)-2-aminobutyric acid. We will explore the strategic conversion of this starting material into its methyl ester hydrochloride, followed by ammonolysis to yield the crucial intermediate, (S)-2-aminobutyramide hydrochloride. The subsequent condensation with 4-chlorobutyryl chloride and intramolecular cyclization to afford Levetiracetam is meticulously detailed. This application note elucidates the underlying chemical principles, provides step-by-step protocols, and offers insights based on established industrial practices.
Introduction and Strategic Overview
Levetiracetam, marketed under the brand name Keppra®, is a second-generation antiepileptic drug widely prescribed for the treatment of partial-onset, myoclonic, and tonic-clonic seizures[1]. Its favorable safety profile and minimal drug-drug interactions have made it a cornerstone in epilepsy management. The molecule's efficacy is critically dependent on its stereochemistry, with the (S)-enantiomer being the pharmacologically active form. Consequently, stereoselective synthesis is paramount in its industrial production[2].
A prevalent and efficient synthetic strategy begins with the chiral precursor, (S)-2-aminobutyric acid[2][3]. This application note will focus on a synthetic pathway that proceeds through an esterified intermediate, specifically Methyl (S)-2-aminobutanoate hydrochloride. It is important to clarify that while the topic specifies "Methyl 2-amino-2-methylbutanoate hydrochloride," the correct precursor for Levetiracetam synthesis is a derivative of 2-aminobutyric acid, which possesses an ethyl group at the alpha-position, not two methyl groups. This guide will, therefore, detail the synthesis using the correct and industrially relevant intermediate.
The overall strategy involves three key transformations:
Esterification: The carboxylic acid group of (S)-2-aminobutyric acid is temporarily protected as a methyl ester. This is a classic strategy to prevent the acidic proton from interfering with subsequent base-mediated reactions and to activate the carbonyl group for the next step.
Ammonolysis: The methyl ester is converted directly into the primary amide, (S)-2-aminobutyramide, a critical intermediate for building the pyrrolidinone ring[2].
Acylation and Cyclization: The aminobutyramide is acylated with 4-chlorobutyryl chloride, followed by an intramolecular nucleophilic substitution to form the characteristic 2-oxo-pyrrolidine ring of Levetiracetam[4].
This approach is favored for its robustness, scalability, and control over the desired stereochemistry.
Overall Synthetic Workflow
The multi-step synthesis from (S)-2-aminobutyric acid to Levetiracetam is a cornerstone of modern active pharmaceutical ingredient (API) manufacturing[1]. The process is designed to ensure high purity and maintain the critical stereochemistry of the final product.
Application Notes and Protocols for the Reaction of Methyl 2-amino-2-methylbutanoate Hydrochloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a detailed guide for reacting Methyl 2-amino-2-methylbutanoate hydrochloride with...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a detailed guide for reacting Methyl 2-amino-2-methylbutanoate hydrochloride with primary amines. This document explores the primary reaction pathways, addresses the challenges associated with this sterically hindered amino ester, and offers detailed protocols for direct amidation and urea formation.
Introduction: Navigating the Reactivity of a Sterically Hindered Amino Ester
Methyl 2-amino-2-methylbutanoate is a non-proteinogenic α-amino acid ester, a valuable building block in medicinal chemistry. Its α,α-disubstituted nature imparts unique conformational constraints on molecules, a desirable trait in drug design for enhancing target specificity and metabolic stability. However, this steric bulk also presents a significant challenge for chemical synthesis. The reaction of its hydrochloride salt with primary amines is not straightforward and requires careful consideration of reaction conditions to achieve the desired outcome.
This guide will focus on two primary transformations:
Direct Amidation (Aminolysis): The reaction of a primary amine with the ester functionality to form an N-substituted 2-amino-2-methylbutanamide. This is a challenging but achievable transformation under the right conditions.
Urea Formation: The reaction involving the amino group of both reactants to form a substituted urea, typically mediated by a carbonyl source.
A critical first step in any reaction where the amino group of Methyl 2-amino-2-methylbutanoate is intended to act as a nucleophile is the deprotonation of the hydrochloride salt . The protonated ammonium group is non-nucleophilic, and therefore, the addition of a suitable base is essential to liberate the free amine.
Part 1: Direct Amidation of Methyl 2-amino-2-methylbutanoate Hydrochloride with Primary Amines
The direct formation of an amide from an ester and an amine, known as aminolysis, is a fundamentally slow process. The steric hindrance at the α-position of methyl 2-amino-2-methylbutanoate further exacerbates this challenge by impeding the approach of the nucleophilic primary amine to the electrophilic carbonyl carbon of the ester.
To overcome this hurdle, elevated temperatures and/or the use of a catalyst or promoter are typically necessary.
Mechanistic Considerations
The direct aminolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. The reaction is generally reversible, and the position of the equilibrium is often unfavorable.
Figure 1: General workflow for the direct amidation of Methyl 2-amino-2-methylbutanoate hydrochloride.
Protocol 1: High-Temperature Direct Amidation
This protocol leverages high temperatures to drive the aminolysis reaction. It is a straightforward approach but may not be suitable for thermally sensitive substrates.
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Comments
Methyl 2-amino-2-methylbutanoate HCl
15028-41-8
153.63
Substrate
Primary Amine (e.g., Benzylamine)
100-46-9
107.15
Nucleophile
Triethylamine (Et₃N)
121-44-8
101.19
Base for deprotonation
Toluene
108-88-3
92.14
High-boiling solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)
N/A
N/A
For workup
Brine
N/A
N/A
For workup
Anhydrous sodium sulfate (Na₂SO₄)
7757-82-6
142.04
Drying agent
Procedure:
To a sealed reaction vessel, add Methyl 2-amino-2-methylbutanoate hydrochloride (1.0 eq), the primary amine (1.5 - 2.0 eq), and toluene (to achieve a concentration of 0.5-1.0 M).
Add triethylamine (1.1 eq) to the mixture to neutralize the hydrochloride and liberate the free amino ester.
Seal the vessel and heat the reaction mixture to 110-130 °C.
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC). The reaction may require 24-48 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-amino-2-methylbutanamide.
Causality Behind Experimental Choices:
Excess Primary Amine: Using an excess of the primary amine helps to shift the equilibrium towards the product side.
High Temperature: Provides the necessary activation energy to overcome the steric hindrance and the inherent low reactivity of the ester towards aminolysis.
Triethylamine: A common organic base used to deprotonate the ammonium salt without introducing water or other nucleophiles.
Aqueous Workup: The NaHCO₃ wash removes any unreacted starting material and acidic byproducts.
Part 2: Urea Formation from Methyl 2-amino-2-methylbutanoate Hydrochloride and Primary Amines
The formation of ureas involves the coupling of two amine nucleophiles with a carbonyl group. This can be achieved using various reagents, such as phosgene or its safer equivalents (e.g., triphosgene, carbonyldiimidazole), or by the in-situ generation of an isocyanate.
Mechanistic Considerations
A common strategy for urea synthesis from a primary amine involves its conversion to an isocyanate, which then readily reacts with another amine.[1]
Figure 2: General workflow for urea formation.
Protocol 2: Two-Step Urea Synthesis via Isocyanate Intermediate
This protocol involves the pre-formation of an isocyanate from the primary amine, followed by its reaction with the deprotonated Methyl 2-amino-2-methylbutanoate.
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Comments
Primary Amine (e.g., Aniline)
62-53-3
93.13
Starting material for isocyanate
Triphosgene
32315-10-9
296.75
Phosgene equivalent (handle with extreme care)
Triethylamine (Et₃N)
121-44-8
101.19
Base
Dichloromethane (DCM)
75-09-2
84.93
Anhydrous solvent
Methyl 2-amino-2-methylbutanoate HCl
15028-41-8
153.63
Nucleophile
Saturated aqueous sodium bicarbonate (NaHCO₃)
N/A
N/A
For workup
Brine
N/A
N/A
For workup
Anhydrous sodium sulfate (Na₂SO₄)
7757-82-6
142.04
Drying agent
Procedure:
Step 1: Isocyanate Formation
Caution: Triphosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Dissolve the primary amine (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the cooled amine solution.
After the addition is complete, slowly add triethylamine (2.2 eq).
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by IR spectroscopy for the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).
Step 2: Urea Formation
In a separate flask, suspend Methyl 2-amino-2-methylbutanoate hydrochloride (1.0 eq) in anhydrous DCM.
Add triethylamine (1.1 eq) and stir for 15-30 minutes to generate the free amine.
Cool this suspension to 0 °C.
Slowly add the freshly prepared isocyanate solution from Step 1 to the amino ester suspension.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by LC-MS or TLC.
Upon completion, quench the reaction with the addition of water.
Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the desired urea derivative.
Causality Behind Experimental Choices:
Triphosgene: A solid, safer alternative to gaseous phosgene for generating isocyanates.
Anhydrous Conditions: Isocyanates are highly reactive towards water.
Stepwise Addition: The controlled addition of reagents at low temperatures helps to manage the exothermicity of the reactions.
In-situ use of Isocyanate: Isocyanates can be moisture-sensitive and are often best used immediately after preparation.
Trustworthiness and Self-Validation
The protocols provided are based on established chemical principles for amide and urea synthesis. However, due to the inherent steric hindrance of Methyl 2-amino-2-methylbutanoate, reaction optimization may be necessary for different primary amine substrates.
Self-Validating System:
Reaction Monitoring: Consistent monitoring of the reaction by techniques like TLC or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any side products.
Product Characterization: The identity and purity of the final product must be rigorously confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Small-Scale Trials: Before committing to a large-scale reaction, it is highly recommended to perform small-scale trials to optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
Applications in Drug Development
The derivatives synthesized from Methyl 2-amino-2-methylbutanoate and primary amines serve as valuable scaffolds in drug discovery.
N-substituted 2-amino-2-methylbutanamides: These structures can be found in various biologically active compounds. The introduction of the α,α-disubstituted amino acid motif can enhance proteolytic stability and introduce conformational rigidity, which can be beneficial for binding to biological targets.
Urea Derivatives: The urea functional group is a common pharmacophore found in a wide range of therapeutic agents, including kinase inhibitors and enzyme inhibitors.[1] The incorporation of the unique sterically hindered amino ester can lead to novel derivatives with improved pharmacological profiles.
References
Li, J. et al. Direct Amidation of Esters with Nitroarenes. Nature Communications, 2017 , 8, 14881. [Link]
Charville, H. et al. Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 2023 , 3(1), 246-263. [Link]
Lan, Y. et al. Method for synthesizing (S)-2-aminobutanol. CN105481703A, 2016.
Wang, L. et al. A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry, 2021 , 23(15), 5485-5491. [Link]
Benoiton, L. et al. N-Methylation of Amino Acids. In The Peptides: Analysis, Synthesis, Biology, 1983 , Vol. 5, pp 217-284. [Link]
ScienceMadness Discussion Board. 2-methylbutanal to 2-amino-butane synthesis. [Link]
Kokotos, G. et al. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 2020 , 25(7), 1609. [Link]
Wipf, P. et al. Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 2010 , 12(20), 4640-4643. [Link]
Avenoza, A. et al. Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 2005 , 61(16), 4165-4172. [Link]
Ramachandran, R. Reaction of amines with nitrous acid. Khan Academy. [Link]
Tarasev, M. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 2002 , 1-782. [Link]
Guide to Site-Specific Incorporation of Methyl 2-amino-2-methylbutanoate Hydrochloride: A Tool for Advanced Protein Engineering
An Application Note and Protocol for Researchers Abstract The site-specific incorporation of non-natural amino acids (nnAAs) into proteins represents a paradigm shift in chemical biology and drug development, allowing fo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Researchers
Abstract
The site-specific incorporation of non-natural amino acids (nnAAs) into proteins represents a paradigm shift in chemical biology and drug development, allowing for the introduction of novel chemical functionalities that expand beyond nature's canonical 20 amino acids.[][2] This guide provides a comprehensive overview and detailed protocols for the utilization of Methyl 2-amino-2-methylbutanoate hydrochloride, a sterically hindered α,α-disubstituted amino acid, in protein engineering. We will delve into the principles of genetic code expansion via amber suppression, the specific orthogonal translation machinery required, and step-by-step protocols for expression and verification. This document is intended for researchers in molecular biology, protein engineering, and therapeutic development, offering both the theoretical underpinnings and practical guidance necessary for the successful incorporation of this unique chemical moiety.
Methyl 2-amino-2-methylbutanoate, the ester form of 2-amino-2-methylbutanoic acid (a close analog of 2-aminoisobutyric acid, Aib), provides a unique tool for protein engineers. Its defining feature is the α,α-disubstituted carbon, which imparts significant steric hindrance. This property can be exploited to enforce specific secondary structures, such as helices, or to enhance a protein's resistance to proteolytic degradation. The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions.
Note: This information is based on similar compounds; always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
The Principle: Genetic Code Expansion via Amber Suppression
The central strategy for incorporating a non-natural amino acid at a specific position within a protein is the repurposing of a codon that is normally not assigned to a canonical amino acid.[6] The most commonly used "blank" codon is the amber stop codon, UAG.[6][7] The process, known as amber suppression, requires two key components that function orthogonally to the host cell's own translational machinery:
An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that exclusively recognizes the desired nnAA (in this case, 2-amino-2-methylbutanoate) and does not interact with any of the 20 canonical amino acids.[8]
An Orthogonal tRNA (o-tRNA): A suppressor tRNA, typically with a CUA anticodon, that is recognized and charged by the o-aaRS but is not a substrate for any of the host cell's endogenous synthetases.[8][9]
When the gene of interest containing a UAG codon at the desired incorporation site is co-expressed with the o-aaRS/o-tRNA pair in the presence of the nnAA, the ribosome reads through the UAG codon, inserting the nnAA into the growing polypeptide chain.[8]
Figure 1: Workflow of non-natural amino acid incorporation via amber suppression.
The Orthogonal System for α,α-Disubstituted Amino Acids
The primary challenge for incorporating sterically demanding amino acids like 2-amino-2-methylbutanoate is the engineering of a suitable o-aaRS. The active site of a wild-type synthetase must be mutated to accommodate the bulkier side chain while maintaining high fidelity. Significant progress has been made in developing synthetases for the structurally similar amino acid, 2-aminoisobutyric acid (Aib).[10][11] These Aib-tRNA synthetases (AibRS), often evolved from archaeal AlaRS or TyrRS enzymes, provide an excellent starting point.[11] Researchers should utilize a plasmid system, such as pEVOL, co-expressing the evolved AibRS variant and its cognate suppressor tRNA.[8]
Figure 2: Recognition and charging of the orthogonal tRNA by the engineered synthetase.
Experimental Protocols
Protocol 4.1: Preparation of Reagents and Plasmids
Dissolve in sterile deionized water to a final concentration of 100 mM.
Rationale: The hydrochloride salt improves solubility. A concentrated stock is necessary to supplement the culture medium without significant dilution.
Adjust the pH to 7.0-7.4 with NaOH. This is a critical step, as adding an acidic solution can inhibit cell growth.
Sterilize the solution using a 0.22 µm filter.
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[4]
Plasmids:
Target Plasmid: Your gene of interest cloned into a suitable expression vector (e.g., pET, pBAD). The codon for the amino acid to be replaced must be mutated to TAG (amber stop codon) using standard site-directed mutagenesis techniques.
Orthogonal System Plasmid: A compatible plasmid (e.g., pEVOL-AibRS) carrying the genes for the engineered orthogonal aaRS and the orthogonal tRNA. Ensure the plasmid has a different antibiotic resistance marker than the target plasmid.
Protocol 4.2: Protein Expression in E. coli
This protocol is based on the use of BL21(DE3) E. coli.
Transformation: Co-transform the target plasmid and the orthogonal system plasmid into competent E. coli cells. Plate on LB agar containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.
Starter Culture: Inoculate a single colony into 5 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.
Expression Culture: Inoculate 500 mL of fresh LB medium (with antibiotics) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
Supplementation and Induction:
Add the nnAA stock solution to the culture to a final concentration of 1-2 mM.
Rationale: The optimal concentration balances incorporation efficiency against potential toxicity. This should be optimized for each target protein.
Immediately add the inducing agent (e.g., IPTG to 0.1-1 mM, or L-arabinose to 0.2% w/v, depending on the promoters).
Expression: Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.
Rationale: Lower temperatures often improve protein folding and solubility, increasing the yield of functional, full-length protein.
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C.
Table 3: Typical Expression Parameters (to be optimized)
Parameter
Recommended Range
Rationale
nnAA Concentration
1 - 5 mM
Balances efficiency and cell toxicity.
Inducer Concentration
Varies by promoter
Titrate to control expression levels and prevent inclusion body formation.
Post-Induction Temp.
18 - 30 °C
Lower temperatures can improve protein solubility and yield.
| Induction OD₆₀₀ | 0.6 - 1.0 | Ensures cells are in the logarithmic growth phase for optimal protein production. |
Protocol 4.3: Purification of the Modified Protein
This is a general protocol for a His-tagged protein.
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate to complete lysis.
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.
Washing: Wash the column with Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
Elution: Elute the target protein with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
Buffer Exchange: If necessary, perform dialysis or use a desalting column to exchange the protein into a suitable storage buffer.
Protocol 4.4: Verification of Incorporation by Mass Spectrometry
This is the definitive validation step.
Sample Preparation: Submit a small aliquot of the purified protein for analysis.
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for intact protein analysis. For larger proteins, tryptic digest followed by LC-MS/MS can identify the specific peptide containing the nnAA.
Data Analysis:
Calculate the expected molecular weight of the protein with the nnAA incorporated. The mass of Methyl 2-amino-2-methylbutanoate (C₆H₁₃NO₂) is 131.17 Da. The mass of the residue incorporated into the peptide backbone (C₆H₁₁NO) is 113.16 Da.
Compare the observed mass from the ESI-MS deconvolution with the theoretical mass. A successful incorporation will show a peak matching the expected mass.
Control: In a parallel expression performed without the nnAA, you should observe a truncated protein product corresponding to termination at the amber codon. The absence of a full-length protein peak in this control experiment validates that suppression is dependent on the nnAA.
Troubleshooting
Table 4: Common Issues and Solutions
Problem
Possible Cause(s)
Suggested Solution(s)
Low Protein Yield
1. nnAA toxicity. 2. Inefficient suppression. 3. Protein is insoluble.
1. Optimize nnAA concentration (try a lower concentration). 2. Ensure the o-aaRS/o-tRNA pair is active; check plasmid integrity. 3. Lower expression temperature; try different host strains.
No Incorporation (Truncated Protein Only)
1. nnAA not transported into the cell. 2. Inactive o-aaRS or o-tRNA. 3. Degradation of nnAA in media.
1. Use a richer medium (e.g., Terrific Broth). 2. Sequence plasmids to confirm no mutations occurred. 3. Prepare fresh nnAA stock solution.
Mixture of Full-Length and Truncated Protein
1. Sub-optimal nnAA concentration. 2. Competition with release factors at the UAG codon.
1. Increase nnAA concentration. 2. Use an E. coli strain with a deleted or mutated release factor 1 (RF1).
| Mass Spec shows Wild-Type Amino Acid Incorporation | 1. o-aaRS is not fully orthogonal and is charging a natural amino acid. | 1. Grow culture in minimal media to reduce the pool of natural amino acids. 2. Re-evaluate and potentially re-engineer the o-aaRS. |
References
Preparation method of L-2-aminobutanamide hydrochloride.
Synthesis method of S-2-aminobutanamide hydrochloride.
Incorporation of non-natural amino acids into proteins. ResearchGate. [Link]
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, Portland Press. [Link]
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health (NIH). [Link]
Proteins Carrying One or More Unnatural Amino Acids. National Center for Biotechnology Information (NCBI). [Link]
Aminoacyl-trna synthetases and uses hereof.
Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling. PubMed. [Link]
Purification of Methyl 2-amino-2-methylbutanoate Hydrochloride by Recrystallization: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and scientific rationale for the purification of Methyl 2-amino-2-methylbutanoate hydrochloride, a key chiral building block in pharmaceutical development. The focus...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed protocol and scientific rationale for the purification of Methyl 2-amino-2-methylbutanoate hydrochloride, a key chiral building block in pharmaceutical development. The focus of this document is on the application of recrystallization as a robust method to achieve high purity, suitable for demanding applications in drug discovery and development.
Introduction: The Critical Role of Purity and the Principles of Recrystallization
Methyl 2-amino-2-methylbutanoate hydrochloride is a non-proteinogenic α,α-disubstituted amino acid ester derivative. The introduction of a second substituent at the α-carbon restricts the conformational freedom of the molecule, a property that is increasingly exploited in the design of peptides and peptidomimetics with enhanced stability and specific secondary structures.[1] Given its role as a precursor in the synthesis of complex pharmaceutical agents, its purity is of paramount importance.
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[2] The principle underpinning this method is the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures. As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.
As a hydrochloride salt, Methyl 2-amino-2-methylbutanoate hydrochloride exhibits enhanced water solubility compared to its free base form, a crucial factor in solvent selection.[]
Understanding Potential Impurities in the Synthesis of Methyl 2-amino-2-methylbutanoate Hydrochloride
The efficacy of a purification strategy is intrinsically linked to an understanding of the potential impurities. In the synthesis of amino acid esters, common impurities can arise from several sources:[4]
Unreacted Starting Materials: Residual 2-amino-2-methylbutanoic acid may be present.
Byproducts of Esterification: Depending on the synthetic route (e.g., using thionyl chloride and methanol), byproducts from side reactions can occur.[5]
Reagents from Synthesis: Traces of reagents used in the synthesis and workup may persist.
Diastereomeric Impurities: If the synthesis starts from a racemic or diastereomeric mixture, the final product may contain other stereoisomers.
A well-designed recrystallization protocol will effectively remove these impurities.
Selecting an Optimal Solvent System: A Rationale
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For amino acid ester hydrochlorides, a single solvent is often insufficient. A mixed solvent system, typically comprising a "solvent" in which the compound is soluble and a "non-solvent" or "anti-solvent" in which it is poorly soluble, provides greater flexibility and control over the crystallization process.
Based on the purification of the closely related compound, (S)-Methyl 2-aminobutanoate hydrochloride, a water/acetone system is a highly effective choice.[5]
Water acts as the primary solvent. As a highly polar protic solvent, it readily dissolves the ionic hydrochloride salt at elevated temperatures.
Acetone serves as the anti-solvent. It is a polar aprotic solvent that is miscible with water but has a lower dielectric constant, which reduces the solubility of the ionic salt, thereby inducing crystallization upon cooling.
This solvent combination is advantageous because it allows for fine-tuning of the solubility by adjusting the ratio of water to acetone.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of Methyl 2-amino-2-methylbutanoate hydrochloride.
Detailed Recrystallization Protocol
This protocol is a robust starting point for the purification of Methyl 2-amino-2-methylbutanoate hydrochloride.
Place the crude Methyl 2-amino-2-methylbutanoate hydrochloride in an Erlenmeyer flask.
Add a minimal amount of hot deionized water to dissolve the solid completely with stirring. Avoid using an excessive amount of water to ensure a high recovery yield.
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (if charcoal was used):
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
Crystallization:
To the hot, clear filtrate, slowly add acetone with continuous stirring until the solution becomes slightly turbid.
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
Isolation:
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold acetone to remove any residual mother liquor.
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
Drying:
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Purity Assessment and Characterization
The purity of the recrystallized product should be assessed to validate the effectiveness of the purification process.
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. For the analogous compound, Methyl 2-aminoisobutyrate hydrochloride, the melting point is reported as 178-182 °C.[]
Spectroscopic Analysis: Techniques such as ¹H NMR and ¹³C NMR can confirm the chemical structure and the absence of impurities.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a sensitive method to quantify the purity of the final product.
Troubleshooting Common Recrystallization Issues
Problem
Potential Cause
Solution
Oiling Out
The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
Add a small amount of the primary solvent (water) to the hot mixture to dissolve the oil, then cool slowly.
No Crystal Formation
Too much solvent was used, or the solution is not sufficiently supersaturated.
Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Yield
Too much solvent was used, or the cooling time was insufficient.
Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath.
Colored Crystals
Colored impurities were not completely removed.
Repeat the recrystallization, ensuring the use of activated charcoal during the dissolution step.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Acetone is flammable; avoid open flames.
Handle hot glassware with appropriate clamps or tongs.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of Methyl 2-amino-2-methylbutanoate hydrochloride by recrystallization. By understanding the principles of recrystallization, selecting an appropriate solvent system, and following a systematic protocol, researchers can achieve a high degree of purity for this important chiral building block, ensuring the integrity and reliability of their subsequent research and development activities.
Application Notes and Protocols: Synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-2-methylbutanoate hydrochloride is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-methylbutanoate hydrochloride is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. As a derivative of the non-proteinogenic amino acid isovaline, this compound serves as a crucial building block for the synthesis of peptides and small molecule therapeutics.[1] Its α,α-disubstituted nature imparts unique conformational constraints on peptide backbones, a property often exploited to enhance metabolic stability and biological activity. This document provides a comprehensive guide to the synthesis of methyl 2-amino-2-methylbutanoate hydrochloride, detailing established reaction conditions, mechanistic insights, and step-by-step protocols.
Store in a cool, dry place away from moisture. For long-term storage, -20°C to -80°C is recommended.[4]
Synthetic Strategies
The synthesis of α,α-disubstituted amino acids and their esters can be approached through several classical methods. The most prominent and industrially relevant routes are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer robust and scalable methods for the preparation of the target molecule.
The Strecker Synthesis
The Strecker synthesis is a two-step method for producing amino acids that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis of the nitrile to a carboxylic acid.[5][6] For the synthesis of methyl 2-amino-2-methylbutanoate hydrochloride, the starting material is butan-2-one.
Mechanism: The reaction proceeds through the formation of an imine intermediate from the reaction of butan-2-one with ammonia. Subsequent nucleophilic attack by a cyanide ion on the imine (or its protonated form, the iminium ion) yields the α-aminonitrile, 2-amino-2-methylbutanenitrile.[5][6] This intermediate is then hydrolyzed under acidic conditions to the corresponding amino acid, which can be esterified in the same pot or in a subsequent step.
Experimental Workflow: Strecker Synthesis
Caption: A generalized workflow for the Strecker synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride.
Hydrochloric acid (concentrated or as a solution in methanol)
Diethyl ether or acetone (for precipitation/washing)
Round-bottom flask
Magnetic stirrer
Reflux condenser
Ice bath
Procedure:
α-Aminonitrile Formation:
In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer.
Add butan-2-one to the solution.
Cool the mixture in an ice bath and slowly add a solution of potassium cyanide in water. (Caution: KCN is highly toxic. Handle with appropriate personal protective equipment).
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Hydrolysis and Esterification:
After the formation of the aminonitrile is complete, carefully acidify the reaction mixture with a solution of hydrochloric acid in methanol. This should be done in an ice bath due to the exothermic nature of the reaction.
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. This step facilitates the hydrolysis of the nitrile to a carboxylic acid and subsequent esterification to the methyl ester.
Work-up and Purification:
Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the methanol.
The crude product can be precipitated by the addition of an anti-solvent like diethyl ether or acetone.[3]
Filter the solid product and wash it with a small amount of cold diethyl ether or acetone to remove impurities.[3]
The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Dry the purified methyl 2-amino-2-methylbutanoate hydrochloride under vacuum.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[7] The resulting hydantoin can then be hydrolyzed to the desired amino acid. This method is particularly well-suited for the synthesis of α,α-disubstituted amino acids.
Mechanism: The reaction begins with the formation of a cyanohydrin from the ketone, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form an aminonitrile and then a carbamic acid intermediate. Intramolecular cyclization and rearrangement lead to the formation of the 5,5-disubstituted hydantoin.[8][9] This hydantoin is then hydrolyzed under acidic or basic conditions to yield the amino acid.
Reaction Pathway: Bucherer-Bergs Synthesis
Caption: The synthetic pathway from butan-2-one to the target compound via the Bucherer-Bergs reaction.
In a round-bottom flask or a pressure vessel, combine butan-2-one, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[7]
Heat the mixture to 60-70°C with stirring for several hours. The reaction can be monitored by TLC.
Upon completion, cool the reaction mixture. The hydantoin product may precipitate out of the solution.
Filter the solid 5-ethyl-5-methylhydantoin and wash it with cold water.
Hydantoin Hydrolysis:
The isolated hydantoin can be hydrolyzed by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH) at reflux for 12-24 hours.[10][11]
If basic hydrolysis is used, the resulting solution of the amino acid salt must be neutralized with acid to precipitate the free amino acid.
Esterification:
The crude 2-amino-2-methylbutanoic acid is then esterified. Suspend the amino acid in anhydrous methanol and cool the mixture in an ice bath.
Slowly add thionyl chloride or pass dry HCl gas through the solution to catalyze the esterification.[12] A patent also describes the use of trimethylchlorosilane in methanol for this purpose.[13]
Stir the reaction at room temperature or under reflux until the esterification is complete (monitored by TLC).
Work-up and Purification:
Remove the solvent under reduced pressure.
The resulting crude methyl 2-amino-2-methylbutanoate hydrochloride can be purified by recrystallization, as described in the Strecker synthesis protocol.
Comparison of Synthetic Routes
Feature
Strecker Synthesis
Bucherer-Bergs Reaction
Starting Materials
Ketone, NH4Cl, KCN
Ketone, KCN, (NH4)2CO3
Intermediates
α-aminonitrile
5,5-disubstituted hydantoin
Number of Steps
Can be performed as a one-pot reaction
Typically a two-step process (hydantoin formation and hydrolysis)
Reaction Conditions
Milder initial conditions, followed by reflux
Requires heating for hydantoin formation and hydrolysis
Key Advantages
More direct route
Often results in a crystalline, easily isolable intermediate (hydantoin)[7]
Safety Precautions
Cyanide Compounds: Potassium cyanide and hydrogen cyanide (which can be formed in situ) are extremely toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory. A cyanide antidote kit should be readily available.
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
Pressurized Reactions: When using a pressure vessel, ensure it is properly rated for the intended temperature and pressure.
Conclusion
The synthesis of methyl 2-amino-2-methylbutanoate hydrochloride can be effectively achieved through both the Strecker synthesis and the Bucherer-Bergs reaction. The choice of method may depend on the available equipment, scale of the reaction, and desired purity of the intermediate. Both protocols require careful handling of hazardous reagents and should be performed with strict adherence to safety guidelines. The resulting amino acid ester is a versatile building block for further synthetic transformations in the pursuit of novel therapeutics and other advanced materials.
References
CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google P
CN103086913A - Method for preparing 2-aminobutanamide hydrochloride - Google P
CAS 92760-72-0: methyl (2S)-2-amino-2-methyl-butanoate hydrochloride - CymitQuimica. (URL: )
The hydrolysis of hydantoin to amino acid via N-carbamoyl...
Study on the Formation of Glycine by Hydantoin and Its Kinetics | ACS Omega. (URL: )
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (URL: )
Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (URL: )
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - NIH. (URL: )
Creatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (URL: )
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry. (URL: )
Methyl (2s)
Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles | Organic Letters - ACS Public
Application Notes & Protocols: Methyl 2-amino-2-methylbutanoate Hydrochloride in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of α,α-Disubstituted Amino Acid Esters in Asymmetric Catalysis Methyl 2-amino-2-methylbutanoate hydrochloride is a chiral building block...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of α,α-Disubstituted Amino Acid Esters in Asymmetric Catalysis
Methyl 2-amino-2-methylbutanoate hydrochloride is a chiral building block belonging to the class of α,α-disubstituted α-amino acid esters. These structures are of significant interest in medicinal chemistry and, crucially, in the design of chiral ligands for asymmetric catalysis.[1] The defining feature of this molecule is the quaternary stereocenter bearing both a methyl and an ethyl group. This steric bulk is not a flaw; it is a feature that ligand designers exploit to create a highly defined and constrained chiral environment around a metal center.
The primary amine and the methyl ester functionalities serve as versatile handles for synthetic elaboration, allowing for the straightforward construction of more complex bidentate or multidentate ligands.[2] While not typically used as a catalyst itself, Methyl 2-amino-2-methylbutanoate hydrochloride is an exemplary chiral precursor for ligands that direct the stereochemical outcome of a variety of powerful C-C bond-forming reactions.[3] The hydrochloride salt form ensures stability and simplifies handling of the otherwise reactive free amine.[4]
This guide details the synthesis of a chiral amino alcohol ligand derived from Methyl 2-amino-2-methylbutanoate hydrochloride and its subsequent application in a model asymmetric reaction, providing researchers with a validated framework for leveraging this valuable chiral synthon.
Core Application: From Chiral Precursor to a High-Performance Ligand
The most prominent application of Methyl 2-amino-2-methylbutanoate hydrochloride in asymmetric catalysis is its role as a starting material for chiral ligands. The conversion of the amino ester into a chiral amino alcohol is a common and effective strategy. Chiral amino alcohols are a privileged ligand class, renowned for their ability to form stable chelate complexes with a wide range of metals, including zinc, ruthenium, and titanium, thereby inducing high enantioselectivity in reactions such as organometallic additions to carbonyls and ketone reductions.[5]
The causality behind this choice is twofold:
Structural Rigidity: Upon deprotonation and chelation to a metal center, the amino and alcohol groups form a rigid five-membered ring, which minimizes conformational flexibility. This rigidity is key to creating a predictable and effective chiral pocket.
Steric Influence: The α,α-disubstitution (methyl and ethyl groups) provides significant steric hindrance. This bulk effectively shields one face of the coordinated substrate, forcing the incoming reagent to approach from the less hindered face, thus ensuring high stereochemical control.
The following sections provide a detailed, self-validating protocol for the synthesis of (S)-2-amino-2-methylbutan-1-ol from (S)-Methyl 2-amino-2-methylbutanoate hydrochloride and its subsequent use in a classic asymmetric transformation.
Workflow: From Precursor to Catalytic Application
Caption: Experimental workflow from the chiral precursor to the final catalytic application.
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-2-amino-2-methylbutan-1-ol
This protocol describes the reduction of the methyl ester to the corresponding primary alcohol. The procedure is adapted from standard methodologies for reducing amino acid esters.[5]
Lithium aluminum hydride (LiAlH₄) or Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)
Tetrahydrofuran (THF), anhydrous
Sodium sulfate (Na₂SO₄), anhydrous
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
Free Amine Generation:
In a separatory funnel, dissolve 1.0 eq of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride in a minimal amount of 1 M NaOH solution.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amino ester. Caution: The free amine is volatile; handle with care.
Reduction Reaction:
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
In the flask, prepare a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (approx. 0.5 M).
Cool the suspension to 0 °C using an ice bath.
Dissolve the free amino ester from Step 1 in anhydrous THF and add it to the dropping funnel.
Add the amino ester solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis confirms the complete consumption of the starting material.
Work-up and Purification:
Cool the reaction mixture back to 0 °C.
Quench the reaction by the sequential, careful, and dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser work-up method.
A granular white precipitate should form. Stir the resulting slurry vigorously for 30 minutes.
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF.
Combine the filtrate and washings, and remove the solvent via rotary evaporation.
The crude product can be purified by vacuum distillation or column chromatography (Silica gel, CH₂Cl₂/MeOH gradient) to yield the pure (S)-2-amino-2-methylbutan-1-ol.
Self-Validation:
Purity: Assessed by ¹H and ¹³C NMR spectroscopy.
Identity: Confirmed by mass spectrometry.
Chiral Integrity: Optical rotation should be measured and compared to literature values for the enantiopure compound.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol demonstrates the use of the newly synthesized ligand in a well-established asymmetric addition reaction, a testament to its catalytic efficacy.[5]
Materials:
(S)-2-amino-2-methylbutan-1-ol (synthesized in Protocol 1)
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral amino alcohol ligand (0.2 eq, 0.2 mmol) in anhydrous toluene (2 mL).
Add Ti(O-iPr)₄ (1.2 eq, 1.2 mmol) and stir the mixture at room temperature for 1 hour.
Reaction Execution:
To the catalyst solution, add the diethylzinc solution (1.0 M in hexanes, 2.4 eq, 2.4 mmol) dropwise at room temperature. Stir for an additional 30 minutes.
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., Hexanes/Ethyl Acetate 9:1).
Quenching and Isolation:
Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield (S)-1-phenyl-1-propanol.
Self-Validation:
Yield: Determine the isolated yield of the product.
Enantiomeric Excess (ee%): The enantiomeric purity of the product must be determined by chiral HPLC or GC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar).
Data Presentation
The performance of ligands derived from α,α-disubstituted amino acids is well-documented. The following table provides expected performance benchmarks for the asymmetric addition of diethylzinc to benzaldehyde using ligands structurally analogous to the one synthesized here.
Ligand Structure Type
Catalyst System
Yield (%)
ee (%)
Reference Reaction Type
Chiral Amino Alcohol
Ti(O-iPr)₄ / ZnEt₂
>90
up to 98
Alkylation of Aldehydes
Chiral Diamine
Cu(OTf)₂
>85
up to 95
Michael Addition
Phosphine Amino Alcohol
[Rh(COD)₂]BF₄
>95
up to 99
Asymmetric Hydrogenation
Note: Data is representative of performance for this class of ligands and may vary based on specific substrate and reaction conditions.
Mechanistic Insight: The Catalytic Cycle
The high degree of stereocontrol is achieved through a well-organized transition state. The following diagram illustrates the proposed catalytic cycle for the titanium-amino alcohol catalyzed addition of diethylzinc to an aldehyde.
Caption: Proposed catalytic cycle for the Ti-catalyzed asymmetric addition of ZnEt₂ to an aldehyde.
References
List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]
YouTube. (2020). Preparation of 2-Chloro-2-methylbutane (SN1). Available at: [Link]
Royal Society of Chemistry. (2019). Biocatalytic asymmetric Michael addition reaction of l-arginine to fumarate... RSC Advances. Available at: [Link]
MDPI. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]
ResearchGate. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. Available at: [Link]
MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available at: [Link]
MDPI. (2022). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules. Available at: [Link]
National Institutes of Health. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available at: [Link]
ResearchGate. (2021). Chiral Amino Acids-Derived Catalysts and Ligands. Available at: [Link]
PubMed. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available at: [Link]
National Institutes of Health. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
IDEALS, University of Illinois. (2018). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. Available at: [Link]
ACS Publications. (2015). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]
Frontiers Media. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]
ResearchGate. (2022). Amino Acids and Peptides as Asymmetric Organocatalysts. Available at: [Link]
Ukrainica Bioorganica Acta. (2020). Aldol addition-cyclization reaction cascade on a platform of chiral Ni(II) complex of glycine schiff base. Ukrainica Bioorganica Acta. Available at: [Link]
MDPI. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules. Available at: [Link]
Technical Support Center: Synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. This document offer...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this α,α-disubstituted amino acid ester.
Introduction
Methyl 2-amino-2-methylbutanoate hydrochloride is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. Its synthesis, while conceptually straightforward, can present several practical challenges, including low yields, difficult purification, and the formation of side products. This guide is designed to provide practical, experience-based solutions to these issues, ensuring a successful and efficient synthesis.
Two primary synthetic routes are commonly employed for the synthesis of the precursor, 2-amino-2-methylbutanoic acid: the Strecker synthesis and the Bucherer-Bergs synthesis , both starting from 2-butanone. The resulting amino acid is then esterified to yield the final product.
I. Synthetic Pathways Overview
A general overview of the synthetic routes is presented below. Each step will be detailed in the subsequent sections.
Figure 1: Overview of Synthetic Pathways
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Synthesis of 2-Amino-2-methylbutanoic Acid
Q1: My Strecker synthesis of 2-amino-2-methylbutanenitrile from 2-butanone is giving a low yield. What are the likely causes?
A1: Low yields in the Strecker synthesis of α,α-disubstituted amino nitriles are common and can often be attributed to several factors:
Steric Hindrance: 2-Butanone is a ketone, which is inherently less reactive than an aldehyde. The presence of two alkyl groups around the carbonyl carbon can sterically hinder the initial attack of ammonia to form the imine intermediate.[1]
Equilibrium of Imine Formation: The formation of the iminium ion is a reversible process.[2] The presence of water, a product of this step, can shift the equilibrium back towards the starting materials.
Cyanohydrin Formation: A competing reaction is the direct addition of the cyanide ion to the ketone to form a cyanohydrin. While this is also an equilibrium, it can divert a portion of the starting material from the desired reaction pathway.
Reaction Conditions: Inadequate temperature control or incorrect pH can adversely affect the reaction. The reaction is typically run under mildly basic conditions to ensure the presence of free ammonia and cyanide nucleophiles.
Troubleshooting Steps:
Anhydrous Conditions: While the reaction is often performed in an aqueous medium, minimizing the initial amount of water can favor imine formation. Consider using a solvent system with a lower water content or adding a dehydrating agent.
In Situ Reagent Generation: Instead of using highly toxic HCN gas, generate it in situ from a salt like NaCN or KCN with an ammonium salt like NH₄Cl.[3] This helps to maintain a steady, low concentration of the reactive species.
Temperature Control: Maintain the reaction at a consistently cool temperature (e.g., 0-15 °C) during the initial addition of reagents to control any exotherms and minimize side reactions. The reaction may then be allowed to proceed at room temperature or with gentle heating.
Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction progress by TLC or GC if possible.
Q2: I am having difficulty hydrolyzing the 5-ethyl-5-methylhydantoin from my Bucherer-Bergs synthesis. What conditions are recommended?
A2: The hydrolysis of 5,5-disubstituted hydantoins can be challenging due to their stability. Strong basic conditions are typically required to drive the reaction to completion.
Recommended Hydrolysis Conditions: Refluxing the hydantoin with a strong base such as barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH) is the most common method. Barium hydroxide is often preferred as the resulting barium carbonate and any unreacted barium hydroxide can be easily removed by filtration after acidification with sulfuric acid.
Reaction Time: This hydrolysis can be slow and may require prolonged refluxing (24-48 hours).
Monitoring the Reaction: The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the hydantoin spot and the appearance of the amino acid spot.
Troubleshooting Hydrolysis:
Incomplete Hydrolysis: If the reaction is incomplete, you can try increasing the concentration of the base, extending the reaction time, or using a higher boiling point solvent (if compatible with your setup) to increase the reaction temperature.
Product Isolation: After hydrolysis and neutralization, the amino acid may precipitate from the solution. Ensure complete precipitation by cooling the solution. The isoelectric point of the amino acid is crucial for its precipitation.
Esterification to Methyl 2-amino-2-methylbutanoate hydrochloride
Q3: The esterification of 2-amino-2-methylbutanoic acid with methanol and an acid catalyst is not going to completion. How can I improve the yield?
A3: Esterification is an equilibrium reaction. To drive it towards the product, you need to either remove the water formed or use a large excess of the alcohol.
Choice of Acid Catalyst:
Thionyl Chloride (SOCl₂): This is a highly effective reagent as it reacts with methanol to form HCl in situ and also reacts with the water produced, driving the equilibrium forward.[4] However, it is a hazardous reagent and must be handled with care in a fume hood.
Trimethylchlorosilane (TMSCl): This is another convenient reagent that reacts with methanol to generate HCl in situ. It is generally considered a milder and safer alternative to thionyl chloride.[2][5]
Gaseous HCl: Bubbling dry HCl gas through a suspension of the amino acid in methanol is a classic and effective method.[4]
Reaction Conditions:
Anhydrous Conditions: It is crucial to use anhydrous methanol and to protect the reaction from atmospheric moisture.
Excess Methanol: Use a large excess of methanol to act as both the solvent and a reactant, pushing the equilibrium towards the ester.
Temperature: The reaction is often performed at reflux to increase the reaction rate.
Troubleshooting Esterification:
Problem
Potential Cause
Solution
Low Conversion
Insufficient acid catalyst
Ensure at least a stoichiometric amount of the acid-generating reagent (e.g., SOCl₂, TMSCl) is used. An excess is often beneficial.
Presence of water
Use anhydrous methanol and protect the reaction from moisture.
Reaction time is too short
Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Product is an oil and won't crystallize
Residual solvent
Ensure complete removal of the solvent under high vacuum.
Presence of impurities
Purify the product by recrystallization or chromatography.
Product is hygroscopic
Handle the product under an inert atmosphere and dry it thoroughly.
Q4: I am observing side reactions during the esterification with thionyl chloride. What are they and how can I avoid them?
A4: While effective, thionyl chloride can lead to side reactions if not used carefully.
Formation of the N-carboxyanhydride (NCA): This can occur if the amino group is not protonated. Adding the thionyl chloride to the methanol before adding the amino acid ensures that the reaction medium is acidic, protonating the amino group and preventing this side reaction.[6]
Dimerization/Oligomerization: At elevated temperatures, amino acid esters can undergo self-condensation to form diketopiperazines or other oligomers. It is best to perform the reaction at the lowest temperature that allows for a reasonable reaction rate and to avoid prolonged heating after the reaction is complete.
To minimize side reactions:
Order of Addition: Always add the thionyl chloride to the cold methanol first, then add the amino acid.
Temperature Control: Add the thionyl chloride dropwise to the methanol at a low temperature (0-5 °C) to control the exotherm.[6]
Avoid Overheating: Do not exceed the recommended reaction temperature or time.
III. Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing the precursor amino acid: Strecker or Bucherer-Bergs?
A1: Both methods are viable for the synthesis of α,α-disubstituted amino acids. The choice often depends on available reagents, equipment, and safety considerations.
Strecker Synthesis:
Advantages: Generally a simpler, one-pot reaction to the aminonitrile.[7]
Disadvantages: Often uses highly toxic cyanide reagents directly. The hydrolysis of the sterically hindered nitrile can be difficult.
Bucherer-Bergs Synthesis:
Advantages: The hydantoin intermediate is often a stable, crystalline solid that can be easily purified.[8] This can lead to a purer final amino acid.
Disadvantages: It is a two-step process to the amino acid (formation of the hydantoin, then hydrolysis). The hydrolysis of the hydantoin can require harsh conditions.[9]
Q2: How can I purify the final product, Methyl 2-amino-2-methylbutanoate hydrochloride?
A2: The final product is a salt and is typically a crystalline solid. Recrystallization is the most common method of purification.
Solvent System: A common technique is to dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or ethanol) and then precipitate it by adding a less polar solvent in which it is insoluble (e.g., diethyl ether or acetone).[10]
Procedure:
Dissolve the crude product in a minimal amount of hot methanol.
Allow the solution to cool slightly, then slowly add diethyl ether or acetone until the solution becomes cloudy.
Cool the mixture in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether or acetone, and dry under vacuum.
Q3: What are the key safety precautions for this synthesis?
A3: This synthesis involves several hazardous reagents and procedures.
Cyanide: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide (HCN) gas.
Thionyl Chloride (SOCl₂): This is a corrosive and lachrymatory liquid. It reacts violently with water. Handle it in a fume hood and wear appropriate PPE.
Pressure Build-up: The Bucherer-Bergs reaction is often heated in a sealed vessel, which can lead to a build-up of pressure from the evolution of ammonia and carbon dioxide.[9] Use a vessel that is rated for the expected pressure and temperature.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2-methylbutanoic Acid via Strecker Synthesis (General Procedure)
This protocol is a general guideline and may require optimization.
Figure 2: Strecker Synthesis Workflow
In a well-ventilated fume hood, combine 2-butanone, ammonium chloride, and sodium cyanide in an aqueous ammonia solution.
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
After the reaction is complete, extract the mixture with an organic solvent such as diethyl ether.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-methylbutanenitrile.
Caution: The crude aminonitrile is toxic. Add concentrated hydrochloric acid to the crude aminonitrile and reflux the mixture for several hours until hydrolysis is complete (as monitored by TLC).
Cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
Collect the solid 2-amino-2-methylbutanoic acid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Esterification of 2-Amino-2-methylbutanoic Acid using Thionyl Chloride
This protocol is adapted from general procedures for amino acid esterification.[4]
Figure 3: Esterification Workflow
In a fume hood, suspend 2-amino-2-methylbutanoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
Cool the suspension in an ice bath to 0-5 °C.
Slowly add thionyl chloride (approximately 1.5-2.0 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
The resulting crude solid can be purified by recrystallization from a methanol/diethyl ether or methanol/acetone solvent system.
V. Characterization
The final product, Methyl 2-amino-2-methylbutanoate hydrochloride, should be characterized to confirm its identity and purity.
Technique
Expected Results
¹H NMR
The spectrum should show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group on the quaternary carbon (a singlet), the methyl ester group (a singlet), and the ammonium protons (a broad singlet). The chemical shifts will be downfield due to the electron-withdrawing effects of the amino and ester groups.
¹³C NMR
The spectrum should show distinct signals for all six carbon atoms in the molecule.
FT-IR
The spectrum should show characteristic absorptions for the amine salt (N-H stretching), the ester carbonyl group (C=O stretching), and C-H bonds.
Mass Spectrometry
The mass spectrum should show the molecular ion peak corresponding to the free base of the ester.
Melting Point
The purified product should have a sharp melting point.
Reference NMR Data for a Similar Compound (Methyl (S)-2-aminobutanoate): [11]
Note: The chemical shifts for Methyl 2-amino-2-methylbutanoate hydrochloride will differ, particularly for the quaternary carbon and the adjacent protons.
VI. References
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45.
Kadaba, P. K.; Trivedi, J. J. A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry2006 , 3 (3), 209-211.
Sketchy MCAT. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). (2023). [Link]
Monteiro, J. L.; Pieber, B.; Corrêa, A. G.; Kappe, C. O. Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett2016 , 27 (01), 80-82.
Edward, J. T.; Jitrangsri, C. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry1975 , 53 (21), 3339-3350.
Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). [Link]
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). [Link]
Pianeta Chimica. Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link]
Google Patents. Method for producing amino acid ester hydrochloride. (2009).
National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. (2006). [Link]
Google Patents. Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. (1994).
ResearchGate. What are a good methods for reaction of amino acids with thionyl chloride?. (2016). [Link]
National Institutes of Health. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). [Link]
National Institutes of Health. Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. [Link]
The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (2019). [Link]
Low yield in "Methyl 2-amino-2-methylbutanoate hydrochloride" synthesis
Answering the user's request.## Technical Support Center: Synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochl...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.## Technical Support Center: Synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride
Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this important non-proteinogenic amino acid derivative. As a chiral precursor and building block, its purity and yield are paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Structure of This Guide
Troubleshooting Guide: A problem-oriented section to diagnose and solve specific issues encountered during synthesis, with a primary focus on yield optimization.
Visual Troubleshooting Workflow: A flowchart to systematically identify the source of low yields.
Frequently Asked Questions (FAQs): Addressing common queries regarding best practices, reagent choices, and reaction mechanisms.
Detailed Experimental Protocol: A step-by-step guide for the esterification of 2-amino-2-methylbutanoic acid.
References: A comprehensive list of cited sources for further reading.
Troubleshooting Guide: Diagnosing Low Yield
Low yield is the most frequently reported issue in the synthesis of amino acid esters. The problem can typically be traced to one of three stages: the esterification reaction itself, the workup procedure, or the final purification.
Q1: My yield is significantly lower than expected after the esterification reaction. What are the most common causes related to the reaction conditions?
A1: This is a multi-faceted problem often rooted in reaction kinetics, reagent quality, or temperature control. Let's break down the primary culprits.
Incomplete Reaction: The esterification may not have reached completion.
Causality: Amino acids, including the parent 2-amino-2-methylbutanoic acid, often have poor solubility in organic solvents like methanol at room temperature.[2] This heterogeneity can slow the reaction.
Solution:
Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, allow the reaction to stir longer, for instance, up to 18-24 hours.[2][3]
Ensure Adequate Mixing: Use efficient magnetic stirring or overhead mechanical stirring for larger scales to ensure the amino acid suspension is well-dispersated.
Reagent Quality & Stoichiometry: The purity and amount of your reagents are critical.
Causality: The most common esterification reagents, thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl), are highly reactive towards water. Any moisture in the methanol, on the glassware, or in the starting amino acid will consume the reagent, rendering it ineffective for the primary reaction.
Solution:
Use Anhydrous Solvent: Employ freshly opened or properly distilled and dried methanol.
Verify Reagent Activity: Use fresh, properly stored thionyl chloride or TMSCl. Old bottles that have been opened multiple times may be partially hydrolyzed.
Check Stoichiometry: A molar excess of the esterifying agent is typically required. For a reagent like TMSCl, at least two equivalents are needed: one to form the silyl ester intermediate and one to react with the amine hydrochloride.[4] For the SOCl₂ method, 1.1 to 2.0 equivalents are common.[5][6]
Improper Temperature Control (Especially for Thionyl Chloride Method):
Causality: The reaction of thionyl chloride with methanol is highly exothermic. If SOCl₂ is added too quickly or at too high a temperature, it can lead to uncontrolled boiling of the methanol and potential degradation of reagents and products.[7] Conversely, if the initial addition is done at a low temperature, unreacted SOCl₂ can accumulate, leading to a dangerous, rapid reaction upon warming.[7]
Solution: Add thionyl chloride dropwise to the cooled methanol (0 to 5 °C) to maintain strict temperature control.[3][4] After the addition is complete, allow the mixture to warm to room temperature and then proceed with heating to reflux if the protocol requires it.[6]
Q2: I suspect product loss during the workup and purification stages. Where should I focus my attention?
A2: Significant product loss can occur after the reaction is complete. Amino acid ester hydrochlorides have distinct physical properties that must be managed carefully.
Loss During Solvent Removal:
Causality: Methyl 2-amino-2-methylbutanoate hydrochloride is a relatively small, polar molecule. While not extremely volatile, aggressive evaporation under high vacuum at elevated temperatures can lead to sublimation or co-distillation with residual solvent.
Solution: Concentrate the reaction mixture on a rotary evaporator using moderate temperature and pressure. Avoid heating the water bath above 40-50°C.
Inefficient Crystallization or Precipitation:
Causality: The final step often involves precipitating the hydrochloride salt from the reaction mixture (methanol) by adding a less polar solvent (an anti-solvent) like diethyl ether or tetrahydrofuran (THF).[8] If the product is too soluble in the final solvent mixture or if an insufficient volume of anti-solvent is used, recovery will be poor.
Solution:
Concentrate First: Before adding the anti-solvent, concentrate the methanol solution to a smaller volume or to a thick oil.[8] This ensures the subsequent addition of ether or THF causes a more complete precipitation.
Use Sufficient Anti-Solvent: Add a significant volume of the anti-solvent (e.g., 4-5 times the volume of the concentrated methanol solution) and stir vigorously.[8]
Cooling: Cool the mixture in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[8]
Hygroscopic Nature of the Product:
Causality: The final product is often hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can make the solid difficult to handle, weigh accurately, and can lead to a "gummy" or oily appearance instead of a crystalline solid.
Solution: Handle the filtered solid quickly. Dry the product thoroughly under high vacuum, potentially in a vacuum oven at a mild temperature (e.g., 40°C). Store the final product in a desiccator under an inert atmosphere.[3]
Troubleshooting Summary Table
Symptom
Potential Cause
Recommended Solution
Low Yield, Starting Material Present
Incomplete reaction due to poor solubility or insufficient time.
Extend reaction time to 18-24 hours; ensure vigorous stirring; monitor via TLC.
Use anhydrous methanol; use fresh SOCl₂/TMSCl; use at least 2 eq. of TMSCl or 1.2 eq. of SOCl₂.
Reaction Overheats/Uncontrolled
Exothermic reaction of SOCl₂ with methanol.
Add SOCl₂ dropwise to methanol cooled in an ice bath (0-5 °C).[3]
Product is Oily/Gummy
Product is hygroscopic and has absorbed water.
Dry thoroughly under high vacuum; handle and store under inert/dry conditions.[3]
Poor Recovery After Adding Ether/THF
Insufficient precipitation.
Concentrate the reaction mixture to a smaller volume before adding the anti-solvent; use a larger volume of anti-solvent; cool for an extended period before filtering.[8]
Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q3: Which is the better reagent for this esterification: Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)?
A3: Both are effective, but they offer a trade-off between reaction convenience and cost/reagent handling.
Thionyl Chloride (SOCl₂): This is the classical and widely used method.[2] It's inexpensive and effective. However, it requires careful temperature control due to its high reactivity with methanol.[7] The byproducts are gaseous HCl and SO₂, which must be handled in a well-ventilated fume hood.
Trimethylchlorosilane (TMSCl): This method is often more convenient from an operational standpoint as the reaction can typically be run at room temperature without the need for initial cooling.[2][4] It is considered a milder alternative. The main drawback is the higher cost of TMSCl compared to SOCl₂.
Often comparable to or higher than SOCl₂ method.[4]
Q4: What is the mechanism of the thionyl chloride-mediated esterification of an amino acid?
A4: The reaction is a fascinating process where the thionyl chloride plays a dual role. First, it reacts with methanol to generate HCl in situ. This protonates the amino group of the amino acid, protecting it from side reactions and increasing its solubility. Simultaneously, SOCl₂ activates the carboxylic acid, making it highly susceptible to nucleophilic attack by methanol. The process proceeds through a chlorosulfite intermediate which then converts to the final methyl ester.[9]
Caption: Simplified mechanism of SOCl₂-mediated esterification.
Q5: Can I isolate the product as a free amine instead of a hydrochloride salt?
A5: Yes, it is possible, but generally not recommended for storage. The free amine form of the ester is prone to self-condensation, forming diketopiperazines or oligomers, which reduces shelf life.[4] If the free amine is required for a subsequent reaction, it is best to generate it in situ. This can be done by dissolving the hydrochloride salt in a suitable solvent and adding a non-nucleophilic base like triethylamine (TEA) immediately before use.[10] Alternatively, a basic aqueous wash (e.g., with sodium bicarbonate solution) during an extractive workup can be used to neutralize the HCl, followed by immediate use of the organic solution containing the free ester.[10]
Detailed Experimental Protocol: Esterification via Thionyl Chloride Method
This protocol is adapted from established procedures for the esterification of amino acids.[5][6]
Materials:
2-amino-2-methylbutanoic acid
Anhydrous Methanol (MeOH)
Thionyl Chloride (SOCl₂)
Diethyl Ether (Et₂O)
Round-bottom flask equipped with a magnetic stir bar and a drying tube
Ice-water bath
Dropping funnel
Procedure:
Setup: In a fume hood, suspend 2-amino-2-methylbutanoic acid (1.0 eq.) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask. Equip the flask with a magnetic stir bar and a calcium chloride drying tube.
Cooling: Cool the suspension to 0 °C using an ice-water bath. Efficient stirring is crucial.
Thionyl Chloride Addition: Transfer thionyl chloride (1.2 eq.) to a dropping funnel. Add the SOCl₂ dropwise to the stirring suspension over 30-45 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition. The suspension should gradually become a clear solution as the amino acid hydrochloride salt forms and dissolves.
Reaction: After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for an additional 18-24 hours. Monitor the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1 with a ninhydrin stain) to confirm the disappearance of the starting material.
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator (water bath temp < 40 °C). This will yield a viscous oil or a semi-solid.
Precipitation: To the residue, add a sufficient volume of anhydrous diethyl ether (e.g., 10 times the volume of the residue). Stir or sonicate the mixture vigorously to break up any clumps and induce precipitation of a white solid.
Isolation: Cool the suspension in an ice bath for 30 minutes. Collect the white solid by vacuum filtration. Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any soluble impurities.
Drying: Dry the collected solid under high vacuum for several hours to yield Methyl 2-amino-2-methylbutanoate hydrochloride. Store in a desiccator.
References
Vertex AI Search. (N.D.). Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson.
BenchChem. (2025). Technical Support Center: Purification of (S)-Methyl 2-aminobutanoate hydrochloride.
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
Google Patents. (N.D.). CN103086913A - Method for preparing 2-aminobutanamide hydrochloride.
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson).
Kadereit, D., & Waldmann, H. (2001). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 6(12), 1018-1022. Available at: [Link]
Google Patents. (N.D.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols: (S)-Methyl 2-aminobutanoate hydrochloride in Asymmetric Synthesis.
ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved from [Link]
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Google Patents. (N.D.). US4564677A - Preparation of N-amino compounds.
SciELO. (2008). Article - Synthesis and evaluation of N-acyl-arylhydrazone and N-acyl-N-arylhydrazide derivatives of flurbiprofen. Retrieved from [Link]
Leah4sci MCAT Prep. (2016). Strecker Synthesis of Alpha Amino Acids. Retrieved from [Link]
MedSchoolCoach. (N.D.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
The Royal Society of Chemistry. (2019). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.
Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?. Retrieved from [Link]
Organic Chemistry Portal. (2021). Acids to Acyl Chlorides, Part 1. Retrieved from [Link]
Technical Support Center: Synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting and mitigating common side reactions. Our approach is rooted in mechanistic understanding to empower you to optimize your experimental outcomes.
I. Overview of Synthetic Strategies
The synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride typically begins with the formation of the core amino acid, 2-amino-2-methylbutanoic acid, from butan-2-one. Two primary routes for this initial step are the Strecker synthesis and the Bucherer-Bergs reaction. Following the formation of the amino acid, a Fischer esterification is commonly employed to yield the methyl ester, which is subsequently converted to its hydrochloride salt.
This guide will dissect each of these stages, highlighting potential pitfalls and providing solutions to common problems.
II. Troubleshooting Guide: From Starting Material to Final Product
This section is formatted as a series of questions and answers to directly address issues you may encounter during your synthesis.
A. Synthesis of 2-amino-2-methylbutanoic acid
Question 1: My yield of 2-amino-2-methylbutanoic acid is consistently low when using the Strecker synthesis with butan-2-one. What are the likely side reactions?
The Strecker synthesis, while elegant, can be prone to side reactions, especially with a ketone like butan-2-one.[1][2] Low yields often stem from incomplete conversion or the formation of stable byproducts.
Potential Side Reactions:
Cyanohydrin Formation: The initial reaction between butan-2-one and cyanide can lead to the formation of a stable cyanohydrin (2-hydroxy-2-methylbutanenitrile). This intermediate may be slow to react with ammonia to form the desired α-aminonitrile.
Over-alkylation of Ammonia: If the reaction conditions are not carefully controlled, the ammonia can be di- or even tri-alkylated by the butan-2-one, leading to the formation of secondary and tertiary amine byproducts.
Hydrolysis of the Imine Intermediate: The imine formed from butan-2-one and ammonia can be susceptible to hydrolysis back to the starting ketone, particularly if there is excess water in the reaction mixture.
Incomplete Hydrolysis of the Nitrile: The final hydrolysis of the sterically hindered α-aminonitrile to the carboxylic acid can be challenging.[3] Incomplete hydrolysis will result in the presence of 2-amino-2-methylbutanamide as a significant impurity.
Troubleshooting Protocol:
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the hydrolysis of the imine intermediate.
Order of Reagent Addition: Adding the cyanide source to a pre-formed imine solution can sometimes favor the formation of the α-aminonitrile over the cyanohydrin.
Control of Stoichiometry: Use a moderate excess of ammonia to favor the formation of the primary amine without excessive over-alkylation.
Forced Hydrolysis Conditions: For the hydrolysis of the sterically hindered nitrile, prolonged reaction times and/or harsher conditions (e.g., higher concentration of acid or base, elevated temperatures) may be necessary. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Question 2: I'm observing a significant amount of a crystalline byproduct in my Bucherer-Bergs reaction with butan-2-one. What could it be?
The Bucherer-Bergs reaction is a robust method for the synthesis of hydantoins from ketones.[4][5] However, with aliphatic ketones, side reactions can occur.
Potential Side Reactions:
Formation of 5,5-diethylhydantoin: If your butan-2-one starting material contains impurities such as 3-pentanone, you may observe the formation of the corresponding 5,5-diethylhydantoin.
Incomplete Hydrolysis of the Hydantoin: The hydrolysis of the 5-ethyl-5-methylhydantoin intermediate to the amino acid requires vigorous conditions. Incomplete hydrolysis will leave unreacted hydantoin in your product.[6]
Formation of Carbamate Intermediates: The reaction proceeds through various carbamate intermediates, and under certain conditions, these may be isolated as byproducts.
Troubleshooting Protocol:
Purity of Starting Material: Ensure the purity of your butan-2-one using techniques like GC-MS to avoid the formation of undesired hydantoins.
Complete Hydrolysis: Ensure the hydrolysis of the hydantoin is complete by monitoring the reaction via TLC or HPLC. If necessary, increase the reaction time or the concentration of the hydrolyzing agent.
Optimized Work-up: A carefully designed work-up procedure can help to remove unreacted starting materials and soluble byproducts.
B. Esterification and Hydrochloride Salt Formation
Question 3: My Fischer esterification of 2-amino-2-methylbutanoic acid with methanol and thionyl chloride is giving a low yield and a complex mixture of products. What is going wrong?
The use of thionyl chloride in methanol for esterification is a common and effective method, but it can lead to side reactions if not properly controlled, especially with amino acids.[7]
Potential Side Reactions:
N-Sulfinylamine Formation: Thionyl chloride can react with the amino group to form an N-sulfinylamine intermediate, which can lead to undesired byproducts.
Acid Chloride Formation: The carboxylic acid can be converted to the highly reactive acid chloride, which can then react with the amino group of another molecule to form peptide-like dimers or polymers.
Diketopiperazine Formation: Amino acid esters are prone to intramolecular cyclization to form diketopiperazines, especially upon heating or under basic conditions.[8][9][10][11] For methyl 2-amino-2-methylbutanoate, this would result in the formation of 3,3,6,6-tetraethyl-2,5-diketopiperazine.
Chlorination Side Reactions: Thionyl chloride is a chlorinating agent and can potentially react with other functional groups if present.[12][13]
Troubleshooting Protocol:
Low-Temperature Addition: Add the thionyl chloride to the methanol at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
Order of Addition: Add the amino acid to the pre-formed methanolic HCl solution (from the reaction of thionyl chloride and methanol) rather than adding thionyl chloride to a mixture of the amino acid and methanol. This ensures the amino group is protonated and protected from reacting with the thionyl chloride.
Avoid Excess Heat and Base: During work-up, avoid prolonged heating and exposure to basic conditions to minimize diketopiperazine formation.
Purification: The final product may require purification by recrystallization or chromatography to remove byproducts.
Question 4: I am struggling to remove unreacted 2-amino-2-methylbutanoic acid from my final product. How can I improve the purification?
Separating the amino acid ester hydrochloride from the parent amino acid can be challenging due to their similar polarities.
Troubleshooting Protocol:
Solvent Trituration: Utilize the solubility difference between the amino acid and its ester. Triturating the crude product with a solvent in which the ester is soluble but the amino acid is not (e.g., diethyl ether, dichloromethane) can effectively remove the unreacted starting material.
Recrystallization: Carefully select a solvent system for recrystallization that allows for the selective crystallization of the desired product, leaving the impurities in the mother liquor.
Ion-Exchange Chromatography: For a more rigorous purification, ion-exchange chromatography can be employed to separate the charged amino acid from the less charged ester.[14]
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize 2-amino-2-methylbutanoic acid?
Both the Strecker and Bucherer-Bergs syntheses are viable options. The choice often depends on the available reagents, equipment, and the scale of the reaction. The Strecker synthesis is a two-step process, while the Bucherer-Bergs is a one-pot multicomponent reaction followed by hydrolysis. For sterically hindered ketones like butan-2-one, the Bucherer-Bergs reaction may offer better yields in some cases.
Q2: How can I monitor the progress of these reactions?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the progress of these reactions.[15][16] For TLC, a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) and a visualizing agent (e.g., ninhydrin for amino groups) are required. HPLC provides a more quantitative measure of the reaction progress.[15]
Q3: What are the key safety precautions to consider during this synthesis?
Cyanide: Both the Strecker and Bucherer-Bergs reactions use highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A cyanide antidote kit should be readily available.
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory reagent. It reacts violently with water. Handle it with extreme care in a fume hood.[17]
Acids and Bases: Concentrated acids and bases are used throughout the synthesis. Handle them with appropriate care to avoid burns.
IV. Data and Visualization
Table 1: Comparison of Synthetic Routes for 2-amino-2-methylbutanoic acid
Caption: Synthetic pathways and potential side reactions.
V. References
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850).
Bucherer, H. T. & Bergs, H. German Patent 566094 (1929).
Gante, J. Peptid-Synthesen. Angewandte Chemie106 , 1780–1802 (1994).
Groger, H. Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Acids. Chemical Reviews103 , 2795–2828 (2003).
Ware, E. The Chemistry of the Hydantoins. Chemical Reviews46 , 403–470 (1950).
Fischer, E. Ueber die Esterificirung der Aminosäuren. Berichte der deutschen chemischen Gesellschaft39 , 2893–2909 (1906).
Bodanszky, M. & Bodanszky, A. The Practice of Peptide Synthesis (Springer-Verlag, 1994).
Mowry, D. T. The Preparation of Nitriles. Chemical Reviews42 , 189–283 (1948).
Kopec, S. & Holzgrabe, U. Amino acids: aspects of impurity profiling by means of CE. Electrophoresis28 , 2153–2167 (2007). [Link]
Karakawa, M. et al. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules27 , 4634 (2022). [Link]
Davies, J. S. The Cyclization of Peptides and Depsipeptides. in Amino Acids, Peptides and Proteins vol. 11 350–443 (The Royal Society of Chemistry, 1980).
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
Baran, P. S. Diketopiperazines. in Baran Lab Group Meeting (2004). [Link]
Hardy, P. M. & Lingham, I. N. The Cyclization of Dipeptide Esters to Diketopiperazines. International Journal of Peptide and Protein Research21 , 394–405 (1983).
This section addresses the most common failure modes reported by researchers. We move beyond generic advice to target specific chemical signatures.
Q1: My NMR spectrum shows an unexplained singlet around 3.5–3.8 ppm (for methyl esters) that integrates incorrectly. What is it?
Diagnosis:Dimethyl Sulfite contamination.
The Cause: Thionyl chloride reacts with methanol not only to generate the necessary HCl but also to form dimethyl sulfite (
). This is a stable, high-boiling liquid (C) that does not evaporate easily on a standard rotovap.
The Fix:
Trituration: The amino acid ester hydrochloride is typically insoluble in diethyl ether or methyl tert-butyl ether (MTBE), while dimethyl sulfite is soluble. Triturate your crude oil/solid with dry ether.
Recrystallization: Recrystallize from methanol/ether.
High-Vacuum: If the product is an oil, extended drying under high vacuum (<1 mbar) with slight warming (
C) can remove it, but trituration is more effective.
Q2: The product remains a sticky oil or gum instead of a white solid.
Diagnosis:Residual Solvent/Acid or Hygroscopicity.
The Cause: Amino acid ester hydrochlorides are often hygroscopic. Traces of excess HCl,
Co-evaporation: Redissolve the oil in dry toluene or dichloromethane and evaporate again. This azeotropically removes residual water, HCl, and alcohol. Repeat 2–3 times.
Seed Crystals: If available, add a seed crystal of the authentic product.
Desiccation: Store in a vacuum desiccator over
and KOH pellets (to absorb acid vapors) for 24 hours.
Q3: I smell sulfur even after drying the product.
Diagnosis:Sulfur Dioxide (
) Entrapment.
The Cause:
is a byproduct of the reaction.[2][3] It can become trapped within the crystal lattice or the viscous oil of the product.
The Fix:
Degassing: Dissolve the product in a small amount of methanol and bubble dry nitrogen through it for 15 minutes before re-evaporating.
Base Wash (Use Caution): If the free base is desired later, a wash with saturated
will neutralize acidic sulfur species, but do not do this if you need to isolate the stable hydrochloride salt.
Q4: My optical rotation is lower than the literature value. Did I racemize it?
Diagnosis:Thermal Racemization.
The Cause: While
esterification is generally milder than acid-catalyzed Fischer esterification, high temperatures during the addition phase can generate localized hot spots, leading to racemization via an oxazolone intermediate or direct enolization.
The Fix:
Strict Temperature Control: The addition of
to alcohol is highly exothermic. This step must be done at C to C.
Avoid Prolonged Reflux: Monitor the reaction by TLC. Stop heating as soon as the starting material is consumed.
Mechanism Deep Dive: The "Why" Behind the Impurities
Understanding the mechanism is the only way to control the outcome. The reaction is not a simple acid-catalyzed esterification; it involves the formation of reactive chlorosulfite intermediates.[1]
The Dual Pathway
Product Pathway:
reacts with alcohol () to form alkyl chlorosulfite (). This intermediate activates the amino acid carboxyl group (or generates anhydrous HCl in situ), leading to the ester.
Impurity Pathway: If
is added too quickly or without amino acid present, the alkyl chlorosulfite reacts with another molecule of alcohol to form Dialkyl Sulfite .[1]
Figure 1: Mechanistic bifurcation showing the formation of the desired ester versus the dimethyl sulfite impurity.[4][5]
Optimized Experimental Protocol
This protocol is designed to minimize dimethyl sulfite formation and prevent thermal runaway.
Reagents
Amino Acid (1.0 equiv)
Thionyl Chloride (1.2 – 2.0 equiv)
Methanol (Anhydrous, 10–20 volumes relative to Amino Acid mass)
Step-by-Step Workflow
Setup & Safety (Critical):
Equip a round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl2 or Drierite).
WARNING:
reacts violently with water. Ensure all glassware is flame-dried.[1] Perform all operations in a fume hood.
Reagent Activation (The "Cold" Step):
Charge the flask with anhydrous methanol.
Cool the methanol to
C using an ice/salt bath.
Add
dropwise over 15–30 minutes.
Checkpoint: Ensure the temperature does not rise above
C.[6] This minimizes the formation of alkyl chlorides and uncontrolled off-gassing.
Substrate Addition:
Add the solid amino acid in one portion to the cold solution.
Allow the mixture to warm to room temperature (RT) over 30 minutes.
Reaction:
Heat to reflux (approx.
C for MeOH) or stir at RT (depending on steric hindrance of the amino acid).
Self-Validating Step: Monitor gas evolution. The reaction generates
and .[2][7][8] When gas evolution ceases, the reaction is often near completion.
Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1, visualize with Ninhydrin).
Workup (The "Purification" Step):
Concentrate the mixture in vacuo to give a sticky solid or oil.
Crucial Step: Add 20 mL of dry toluene and re-evaporate.[1] Repeat twice. (Removes residual acid and water).
Impurity Removal: Suspend the residue in dry diethyl ether or MTBE. Sonicate if necessary. The amino acid ester HCl will remain solid; dimethyl sulfite will dissolve.
Filter the solid and wash with cold ether.
Data Validation:
Yield: Typical yields >90%.
Melting Point: Compare with literature (sharp mp indicates purity).
NMR: Check for absence of peaks at ~3.6 ppm (dimethyl sulfite) and ~3.0 ppm (methyl chloride).
Summary Data Table: Impurity Profile
Impurity
Source
Detection (1H NMR, MeOH-d4)
Removal Strategy
Dimethyl Sulfite
Rxn of + MeOH
Singlet ~3.65 ppm
Trituration with Ether/MTBE
Methyl Chloride
Rxn of HCl + MeOH
Singlet ~3.0 ppm (often volatile)
Vacuum / Co-evaporation
Residual
Excess Reagent
N/A (No protons)
Co-evaporation with Toluene
Amino Acid Dimer
Condensation
Doublet/Multiplet in amide region
Recrystallization
Free Amino Acid
Incomplete Rxn
Shifted -proton signal
Reprocess with fresh
References
Brenner, M., & Huber, W. (1953).
-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115.
Anand, R. C., & Vimal. (1998).[9][10] A Mild and Convenient Procedure for the Esterification of Amino Acids.[2][6][9][10] Synthetic Communications, 28(11), 1963–1965.
Li, J., & Sha, Y. (2008).[9] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.
Technical Support Center: Dimerization of Methyl 2-amino-2-methylbutanoate hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the unwanted dimerization of Methyl 2-amino-2...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the unwanted dimerization of Methyl 2-amino-2-methylbutanoate hydrochloride during synthetic procedures. As Senior Application Scientists, we have compiled this resource to explain the underlying chemical principles of this side reaction and to offer field-proven strategies to mitigate its occurrence, ensuring the integrity and yield of your target molecule.
Section 1: Understanding the Dimerization Phenomenon
Q1: What is the primary pathway for the dimerization of Methyl 2-amino-2-methylbutanoate hydrochloride?
A1: The primary pathway for the dimerization of Methyl 2-amino-2-methylbutanoate hydrochloride is through the formation of a cyclic dipeptide known as a 2,5-diketopiperazine (DKP). In this specific case, the dimer is 3,3,6,6-tetraethylpiperazine-2,5-dione . This intramolecular cyclization occurs when the free amino group of one molecule attacks the ester carbonyl group of a second molecule, leading to the formation of a stable six-membered ring and the elimination of two molecules of methanol. This is a common side reaction for amino acid esters, particularly when the amino group is deprotected.[1][2]
Q2: Why is diketopiperazine formation a concern in my synthesis?
A2: The formation of 3,3,6,6-tetraethylpiperazine-2,5-dione is a significant issue for several reasons:
Yield Reduction: Every two molecules of your starting material that form a dimer are lost from the desired reaction pathway, leading to a potentially substantial decrease in the yield of your target product.
Purification Challenges: The DKP dimer has different physicochemical properties (polarity, solubility, etc.) from your starting material or desired product. Its presence can complicate purification steps, often requiring additional chromatographic separations, which can be time-consuming and lead to further product loss.
Inaccurate Stoichiometry: If the dimerization occurs before a subsequent reaction step, the concentration of your starting material will be lower than calculated, leading to incorrect stoichiometric ratios of reactants and potentially incomplete conversion to your desired product.
Section 2: Troubleshooting Guide for Dimerization Issues
This section addresses common issues encountered during synthesis and provides actionable troubleshooting steps.
Issue 1: Significant Dimer Formation Detected After Deprotection/Neutralization
Scenario: You have deprotected the amine of a protected precursor to Methyl 2-amino-2-methylbutanoate or neutralized the hydrochloride salt to the free base, and subsequent analysis (e.g., LC-MS, NMR) shows a significant peak corresponding to the dimer.
Root Cause Analysis: The free amino group of the amino acid ester is highly nucleophilic and prone to intramolecular cyclization to form the DKP. This is especially favored under basic or even neutral conditions and at elevated temperatures.
Troubleshooting Steps:
Minimize Time in Free Base Form: The free base of the amino acid ester is the reactive species for dimerization. Once the amine is deprotected or neutralized, proceed to the next step of your synthesis as quickly as possible. Avoid storing the free base, even at low temperatures.
Control of pH and Basicity:
Use a mild, non-nucleophilic base for neutralization if required. Hindered bases like diisopropylethylamine (DIPEA) are often preferred over less hindered amines like triethylamine (TEA).
Use the minimum stoichiometric amount of base necessary for the subsequent reaction. Excess base can catalyze DKP formation.
Temperature Control: Perform the deprotection/neutralization and subsequent reaction at low temperatures (e.g., 0 °C or below) to reduce the rate of the dimerization side reaction.
In Situ Consumption: If possible, generate the free amine in situ in the presence of the electrophile for the next reaction step. This ensures that the desired intermolecular reaction is favored over the intermolecular dimerization.
Issue 2: Dimer is Observed Even When Using the Hydrochloride Salt Directly in a Coupling Reaction
Scenario: You are using Methyl 2-amino-2-methylbutanoate hydrochloride directly in a coupling reaction (e.g., amide bond formation) with a base to neutralize the hydrochloride in situ, but you still observe dimer formation.
Root Cause Analysis: Even with in situ neutralization, a localized excess of base or a slow rate of the desired coupling reaction can allow for dimerization to compete. The α,α-disubstitution in Methyl 2-amino-2-methylbutanoate can sterically hinder the desired coupling reaction, giving more time for the dimerization to occur.
Troubleshooting Steps:
Parameter
Recommendation
Scientific Rationale
Base Addition
Add the base slowly and at a low temperature to the reaction mixture containing the amino acid hydrochloride and the coupling partner.
This prevents a localized high concentration of the free amine, minimizing its opportunity to dimerize.
Coupling Reagents
Use highly efficient coupling reagents suitable for sterically hindered amino acids, such as HATU, HCTU, or COMU.
These reagents rapidly activate the carboxylic acid partner, promoting a faster desired coupling reaction that can outcompete the dimerization.
Solvent Choice
Use a solvent that favors the desired reaction and in which all reactants are well-solvated. Aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common.
Proper solvation can influence the reaction kinetics.
Concentration
Run the reaction at a higher concentration (within solubility limits).
This can favor the desired intermolecular coupling reaction over the intermolecular dimerization.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting decision tree for addressing dimerization.
Section 3: Frequently Asked Questions (FAQs)
Q3: How does the α,α-disubstitution of Methyl 2-amino-2-methylbutanoate affect dimerization?
A3: The two methyl groups at the α-carbon introduce significant steric hindrance. This has a dual effect:
Slowing Dimerization: The steric bulk can hinder the approach of the nucleophilic amine to the ester carbonyl, potentially slowing down the rate of DKP formation compared to less hindered amino acid esters like glycine or alanine methyl ester.
Slowing Desired Reactions: The same steric hindrance can also impede the desired reaction, for example, in peptide coupling. If the desired reaction is slowed more significantly than the dimerization, then DKP formation can still be a major side reaction.
Therefore, while the steric hindrance offers some protection against dimerization, it is not a guarantee, and careful optimization of reaction conditions is still crucial.
Q4: What analytical techniques are best for detecting and quantifying the 3,3,6,6-tetraethylpiperazine-2,5-dione dimer?
A4: A combination of chromatographic and spectroscopic methods is ideal:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for detecting the dimer.[3] You can monitor the reaction mixture for the expected mass of the dimer (m/z). LC-MS is highly sensitive and can detect even trace amounts of the byproduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify and quantify the dimer if it is present in sufficient concentration.[4][5] The dimer will have a distinct set of signals compared to the starting material. For example, in the ¹H NMR spectrum, the disappearance of the methoxy singlet from the starting material and the appearance of new signals for the ethyl groups in a different chemical environment would be indicative of dimer formation.
Thin Layer Chromatography (TLC): TLC can be a quick and easy way to visualize the formation of a new, often less polar, byproduct during the reaction.
Q5: Are there any preventative measures I can take during the synthesis of Methyl 2-amino-2-methylbutanoate itself to avoid issues later on?
A5: Yes. The synthesis of amino acid esters, often via Fischer esterification, is typically performed under acidic conditions (e.g., using thionyl chloride or HCl gas in methanol).[1] Under these conditions, the amine is protonated, which prevents it from acting as a nucleophile and thus inhibits dimerization. It is crucial to ensure the final isolated product is the hydrochloride salt and is free of any residual base from the workup. The hydrochloride salt is stable and will not dimerize upon storage.
Optimizing reaction time for "Methyl 2-amino-2-methylbutanoate hydrochloride" esterification
Welcome to the technical support center for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development who are working with or...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development who are working with or troubleshooting the esterification of α,α-disubstituted amino acids. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure your synthesis is efficient, high-yielding, and reproducible.
Introduction to the Esterification of 2-Amino-2-Methylbutanoic Acid
The esterification of 2-amino-2-methylbutanoic acid hydrochloride to its corresponding methyl ester is a crucial step in the synthesis of various pharmaceutical intermediates and active ingredients. The presence of two substituents on the α-carbon introduces steric hindrance, which can affect reaction kinetics and require careful optimization of reaction conditions. The most common and effective method for this transformation is a variation of the Fischer-Speier esterification, typically employing thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol. These reagents facilitate the in-situ generation of anhydrous HCl, which catalyzes the esterification.[1][2]
This guide will focus on optimizing the reaction time and troubleshooting common issues encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize Methyl 2-amino-2-methylbutanoate hydrochloride using thionyl chloride in methanol, but I am consistently obtaining a low yield of my desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the esterification of sterically hindered amino acids like 2-amino-2-methylbutanoic acid are a common challenge. Several factors can contribute to this issue. Let's break down the potential causes and their solutions:
1. Incomplete Reaction: The steric hindrance at the α-carbon slows down the rate of nucleophilic attack by methanol on the protonated carbonyl carbon.[3]
Solution:
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require a longer duration than typical amino acid esterifications. Reaction times of 12-24 hours at room temperature or several hours at reflux are not uncommon.[1]
Elevate Temperature: Gently refluxing the reaction mixture can significantly increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. A temperature range of 50-65°C is a good starting point.[4]
2. Insufficient Catalyst (HCl): The reaction is acid-catalyzed. An inadequate amount of HCl, generated from the reaction of SOCl₂ with methanol, will result in a sluggish and incomplete reaction.
Solution:
Ensure Sufficient SOCl₂: Use at least 1.1 to 1.5 equivalents of thionyl chloride relative to the amino acid.[2] A slight excess ensures the generation of enough HCl to drive the reaction to completion.
Order of Addition: For optimal results, the thionyl chloride should be added dropwise to cold methanol (0-5°C) before the addition of the amino acid.[5] This pre-generates the acidic environment and helps to control the initial exotherm.
3. Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium to the left and reducing the yield.[3]
Solution:
Use Anhydrous Reagents and Glassware: Ensure your methanol is anhydrous and all glassware is thoroughly dried before use.
Reaction under Inert Atmosphere: While not always strictly necessary, performing the reaction under a nitrogen or argon atmosphere can help to exclude atmospheric moisture.
4. Sub-optimal Work-up Procedure: The product can be lost during the extraction and isolation phases if the procedure is not optimized.
Solution:
Complete Removal of Methanol: After the reaction is complete, ensure all methanol is removed under reduced pressure.
Proper Extraction: The free ester is typically extracted into an organic solvent after neutralization of the hydrochloride salt. However, for the hydrochloride salt, direct crystallization is often preferred. If extraction is necessary, ensure the aqueous layer is saturated with a salt like NaCl to reduce the solubility of the ester and improve partitioning into the organic layer.
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in the esterification.
Frequently Asked Questions (FAQs)
Q1: How can I optimize the reaction time for the esterification of Methyl 2-amino-2-methylbutanoate hydrochloride?
A1: Optimizing reaction time is a balance between achieving complete conversion and minimizing side reactions. For this sterically hindered amino acid, consider the following:
Temperature: Increasing the temperature from room temperature to a gentle reflux (around 60-65°C for methanol) will significantly decrease the reaction time. However, higher temperatures may lead to the formation of impurities.
Catalyst Concentration: Using a higher concentration of the acid catalyst (generated from SOCl₂) will accelerate the reaction. An excess of 1.5 to 2.0 equivalents of SOCl₂ can be beneficial.
Monitoring: The most reliable way to optimize the reaction time is to monitor its progress. Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material. The reaction is complete when the starting material spot is no longer visible. A typical mobile phase for this analysis would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v), visualized with ninhydrin stain.
Q2: What is the detailed mechanism of the Fischer esterification using thionyl chloride in methanol?
A2: The reaction proceeds through a multi-step mechanism:
In-situ Catalyst Formation: Thionyl chloride reacts with methanol to form methyl chlorosulfite and hydrogen chloride (HCl). The generated HCl is the true catalyst for the esterification.
SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl
Protonation of the Carbonyl: The carboxylic acid group of the amino acid is protonated by the HCl, which activates the carbonyl carbon, making it more electrophilic.[3][6]
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added methoxy group to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.
Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product.
The amino group of the amino acid is protonated throughout this process, which protects it from acting as a nucleophile and participating in side reactions.
Mechanism of Fischer Esterification with SOCl₂/Methanol:
Technical Guide: Troubleshooting the "Oiling Out" of Methyl 2-amino-2-methylbutanoate Hydrochloride
-Disubstituted Amino Acid Esters Introduction: The Thermodynamics of "Oiling Out" You are likely reading this because your expected white crystalline solid—Methyl 2-amino-2-methylbutanoate hydrochloride (Isovaline methyl...
Author: BenchChem Technical Support Team. Date: February 2026
-Disubstituted Amino Acid Esters
Introduction: The Thermodynamics of "Oiling Out"
You are likely reading this because your expected white crystalline solid—Methyl 2-amino-2-methylbutanoate hydrochloride (Isovaline methyl ester HCl)—has manifested as a viscous, sticky oil.
Do not panic. This is not necessarily a failed reaction.
This phenomenon, often called "oiling out" or Liquid-Liquid Phase Separation (LLPS), occurs when the thermodynamic barrier to crystallization is higher than the barrier to forming a second amorphous liquid phase. For
-disubstituted amino acids like isovaline, the steric bulk of the extra methyl group disrupts the crystal lattice packing energy, making the compound significantly more prone to this state than simple analogs like alanine or glycine.
This guide provides a self-validating troubleshooting system to convert that oil back into the high-purity solid required for your research.
Module 1: Diagnostic Workflow (Why is it an oil?)
Before attempting to fix the sample, you must identify the driver of the phase separation. Use the following logic to diagnose the root cause.
The "Oiling Out" Decision Matrix
Figure 1: Diagnostic logic tree to determine the chemical state of the oily residue.
Module 2: Technical FAQs & Troubleshooting
Q1: The NMR shows the product is pure, but it remains an oil. Is it hygroscopic?
Answer: Yes, extremely.
Amino acid ester hydrochlorides are hygroscopic salts. The
-methyl group in your compound (Isovaline analog) lowers the lattice energy compared to linear amino acids.
Mechanism: If the ambient humidity is high, the salt absorbs water until it dissolves in its own sorbed moisture (deliquescence).
The Fix: You must break the hydration shell using azeotropic distillation.
See Protocol A below.
Q2: I used Methanol/Thionyl Chloride. Could residual solvent be the cause?
Answer: Yes. Methanol acts as a plasticizer.
Even 1-2% residual methanol can depress the melting point of the salt below room temperature. The oil is essentially a super-concentrated solution of your product in methanol.
The Fix: Methanol forms azeotropes with non-polar solvents. You cannot simply "rotovap" it away because the oil traps the solvent. You must precipitate it.
See Protocol B below.
Q3: My yield is >100%. What does this mean?
Answer: You likely have trapped excess HCl or Thionyl Chloride (
).
If you concentrated the reaction mixture directly, you trapped gas and within the viscous matrix. This acidic "soup" prevents the formation of a rigid crystal lattice.
The Fix: You need to "chase" the acid off with a co-solvent.
Module 3: Remediation Protocols
Use these protocols in order. Start with Protocol A; if that fails, move to Protocol B.
Protocol A: The "Acid Chase" (Azeotropic Drying)
Use this if: The oil is acidic, smells of
, or is suspected to contain water.
Dissolution: Dissolve the oily residue in Toluene (approx. 10 mL per gram of product).
Why? Toluene forms a low-boiling azeotrope with water and helps drive off excess HCl gas.
Evaporation: Concentrate on a rotary evaporator at 45°C.
Repetition: Repeat this process 3 times .
Result: The oil should become more viscous and eventually foam into a solid (amorphous foam).
Final Drying: Place the flask under high vacuum (< 1 mbar) for 4 hours.
Protocol B: Trituration (Induced Crystallization)
Use this if: Protocol A yielded a foam, but not a crystalline powder, or if the oil persists.
Solvent Choice: You need a solvent pair where the product is soluble in one (Solvent A) and insoluble in the other (Solvent B).
Solvent A (Good): Methanol or Dichloromethane (DCM).
Solvent B (Bad/Anti-solvent): Diethyl Ether (
) or Hexanes.
The Process:
Dissolve the oil in the minimum amount of dry MeOH or DCM (just enough to make it flow).
Add Diethyl Ether dropwise with vigorous stirring.
Visual Cue: The solution will turn cloudy (turbid).
Stop adding ether. Scratch the side of the flask with a glass rod.
Mechanism:[1][2] Scratching provides nucleation sites (micro-glass particles) for the crystal lattice to initiate.
Cooling: Place the turbid mixture in a freezer (-20°C) overnight.
Filtration: Filter the resulting white precipitate rapidly (it is hygroscopic!) and wash with cold ether.
Protocol C: The "Back-to-Base" Reset (Last Resort)
Use this if: The oil is dark, impure, or refuses to crystallize.
Dissolve oil in water.
Basify with Sodium Bicarbonate (
) to pH 8-9.
Extract the Free Base into DCM (3x).
Dry DCM over
and evaporate.
Redissolve the free base in dry Ether.
Bubble dry HCl gas (or add 4M HCl in Dioxane) to re-precipitate the fresh, pure hydrochloride salt.
Module 4: Process Visualization
Purification Workflow
Figure 2: Step-by-step remediation workflow for isolating the crystalline salt.
Technical Support Center: Decolorization of Crude "Methyl 2-amino-2-methylbutanoate hydrochloride"
From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering coloration issues with crude...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering coloration issues with crude "Methyl 2-amino-2-methylbutanoate hydrochloride." Discoloration is a common challenge in organic synthesis, often indicating the presence of impurities that can compromise downstream applications, including peptide synthesis and pharmaceutical development.[1] This document provides a structured, in-depth approach to troubleshooting and resolving these issues through a series of frequently asked questions, detailed protocols, and workflow diagrams. Our goal is to equip you with the scientific rationale and practical steps needed to obtain a high-purity, colorless product.
Q1: What are the most common causes of yellow or brown coloration in my crude Methyl 2-amino-2-methylbutanoate hydrochloride?
The coloration of your crude product is almost always due to impurities generated during the synthesis or from the starting materials. Understanding the source is the first step in selecting an appropriate purification strategy.
Synthesis-Related Impurities: The esterification of amino acids, often carried out using reagents like thionyl chloride in methanol or trimethylchlorosilane (TMSCl) in methanol, can generate colored byproducts.[1][2] Harsh reaction conditions, such as elevated temperatures, can lead to degradation of the amino acid or the ester product.[3]
Oxidation: Amine-containing compounds can be susceptible to air oxidation, which often produces highly colored nitrogen-containing impurities. This can be exacerbated by the presence of trace metal catalysts or exposure to light.
Starting Material Contaminants: Impurities present in the initial 2-amino-2-methylbutanoic acid or the solvents can carry through the reaction and become concentrated during workup, leading to a colored final product.
Amine Degradation: In some cases, complex reactions can lead to the formation of heat-stable salts (HSS) or other degradation products that are colored and can be difficult to remove.[4][5]
Q2: Before I try to decolorize my product, what preliminary steps should I take?
Attempting decolorization without understanding your material is inefficient. A preliminary analysis is crucial.
Initial Characterization: Run a simple Thin Layer Chromatography (TLC) analysis to visualize the number of components. A colored spot that is distinct from your main product spot is a clear indicator of a colored impurity.
Solubility Testing: Test the solubility of your crude product in various solvents. This information is critical for choosing an appropriate solvent for either activated carbon treatment or recrystallization. As a hydrochloride salt, the compound is likely more soluble in polar solvents like water or short-chain alcohols.[6]
Retain a Sample: Always keep a small sample of the crude material for comparison after each purification step.
Q3: What are the primary laboratory-scale methods for decolorizing Methyl 2-amino-2-methylbutanoate hydrochloride?
There are two primary, highly effective methods for removing colored impurities from your product on a lab scale:
Activated Carbon (Charcoal) Treatment: This is an adsorptive method excellent for removing large, colored, and often non-polar impurity molecules from a solution.[7][8]
Recrystallization: This is a classic purification technique that separates compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures.[7][9]
For highly persistent impurities or when exceptional purity is required, column chromatography over silica gel or alumina can be employed, though this is often more complex and costly for bulk purification.[9]
Q4: How does activated carbon work, and what are the critical parameters for its use?
Activated carbon possesses a highly porous structure with a vast surface area, allowing it to adsorb colored impurities onto its surface.[8][10] The adsorption is primarily driven by van der Waals forces. Non-polar, high molecular weight compounds are more readily adsorbed than polar, smaller molecules like your product.
To ensure success, you must carefully control several parameters. The table below summarizes these critical factors.
Parameter
Recommended Range
Rationale & Expert Insights
Carbon Amount
1–5% (w/w) of crude product
Causality: Using too little carbon will result in incomplete decolorization. Using too much can lead to significant product loss, as the carbon can also adsorb your target compound. Start with 1-2% and increase only if necessary.
Solvent Choice
A solvent that fully dissolves the crude product
Causality: The impurities must be in solution to be adsorbed by the carbon. The decolorization effect is often strongest in aqueous solutions, but weaker in organic solvents.[11] Choose a solvent where your product is highly soluble to avoid premature crystallization during treatment.
Temperature
Room temperature to ~50°C
Causality: Higher temperatures increase the solubility of your compound, preventing loss. However, excessively high temperatures can sometimes reduce the adsorption efficiency of the carbon or cause solvent loss.
Contact Time
30–60 minutes
Causality: Adsorption is not instantaneous. A sufficient contact time with vigorous stirring is needed to ensure maximum exposure of the impurities to the carbon surface.[11] Prolonged times rarely improve results and may increase product adsorption.
Filtration
Hot filtration
Causality: The solution must be filtered while hot to remove the carbon. If the solution cools, your product may crystallize prematurely and be lost with the carbon during filtration.
Q5: I tried recrystallization, but the color remains in the crystals. What went wrong and what should I do next?
This is a common issue that typically points to one of two causes:
The impurity has similar solubility to your product: If the colored impurity co-crystallizes, a simple recrystallization will not be effective.
The concentration of the impurity is too high: The solvent may become saturated with the impurity, allowing it to crystallize along with your product.
The Solution: A Combined Approach. The most robust method for purifying colored compounds is to perform an activated carbon treatment first, followed by recrystallization. The carbon removes the bulk of the colored impurities, and the subsequent recrystallization removes any remaining trace impurities and yields a high-purity, crystalline product.
Experimental Workflows & Protocols
The following diagram illustrates the logical workflow for decolorizing your crude product.
Caption: Decision workflow for decolorization.
Protocol 1: Activated Carbon Treatment
This protocol describes the process of removing colored impurities using powdered activated carbon (PAC).
Safety Precautions:
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Handle activated carbon in a well-ventilated area or fume hood to avoid inhaling the fine powder.
Be aware that spent activated carbon that is not fully dried may contain flammable solvent residues.
Procedure:
Dissolution: In an Erlenmeyer flask, dissolve your crude Methyl 2-amino-2-methylbutanoate hydrochloride in the minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or water).
Carbon Addition: Add powdered activated carbon (1-3% of the solute's weight) to the solution.[11] Expert Tip: Add the carbon in portions to prevent bumping and sudden boiling.
Heating & Stirring: Gently heat the mixture to near boiling (or ~50°C) and stir vigorously for 30-60 minutes using a magnetic stir bar.[11] Ensure the flask is covered to prevent solvent evaporation.
Prepare for Filtration: Set up a hot filtration apparatus. This typically involves a Büchner or Hirsch funnel fitted with filter paper, placed on a filter flask. Pre-heat the funnel by pouring a small amount of the hot, pure solvent through it. This prevents your product from crystallizing in the funnel.
Hot Filtration: Quickly filter the hot solution through the pre-heated funnel to remove the activated carbon.
Washing: Wash the carbon cake on the filter paper with a small amount of the hot solvent to recover any adsorbed product.
Next Steps: The resulting clear, colorless filtrate can now be used for recrystallization (see Protocol 2) or concentrated under reduced pressure to isolate the product.
Protocol 2: Recrystallization
This protocol is for purifying the compound by crystallization from a suitable solvent system.
Safety Precautions:
Many organic solvents are flammable. Do not use open flames. Work in a fume hood.
Handle all chemicals with appropriate PPE.
Procedure:
Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble when hot and poorly soluble when cold. Common systems for amino acid ester salts include methanol/diethyl ether or ethanol/hexane.
Dissolution: Place the crude product (or the filtrate from Protocol 1) in an Erlenmeyer flask and add a minimal amount of the primary (high-solubility) solvent (e.g., methanol). Heat the mixture gently with stirring until the solid is fully dissolved.
Induce Crystallization:
Single Solvent Method: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Two-Solvent Method: While the solution is still hot, add the second (low-solubility) solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the hot primary solvent to redissolve the precipitate, then allow the solution to cool slowly.
Crystal Maturation: Allow the solution to stand undisturbed as it cools. Slow cooling promotes the formation of larger, purer crystals.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.
Visualizing the Mechanism
The following diagram illustrates the principle of activated carbon adsorption.
Caption: Adsorption of impurities by activated carbon.
By following these guidelines and protocols, you will be well-equipped to troubleshoot and resolve coloration issues, ensuring the high quality and purity of your Methyl 2-amino-2-methylbutanoate hydrochloride for its intended applications.
References
Industry knowledge, "Decolorization Principle Of Activ
Zhulin Carbon, "Activated Carbon for Amino Acids Decoloriz
Various Authors, "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
Google Patents, "Method for producing amino acid ester hydrochloride," Google Patents, Public
Desotec, "Amino acid purification with activ
Various Authors, "How to remove yellow color from metal amine complexes??
Google Patents, "Amino acid methyl ester hydrochloride preparation," Google Patents, Public
M. A. Pasha, V. P. Jayashankara, "A Convenient Synthesis of Amino Acid Methyl Esters," PMC, NIH, 2006.
Chiemivall, "Decolorization with Activated Carbon in the Pharmaceutical Industry," Chiemivall, September 4, 2023.
Carboline, "Amine blushing: How to identify, prevent, & remediate this common issue," Carboline, December 13, 2022.
Technical Support Center: Crystallization of Methyl 2-amino-2-methylbutanoate hydrochloride
Welcome to the technical support center for "Methyl 2-amino-2-methylbutanoate hydrochloride." This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound....
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for "Methyl 2-amino-2-methylbutanoate hydrochloride." This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in achieving high-quality crystalline material.
Introduction
Methyl 2-amino-2-methylbutanoate hydrochloride is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Achieving a high degree of crystallinity is crucial for its purity, stability, and handling properties. This guide provides practical, experience-based solutions to common challenges encountered during the crystallization of this and similar α,α-disubstituted amino acid ester hydrochlorides.
Troubleshooting Guide: From Oils to Crystals
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My final product is an oil or a sticky solid, not a crystalline powder. What should I do?
This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid.[1] This is often due to high supersaturation, the presence of impurities, or an inappropriate solvent system.
Immediate Steps:
Attempt to Induce Crystallization:
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil.[1] The micro-abrasions on the glass can serve as nucleation sites.
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the oil.[1] This provides a template for crystal growth.
Reduce Temperature: Slowly cool the flask in an ice bath. Be patient, as rapid cooling can sometimes exacerbate oiling out.[1]
Systematic Troubleshooting:
If immediate steps fail, a more systematic approach is necessary. The core issue often lies in the solvent environment and the degree of supersaturation.
Re-dissolve and Re-precipitate: Dissolve the oil in a good solvent (e.g., a small amount of methanol or water) and then slowly add an anti-solvent (a solvent in which the compound is poorly soluble, such as diethyl ether, acetone, or tetrahydrofuran) until turbidity persists.[2][3] Allow the solution to stand, preferably at a reduced temperature.
Solvent System Re-evaluation: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility when cold. For hydrochloride salts, a mixture of solvents is often effective.
Polar Protic and Aprotic Anti-Solvent Combinations: Since Methyl 2-amino-2-methylbutanoate hydrochloride is a salt, it will have some solubility in polar solvents. A common strategy is to dissolve the crude product in a minimal amount of a polar solvent like water or methanol and then add a less polar anti-solvent to induce precipitation.[2]
Purity Assessment: Impurities can significantly inhibit crystallization by disrupting the formation of a crystal lattice.[4] It may be necessary to purify the crude product before attempting crystallization. Techniques like column chromatography can be employed to remove impurities that are structurally similar to the desired product.
Question 2: My crystallization yield is very low. How can I improve it?
Low yield can be attributed to several factors, including using too much solvent, incomplete precipitation, or losses during filtration and washing.
Solutions:
Optimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[2]
Protocol: If you observe very few crystals, gently heat the solution to re-dissolve the solid and then reduce the solvent volume by evaporation. Allow the solution to cool again.
Temperature Control: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. An ice bath or even refrigeration can be beneficial, but cooling should be gradual to avoid trapping impurities.[5][6]
Choice of Anti-Solvent: When using an anti-solvent, its choice and the rate of addition are crucial. A rapid addition can lead to the formation of very fine crystals that are difficult to filter, leading to product loss. Add the anti-solvent dropwise with stirring.
Washing Wisdom: Wash the filtered crystals with a minimal amount of cold anti-solvent. Using a warm solvent or too much of it will dissolve some of your product.[2]
Question 3: The crystals that form are very fine or needle-like, making them difficult to filter and dry. How can I obtain larger crystals?
The size and habit of crystals are influenced by the rate of nucleation and crystal growth. Fine needles often result from rapid crystallization.
Strategies for Larger Crystals:
Slow Cooling: The rate of cooling has a direct impact on crystal size. A slower cooling rate reduces the number of nucleation sites and allows more time for molecules to incorporate into the existing crystal lattice, resulting in larger, more well-defined crystals.[5][6]
Experimental Protocol: After dissolving the compound in a hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface with a few paper towels. Once at room temperature, you can then move it to a colder environment like a refrigerator or ice bath.
Reduce Supersaturation: High supersaturation favors rapid nucleation, leading to many small crystals. By using a slightly larger volume of solvent than the minimum required for dissolution at high temperature, you can moderate the supersaturation upon cooling.[2]
Solvent Selection: The solvent can influence crystal habit. Experiment with different solvent systems. For example, a solvent system that promotes slower crystallization may yield larger, more robust crystals.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system for Methyl 2-amino-2-methylbutanoate hydrochloride?
A good starting point for a hydrochloride salt of an amino acid ester is a polar protic solvent to dissolve the compound, followed by the addition of a less polar anti-solvent.[2][3]
Recommended Protocol:
Dissolve the crude Methyl 2-amino-2-methylbutanoate hydrochloride in a minimal amount of warm methanol.
Slowly add diethyl ether or tetrahydrofuran (THF) with stirring until the solution becomes persistently cloudy.[3]
If necessary, warm the solution slightly to redissolve the precipitate and then allow it to cool slowly.
An alternative is to dissolve the compound in a minimal amount of water and precipitate it with acetone.[2]
Q2: How can I be sure my product is the correct crystalline form?
Characterization of the crystalline solid is essential. The following techniques are recommended:
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Spectroscopy (NMR, IR): To confirm the chemical structure and absence of solvent impurities.
Powder X-ray Diffraction (PXRD): This technique provides a unique fingerprint of the crystalline lattice.
Q3: What are the likely impurities in my sample?
Common impurities can arise from the starting materials or side reactions during the synthesis of amino acid esters. These may include:
Unreacted starting amino acid.
Byproducts from the esterification reagent (e.g., from thionyl chloride).
Di- or tri-peptides formed through self-condensation.
Residual solvents.
Ensuring the purity of your starting materials and careful control of reaction conditions can minimize these impurities.
Experimental Protocols
Protocol 1: General Recrystallization from a Solvent/Anti-Solvent System
Place the crude Methyl 2-amino-2-methylbutanoate hydrochloride in an Erlenmeyer flask.
Add a minimal amount of a "good" solvent (e.g., methanol) and warm gently to dissolve the solid completely.
Slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or THF) dropwise with stirring until the solution becomes cloudy.
If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
Cover the flask and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
Dry the crystals under vacuum.
Protocol 2: Recrystallization by Slow Evaporation
Dissolve the crude product in a suitable solvent in which it is moderately soluble at room temperature (e.g., a mixture of methanol and a small amount of dichloromethane).
Cover the container with a watch glass or parafilm with a few small holes poked in it.
Allow the solvent to evaporate slowly in a fume hood over several hours to days.
As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals.
Data Presentation
The choice of solvent is a critical parameter in crystallization. The following table provides a qualitative guide to solvent selection for amino acid hydrochloride salts.
Solvent Class
Examples
Role in Crystallization
Polar Protic
Water, Methanol, Ethanol
Good "dissolving" solvents. Use a minimal amount to dissolve the salt.
Polar Aprotic
Acetone, Tetrahydrofuran (THF), Acetonitrile
Often used as "anti-solvents" to induce precipitation from a more polar solvent.
Non-Polar
Diethyl Ether, Hexanes, Toluene
Generally poor solvents for salts, making them effective as anti-solvents.
Halogenated
Dichloromethane (DCM)
Can sometimes be used in solvent mixtures to fine-tune polarity.
Visualizations
Troubleshooting Crystallization Workflow
The following diagram outlines a decision-making process for troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Technical Support Center: Methyl 2-amino-2-methylbutanoate Hydrochloride
Document ID: TSC-M2AMB-001 Version: 1.0 Introduction Welcome to the technical support guide for Methyl 2-amino-2-methylbutanoate hydrochloride (CAS: 92760-72-0), a derivative of the non-proteinogenic amino acid isovaline...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-M2AMB-001
Version: 1.0
Introduction
Welcome to the technical support guide for Methyl 2-amino-2-methylbutanoate hydrochloride (CAS: 92760-72-0), a derivative of the non-proteinogenic amino acid isovaline. As a hydrochloride salt of an amino acid ester, this compound offers enhanced aqueous solubility compared to its free base form, making it a valuable building block in pharmaceutical development and peptide synthesis.[1][2] However, its ester functionality introduces a susceptibility to hydrolysis, a critical factor that must be managed to ensure experimental reproducibility and the integrity of your results.
This guide is designed for researchers, scientists, and drug development professionals. It provides a framework for understanding, predicting, and mitigating stability issues related to Methyl 2-amino-2-methylbutanoate hydrochloride in solution. We will move beyond simple storage recommendations to explain the chemical principles at play, offering actionable troubleshooting protocols and FAQs to address common challenges encountered in the lab.
Section 1: Understanding the Core Stability Challenge: Ester Hydrolysis
The primary degradation pathway for Methyl 2-amino-2-methylbutanoate hydrochloride in aqueous solution is the hydrolysis of its methyl ester group.[1] This reaction cleaves the ester bond, yielding 2-amino-2-methylbutanoic acid (isovaline) and methanol.
This process is significantly influenced by pH, temperature, and the presence of catalysts. Understanding the kinetics of this degradation is paramount for designing robust experimental protocols.
The Mechanism of Hydrolysis
Ester hydrolysis can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under neutral to basic conditions (higher pH), the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This pathway is generally much faster and more significant for amino acid esters in typical biological buffers (pH 6-8).[3][4]
The hydrochloride salt form provides some initial protection by keeping the solution acidic upon dissolution in non-buffered water. However, in buffered systems, the solution's pH will dictate the stability.
Technical Support Center: Hydrolysis of Methyl 2-amino-2-methylbutanoate Hydrochloride
Prepared by the Senior Application Scientist Team Welcome to the dedicated technical support guide for the hydrolysis of Methyl 2-amino-2-methylbutanoate hydrochloride. This document is designed for researchers, medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the hydrolysis of Methyl 2-amino-2-methylbutanoate hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically hindered amino acid ester. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the hydrolysis of this specific substrate.
Q1: What are the expected products from the hydrolysis of Methyl 2-amino-2-methylbutanoate hydrochloride?
The hydrolysis reaction cleaves the methyl ester bond. The primary products are 2-amino-2-methylbutanoic acid and methanol .[1] The reaction essentially removes the methyl protecting group from the carboxyl function.
Q2: What is the significance of the "hydrochloride" salt form for the hydrolysis reaction?
The hydrochloride salt form is crucial for several reasons:
Amino Group Protection: The amine is protonated to an ammonium salt (-NH₃⁺Cl⁻). This prevents the basic and nucleophilic amino group from participating in undesirable side reactions, such as intermolecular condensation to form diketopiperazines.[2]
Enhanced Solubility: The salt form significantly increases the starting material's solubility in aqueous and polar protic solvents, which are commonly used for hydrolysis.[3][4]
Improved Stability: As a salt, the compound generally has a longer shelf-life and is less susceptible to degradation compared to its free base form.[4]
Q3: Should I use a base-catalyzed (saponification) or acid-catalyzed method for hydrolysis?
Both methods are viable, but they have distinct advantages and disadvantages rooted in their reaction mechanisms. The choice depends on your experimental constraints, such as the stability of other functional groups in your molecule and desired workup conditions.
Strong acids (e.g., HCl, H₂SO₄) in excess water.[1]
Driving Force
The final step is an irreversible acid-base reaction, forming a stable carboxylate salt.[6][10]
Requires a large excess of water to push the equilibrium towards the products (Le Châtelier's principle).[7]
Reaction Speed
Generally faster and can often be performed at lower temperatures.
Often requires elevated temperatures (reflux) for extended periods to reach completion.[11]
Workup
Requires a final acidification step to protonate the carboxylate salt and isolate the amino acid product.[9][10]
The product is already in its acidic form; typically requires neutralization and pH adjustment for isolation.
Considerations
More common and generally preferred for its irreversibility and milder temperature conditions.
Can be useful if the molecule contains base-labile functional groups.
Q4: My saponification reaction seems very slow. Is this expected?
Yes, a reduced reaction rate is expected for this specific substrate. The carbonyl carbon of the ester is sterically hindered by the two adjacent methyl groups on the α-carbon. This steric congestion makes it more difficult for the hydroxide nucleophile to attack the carbonyl center, thus slowing down the rate-determining step of the reaction.[2][12] Overcoming this may require more forcing conditions, such as increased temperature or longer reaction times, compared to less hindered amino acid esters like glycine methyl ester.
Q5: For base-catalyzed hydrolysis, how many equivalents of base are required?
You need a minimum of two equivalents of base.
First Equivalent: To neutralize the hydrochloride salt and deprotonate the ammonium group (-NH₃⁺) to the free amine (-NH₂).
Second Equivalent: To act as the nucleophile for the saponification of the ester group.
Using only one equivalent will result in an incomplete reaction, as the base will be consumed by the more acidic ammonium proton before it can attack the ester carbonyl. It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents) to ensure the reaction goes to completion.
Section 2: Experimental Protocols & Workflows
These protocols are robust starting points. Depending on your specific equipment and scale, minor adjustments may be necessary.
This is the recommended method due to its irreversible nature.
Step-by-Step Methodology:
Dissolution: Dissolve Methyl 2-amino-2-methylbutanoate hydrochloride (1.0 eq) in a suitable solvent system. A mixture of THF/water (e.g., 1:1 v/v) or Methanol/water is effective.[9]
Base Addition: Prepare a separate aqueous solution of Lithium Hydroxide (LiOH·H₂O, 2.2 eq). Add the LiOH solution to the stirring ester solution at room temperature. Rationale: LiOH is often preferred for its high reactivity and the relative insolubility of some lithium salts, which can simplify workup.[9][13]
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50°C to increase the rate. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
Workup - Quenching: Once the reaction is complete, cool the mixture in an ice bath.
Workup - Acidification: Slowly add aqueous HCl (e.g., 1M or 6M) with vigorous stirring to acidify the mixture to a pH of approximately 1-2. This ensures the carboxylate product is fully protonated.
Workup - Isolation: Adjust the pH to the isoelectric point (pI) of 2-amino-2-methylbutanoic acid to induce precipitation. If precipitation does not occur or is incomplete, proceed to solvent extraction or ion-exchange chromatography for purification.[9]
Workflow: Reaction Monitoring by TLC
Caption: Workflow for monitoring hydrolysis via TLC.
Section 3: Troubleshooting Guide
Problem
Potential Cause
Recommended Solution & Explanation
Incomplete Reaction / Low Yield
1. Insufficient Base: Less than two equivalents of base were used.
Solution: Recalculate and ensure at least 2.1 equivalents of base are used. The first equivalent neutralizes the HCl salt, and the second drives the saponification.
2. Steric Hindrance: The reaction is inherently slow due to the sterically congested α-carbon.[12]
Solution: Increase the reaction temperature (e.g., to 50-60°C) and/or extend the reaction time. Monitor periodically by TLC or LC-MS until the starting material is consumed.
3. Poor Solubility: The starting material or base is not fully dissolved, creating a heterogeneous mixture.
Solution: Add a co-solvent like THF or Dioxane to improve solubility and create a homogeneous reaction phase.[13]
Difficulty Isolating Product After Workup
1. Incorrect pH for Precipitation: The pH was not adjusted correctly to the isoelectric point (pI) of the product amino acid.
Solution: Carefully and slowly adjust the pH of the aqueous solution. Check the pH with a calibrated meter. The pI for non-polar amino acids is typically in the range of 5-6.5.
2. High Product Solubility: The product, 2-amino-2-methylbutanoic acid, may have significant water solubility even at its pI.
Solution 1: Concentrate the aqueous solution under reduced pressure to increase the product concentration and force precipitation.Solution 2: Perform an extraction with a polar organic solvent like ethyl acetate at a slightly acidic pH (e.g., pH 4-5).Solution 3: Utilize ion-exchange chromatography for purification.
Formation of an Unexpected Side Product
1. Diketopiperazine (DKP) Formation: Two molecules of the amino acid ester condensed after deprotection of the amine.
Explanation: This occurs when the free amine of one molecule attacks the ester carbonyl of another.[2]Solution: Ensure a sufficient excess of hydroxide is present from the start. A high pH favors intermolecular hydrolysis over the intermolecular aminolysis that leads to DKP formation.
2. Transesterification: The solvent (e.g., ethanol) reacted with the starting material.
Explanation: If an alcohol other than methanol is used as a solvent under basic conditions, it can displace the methoxy group.[14]Solution: Use water, methanol, or non-alcoholic co-solvents like THF or dioxane to prevent this side reaction.
Section 4: Mechanistic Insights
Understanding the reaction pathway is key to rational optimization.
The reaction is driven to completion because the methoxide (CH₃O⁻) generated in Step 2 is a stronger base than the hydroxide that initiated the reaction, and it immediately deprotonates the newly formed carboxylic acid in Step 3.[10] This acid-base reaction is highly favorable and prevents the reverse reaction from occurring.[5]
Acid-Catalyzed Hydrolysis Mechanism
This AAC2 mechanism is the exact reverse of the Fischer esterification. Every step is reversible.
The initial protonation of the carbonyl oxygen (Step 1) makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[8] To ensure a high yield of the carboxylic acid, a large excess of water must be used to shift the multiple equilibria to the right.
Saponification of Esters - Organic Chemistry Tutor. (n.d.). The Organic Chemistry Tutor. [Link]
What is Methyl Butanoate Acid hydrolysis equation? (2020). Quora. [Link]
Onodera, K., & Komano, T. (1961). Acid Hydrolysis of Methyl 2-Amino-2-deoxy- d -glucopyranosides and Methyl d -Glucuronides. Agricultural and Biological Chemistry, 25(12), 932–936.
Morgan, D. M. L., & Neuberger, A. (1977). The synthesis and acid hydrolysis of the methyl 2-amino-2-deoxy-d-glucofuranosides and their N-acetyl derivatives.
De-esterification of amino acid esters. (2022). ResearchGate. [Link]
Purdie, J. E., & Benoiton, N. L. (1971). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 49(21), 3468-3474.
Gagnon, D., Boudreault, P.-L., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2724.
Process for the saponification of aminoacid-/peptide ester. (1993).
Separation and Refining of Amino acids. (n.d.). Nagaoka University of Technology. [Link]
A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. (1987). The Journal of Organic Chemistry. [Link]
Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? (2023). Quora. [Link]
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
Case study: Method development for the amino acid analysis of a complex material. (n.d.). The University of Nottingham. [Link]
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
mechanism of ester hydrolysis. (2019). YouTube. [Link]
Analytical methods for amino acid determination in organisms. (2020). ResearchGate. [Link]
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2007). Arkivoc. [Link]
Technical Support Center: Purification of Methyl 2-amino-2-methylbutanoate Hydrochloride
Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the purification of Methyl 2-amino-2-methylbutanoate hydrochloride. This document is designed for researchers, chemists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the purification of Methyl 2-amino-2-methylbutanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require guidance on achieving high purity. We will delve into common issues, troubleshooting strategies, and detailed protocols, grounding our advice in established chemical principles and field-proven experience.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of Methyl 2-amino-2-methylbutanoate hydrochloride. The advice provided is based on typical synthesis routes, such as the Fischer esterification of 2-amino-2-methylbutanoic acid or the Strecker synthesis from 2-butanone.[1][2][3]
Question 1: My final product is a sticky oil or fails to solidify completely. What's the cause and how do I fix it?
Answer:
This is a common issue often attributable to two main culprits: residual solvent or the presence of impurities that act as a eutectic mixture, depressing the freezing point.
Causality: Methyl 2-amino-2-methylbutanoate hydrochloride is a salt with a defined crystalline structure. Solvents like methanol, water, or ethyl acetate, if not completely removed, can plasticize the solid. Furthermore, unreacted starting materials or synthetic byproducts can interfere with the crystal lattice formation. The product itself may also be somewhat hygroscopic, absorbing atmospheric moisture.[4]
Troubleshooting Protocol:
Rigorous Solvent Removal: Ensure your product is dried under high vacuum (preferably <1 mmHg) for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) in a vacuum oven can be effective, but be cautious as excessive heat can cause degradation.
Trituration: If drying alone is insufficient, trituration can induce crystallization. Suspend the oil in a solvent in which the desired product is poorly soluble but the impurities are soluble. Diethyl ether or cold ethyl acetate are excellent starting points. Stir the suspension vigorously. The product should precipitate as a solid, which can then be filtered.
Co-evaporation: Dissolve the oil in a minimal amount of a volatile solvent like methanol and re-concentrate it under vacuum. Repeat this process 2-3 times. This can help azeotropically remove more stubborn residual solvents.
Question 2: My NMR spectrum shows the presence of unreacted 2-amino-2-methylbutanoic acid. How do I remove it?
Answer:
Separating the product ester from its parent amino acid is a frequent purification challenge. The key is to exploit the subtle but significant differences in their solubility profiles.
Causality: While both are hydrochloride salts, the methyl ester is significantly more lipophilic than the parent amino acid. The free carboxylate group on the amino acid makes it highly polar and less soluble in many organic solvents compared to its esterified counterpart.[4]
Troubleshooting Protocol:
Selective Recrystallization (Methanol/Ether): This is often the most effective method.
Dissolve the crude mixture in a minimum amount of warm methanol. The ester should be more soluble than the amino acid hydrochloride.
If some solid remains, it is likely enriched in the starting amino acid. Filter the warm solution to remove it.
To the filtrate, slowly add diethyl ether (an anti-solvent) until the solution becomes persistently cloudy.
Allow the solution to stand at room temperature, then cool to 0-4°C to maximize the crystallization of the pure methyl ester hydrochloride.
Solvent Wash/Trituration: If the starting material is a minor impurity, a simple wash may suffice. Suspend the crude solid in a solvent like dichloromethane or ethyl acetate. The ester has some solubility, while the amino acid hydrochloride is virtually insoluble. Stir for 15-30 minutes, then filter. This method is faster but may result in some product loss.
Question 3: The product has a persistent yellow or brown color. What is the source and how can it be removed?
Answer:
Color in the final product typically indicates the presence of minor, often highly conjugated, impurities formed during the synthesis, especially if elevated temperatures or strong reagents like thionyl chloride were used.
Causality: Side reactions or degradation pathways can generate chromophores. While often present in trace amounts (<1%), their high molar absorptivity can impart significant color.
Troubleshooting Protocol:
Recrystallization with Activated Charcoal: This is the classic method for removing colored impurities.
Dissolve the crude product in a suitable solvent for recrystallization (e.g., a minimal amount of hot methanol or water).
Add a small amount of activated charcoal (typically 1-2% w/w of your crude product). Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
Gently heat and stir the mixture for 10-15 minutes. The charcoal will adsorb the colored impurities.
Perform a hot filtration through a pad of Celite or filter aid to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization in the funnel.
Allow the clarified filtrate to cool slowly to crystallize the decolorized product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose protocol for purifying Methyl 2-amino-2-methylbutanoate hydrochloride?
A1: For general-purpose, high-purity recovery, recrystallization via a solvent/anti-solvent system is highly recommended. The water/acetone system is particularly effective for hydrochloride salts.[4]
Principle: The product, being an ionic salt, is highly soluble in a minimal volume of water. Acetone is a water-miscible organic solvent in which the salt is insoluble. Adding a large volume of acetone to the concentrated aqueous solution drastically changes the dielectric constant of the medium, forcing the salt to precipitate out of the solution, often in a highly pure crystalline form.
Detailed Protocol: See Protocol 1 in the Experimental Protocols section below.
Q2: How can I definitively confirm the purity and identity of my final product?
A2: A combination of techniques should be used for full characterization:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential. For the ¹H NMR, you should see the characteristic singlet for the methyl ester protons (~3.7 ppm), along with signals for the ethyl group (a quartet and a triplet) and the C-methyl group (a singlet). The absence of a broad carboxylic acid proton signal confirms the esterification is complete.
Melting Point: A sharp melting point range close to the literature value is a strong indicator of purity. Impurities will typically cause melting point depression and broadening.
Chromatography (GC/HPLC): For quantitative purity assessment, chromatographic methods are superior.[5][6] Since the compound lacks a strong UV chromophore, HPLC may require derivatization (e.g., with OPA or FMOC) or a detector like ELSD or CAD.[5][7] Gas Chromatography (GC) with an FID detector is also a viable method.[6]
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the ester (around 1740 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid starting material.
Q3: What are the best practices for handling and storing the purified product?
A3: Like many amine hydrochloride salts, this compound can be hygroscopic.[4]
Handling: Whenever possible, handle the material in a low-humidity environment or under an inert atmosphere (e.g., in a glove box with nitrogen or argon).
Storage: Store the final, dried product in a tightly sealed vial inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide. For long-term storage, flushing the vial with an inert gas before sealing is recommended.
Section 3: Experimental Protocols
Protocol 1: Recrystallization from Water/Acetone
This protocol is highly effective for removing water-soluble and acetone-soluble impurities.[4]
Dissolve the crude Methyl 2-amino-2-methylbutanoate hydrochloride in a minimal amount of deionized water at room temperature. Aim for a concentrated, syrupy consistency.
In a separate, larger flask, place approximately 20 volumes of acetone (relative to the volume of water used).
With vigorous stirring, add the concentrated aqueous solution of your compound dropwise to the acetone.
A white precipitate should form immediately.
Continue stirring the suspension for 30 minutes at room temperature to ensure complete precipitation.
Filter the white solid using a Büchner funnel.
Wash the filter cake with a small amount of cold acetone to remove any remaining soluble impurities.
Dry the purified solid under high vacuum to remove all traces of water and acetone.
Recrystallization Solvent System Comparison
Solvent System
Target Impurities Removed
Advantages
Disadvantages
Water / Acetone
Water-soluble, acetone-soluble organic impurities
High recovery, excellent for salts
Requires thorough drying to remove water
Methanol / Diethyl Ether
Less polar impurities, unreacted amino acid
Good for temperature-sensitive compounds
Diethyl ether is extremely flammable
Isopropanol
Impurities with different solubility in alcohols
Single solvent system can be simpler
May require heating; solubility may be high
Section 4: Visualization
Troubleshooting Workflow for Product Purification
The following diagram outlines a logical workflow for diagnosing and solving common purification issues encountered with Methyl 2-amino-2-methylbutanoate hydrochloride.
Caption: A decision-making workflow for purifying crude product.
References
Google Patents. (2017). CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
ResearchGate. (2016). How to do esterification of amino acid? Retrieved from [Link]
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
Technical Support Center: Large-Scale Synthesis of Methyl 2-amino-2-methylbutanoate Hydrochloride
Welcome to the technical support center for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complex...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important synthetic building block. As an α,α-disubstituted amino acid ester, its synthesis presents unique challenges that require careful consideration of reaction conditions, purification strategies, and safety protocols. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.
Section 1: Synthetic Strategy & Core Challenges
The large-scale synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride typically follows one of two general pathways: a multi-step synthesis from simple precursors or the direct esterification of the parent amino acid. Each approach carries its own set of challenges related to safety, yield, and purity.
Diagram: Synthetic Pathways Overview
Caption: High-level overview of primary synthetic routes.
This section addresses common problems encountered during synthesis, work-up, and purification.
FAQ 1: Reaction Pathway and Execution
Question: Which synthetic route—de novo synthesis (Strecker/Bucherer-Bergs) or direct esterification—is preferable for a multi-kilogram scale campaign?
Answer:
For large-scale production, direct esterification of commercially available 2-amino-2-methylbutanoic acid is strongly recommended.
Expertise & Causality: While the Strecker and Bucherer-Bergs syntheses are elegant multicomponent reactions for creating the amino acid backbone, they involve the use of highly toxic cyanide sources (e.g., HCN, NaCN, KCN).[1][2] On a large scale, the operational hazards, safety engineering controls, and waste disposal requirements associated with cyanide are significant and costly.[3][4] The risk of generating lethal hydrogen cyanide (HCN) gas, particularly in the presence of acid, necessitates specialized facilities and protocols.[5][6]
Trustworthiness: The direct esterification route avoids these high-hazard reagents and is a more robust and predictable transformation to scale. The reaction is typically cleaner, with fewer complex side products, simplifying purification. The hydrochloride salt form of amino acid esters is often preferred as it is more stable than the free base.[7][8]
Question: My esterification reaction using methanol and an acid catalyst is giving low yields. How can I optimize this?
Answer:
Low yields in acid-catalyzed esterification are almost always due to incomplete reaction or product loss during workup. The primary culprit is often the presence of water, which shifts the equilibrium back towards the starting materials (Le Châtelier's principle).
Troubleshooting Steps:
Ensure Anhydrous Conditions: Use anhydrous methanol and ensure the starting amino acid is thoroughly dried. Water can reverse the esterification reaction.
Choice of Acid Catalyst: Several methods exist to generate the catalytic HCl in situ or provide a strong acid source.
Thionyl Chloride (SOCl₂): Adding SOCl₂ dropwise to cold methanol is a highly effective method. It reacts with methanol to form HCl and methyl sulfite, driving the reaction to completion. The temperature must be controlled during addition as the reaction is exothermic.[9]
Trimethylchlorosilane (TMSCl): This is a milder and very convenient method. TMSCl reacts with methanol to generate HCl. The reaction can often be run at room temperature and gives good to excellent yields.[10]
Sulfuric Acid (H₂SO₄): A common, cost-effective catalyst. However, work-up can be more complex due to the non-volatile nature of the acid, and charring can occur if the temperature is not controlled.[11]
Reaction Monitoring: Do not rely solely on reaction time. Monitor the disappearance of the starting amino acid using an appropriate analytical technique like TLC or HPLC.[9] For α,α-disubstituted amino acids, reaction times may be longer than for simpler amino acids due to steric hindrance.
Drive the Equilibrium: Some procedures involve repeated concentration and addition of fresh methanol to remove water formed during the reaction and drive the process to completion.[11]
Corrosive and toxic reagent, requires careful handling.
Reagent cost can be higher.
FAQ 2: Product Isolation and Purification
Question: After removing the methanol, my product is a sticky, non-crystalline oil. How can I induce crystallization and isolate a solid?
Answer:
This is a very common issue, often caused by residual impurities, moisture, or the inherent properties of the compound. The hydrochloride salt is known to be hygroscopic.[9]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting crystallization issues.
Causality: Anti-solvents work by drastically reducing the solubility of the desired polar salt, forcing it out of solution. Acetone is a particularly effective anti-solvent for precipitating amino acid hydrochlorides from aqueous or alcoholic solutions.[9] Trituration with a non-polar solvent can help remove "greasy" organic impurities that may inhibit crystal lattice formation.
Trustworthiness: This systematic approach ensures that common causes are addressed first. Always ensure your final product is dried under high vacuum in a desiccator or vacuum oven to remove absorbed moisture, which is critical for obtaining a free-flowing solid.[9]
Question: How can I effectively remove unreacted 2-amino-2-methylbutanoic acid from my final product?
Answer:
The starting amino acid is a common process-related impurity. It can be removed effectively by leveraging solubility differences.
Recrystallization: This is the most robust method for purification at scale. Methyl 2-amino-2-methylbutanoate hydrochloride is significantly more soluble in alcohols like methanol or ethanol than its parent amino acid. A carefully designed recrystallization can effectively purge the unreacted starting material.
Trituration/Washing: After initial isolation, washing or slurrying the crude solid product with a solvent system where the product has moderate solubility but the starting material has poor solubility can be effective. For instance, a mixture of isopropanol and diethyl ether could be explored.
FAQ 3: Safety at Scale
Question: What are the most critical safety hazards to manage during a large-scale campaign?
Answer:
Beyond the extreme hazards of cyanide if using Strecker or Bucherer-Bergs routes, the direct esterification process still carries significant risks that must be managed.
- Add reagent slowly and portion-wise to a chilled reactor (<10°C).- Use an appropriately sized reactor to manage heat dissipation (surface area to volume ratio).- Monitor internal temperature continuously with alarms.
Corrosion & Toxic Gas Release
Handling of SOCl₂, HCl gas.
- Use glass-lined reactors or other compatible materials.- Perform all operations in a well-ventilated area or under containment.- Have an acid gas scrubber system ready to neutralize any released vapors.
Flammable Vapors
Use of large volumes of methanol, ether, acetone.[12]
- Ensure all equipment is properly grounded to prevent static discharge.- Use intrinsically safe or explosion-proof electronics.- Maintain good ventilation to keep vapor concentrations below the lower explosive limit (LEL).
- Dry product thoroughly under vacuum.- Handle and package the final product under a dry, inert atmosphere (e.g., nitrogen blanket) to prevent moisture uptake and ensure stability.
Section 3: Experimental Protocols
Protocol 1: Large-Scale Synthesis via TMSCl/Methanol Method
This protocol is adapted from a general and efficient procedure for amino acid esterification.[10]
Reactor Setup: In a suitable glass-lined reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, suspend 2-amino-2-methylbutanoic acid (1.0 equiv) in anhydrous methanol (8-10 volumes, e.g., 8-10 L per kg of amino acid).
Reagent Addition: Cool the suspension to room temperature (20-25°C). Slowly add trimethylchlorosilane (TMSCl, 1.5-2.0 equiv) dropwise via an addition funnel over 1-2 hours. Maintain the internal temperature below 30°C.
Reaction: Stir the resulting solution at room temperature for 12-24 hours.
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC. The reaction is complete when <1% of the starting amino acid remains.
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to approximately 1/5th of the original volume.[7]
Crystallization: To the concentrated slurry, add an anti-solvent such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) (4-5 volumes) with vigorous stirring.
Isolation: Cool the mixture to 0-5°C and stir for 1-2 hours to complete precipitation. Filter the solid product.
Washing & Drying: Wash the filter cake with cold anti-solvent (2 x 1 volume). Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Recrystallization for High-Purity Product
This protocol is based on general principles for purifying amino acid ester hydrochlorides.[9]
Dissolution: Dissolve the crude Methyl 2-amino-2-methylbutanoate hydrochloride in a minimal amount of hot (40-50°C) methanol (approx. 2-3 volumes).
Filtration (Optional): If insoluble particulates are present, perform a hot filtration to remove them.
Precipitation: While stirring, slowly add a cold anti-solvent (e.g., acetone or MTBE, approx. 10-15 volumes) to the warm methanolic solution. The product should begin to precipitate.
Cooling & Aging: Slowly cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystal growth and yield.
Isolation: Filter the purified white solid.
Washing & Drying: Wash the cake with a small amount of cold acetone. Dry the purified solid under high vacuum at 40-50°C to afford the final product as a white, crystalline solid.
References
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
Technical Support Center: Purification of (S)
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-aminoheptano
A Senior Application Scientist's Guide to the NMR Analysis of Methyl 2-amino-2-methylbutanoate Hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Methyl 2-amino-2-methylbutanoate hydrochloride, a non...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Methyl 2-amino-2-methylbutanoate hydrochloride, a non-canonical α-amino acid ester, serves as a valuable building block in synthetic chemistry and pharmaceutical research.[1] Its characterization is crucial for ensuring the integrity of downstream applications. This guide provides an in-depth comparison of analytical techniques for this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of structural analysis.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous identification and structural elucidation of organic molecules.[2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool. For a molecule like Methyl 2-amino-2-methylbutanoate hydrochloride, NMR provides a definitive fingerprint, confirming its identity and purity.
Predicting the ¹H and ¹³C NMR Spectra
A critical first step in NMR analysis is the theoretical prediction of the spectrum based on the molecule's structure. This allows for a more targeted analysis of the experimental data.
Structure of Methyl 2-amino-2-methylbutanoate Hydrochloride:
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.[3]
-CH₂-CH₃ (Ethyl group, triplet): The terminal methyl protons will appear as a triplet due to coupling with the adjacent methylene protons.
-CH₂-CH₃ (Ethyl group, quartet): The methylene protons will appear as a quartet due to coupling with the terminal methyl protons.
-C-CH₃ (Methyl group, singlet): The protons of the methyl group attached to the quaternary carbon will appear as a singlet as there are no adjacent protons to couple with.
-O-CH₃ (Methylester, singlet): The protons of the methyl ester group will also appear as a singlet.
-NH₃⁺ (Ammonium group, broad singlet): The protons of the ammonium group will likely appear as a broad singlet and may exchange with residual water in the solvent. The chemical shift of this peak can be highly variable.[4]
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule.[5]
-CH₂-CH₃ (Ethyl group, methyl carbon)
-CH₂-CH₃ (Ethyl group, methylene carbon)
-C-CH₃ (Methyl carbon)
Quaternary Carbon (-C-)
-O-CH₃ (Methylester, methyl carbon)
C=O (Carbonyl carbon): This signal will be the most downfield.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the primary tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques that provide complementary information.
Excellent for purity determination and chiral separations[12][13]
Does not provide structural information, requires reference standards
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Analysis
1. Sample Preparation:
Justification: The hydrochloride salt of an amine is often more soluble in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) than in chloroform (CDCl₃). DMSO-d₆ is an excellent choice as it will solubilize the sample and the residual water peak does not overlap with most analyte signals.
Weigh approximately 10-15 mg of Methyl 2-amino-2-methylbutanoate hydrochloride.
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Data Acquisition:
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
Acquire a ¹³C NMR spectrum.
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
3. Data Processing and Interpretation:
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
Reference the spectra to the TMS signal at 0.00 ppm.
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
1. Sample Preparation:
Accurately weigh ~10 mg of Methyl 2-amino-2-methylbutanoate hydrochloride and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.
Dissolve the mixture in a known volume of DMSO-d₆.
2. NMR Data Acquisition:
Acquire a ¹H NMR spectrum ensuring a long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of all protons.
3. Data Analysis:
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive analysis of a new chemical entity.
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion
The thorough characterization of Methyl 2-amino-2-methylbutanoate hydrochloride relies on a multi-faceted analytical approach with NMR spectroscopy at its core. By combining the detailed structural insights from NMR with the complementary data from MS, FTIR, and HPLC, researchers can ensure the identity, purity, and quality of their synthesized compounds. This rigorous analytical workflow is fundamental to the integrity and success of research and development in the chemical and pharmaceutical sciences.
[14]
References
The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing.
2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
The C-13 NMR spectrum for 2-methylbutane. Doc Brown's Chemistry.
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC - NIH.
NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
Methyl 2-(methylamino)
FTIR absorption and second-derivative spectra in the amide regions of...
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH.
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
Chiral α‐Amino Acid‐Based NMR Solv
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Frontiers in Chemistry.
1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi.
Quantitative NMR Spectroscopy in Pharmaceutical R&D.
A Comparative Guide to the ¹H NMR Spectral Interpretation of Methyl 2-amino-2-methylbutanoate Hydrochloride
For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-amino-2-methylbutanoate hydrochloride, a quaternary α-amino acid ester. By comparing its spectral features with two closely related analogues—Methyl 2-(methylamino)butanoate hydrochloride and Methyl 2-methylbutanoate—we will demonstrate how subtle changes in molecular structure are reflected in their respective NMR spectra, offering a clear roadmap for unambiguous identification.
The Significance of α-Quaternary Amino Acid Esters
Methyl 2-amino-2-methylbutanoate hydrochloride belongs to the class of α,α-disubstituted amino acids, which are of significant interest in medicinal chemistry. The presence of a quaternary center at the α-carbon imparts conformational constraints and increased resistance to enzymatic degradation, making them valuable building blocks in peptide and drug design. Accurate and efficient structural verification of these compounds is paramount, and ¹H NMR spectroscopy is a primary analytical technique for this purpose.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To ensure the acquisition of a high-quality ¹H NMR spectrum suitable for detailed structural analysis, the following protocol is recommended:
Sample Preparation:
Accurately weigh 5-10 mg of Methyl 2-amino-2-methylbutanoate hydrochloride.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amino acid hydrochlorides due to their high polarity and to observe the exchange of labile N-H protons.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (for a 400 MHz Spectrometer):
Nucleus: ¹H
Solvent: D₂O (or CD₃OD)
Temperature: 298 K (25 °C)
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 2-4 seconds.
Spectral Width (sw): 12-16 ppm, centered around 6 ppm.
Reference: The residual solvent peak (D₂O at ~4.79 ppm) can be used for calibration. Tetramethylsilane (TMS) is not soluble in D₂O.
Causality Behind Experimental Choices: The choice of a polar deuterated solvent is crucial for dissolving the hydrochloride salt. The number of scans is adjusted to ensure that signals from all proton environments are clearly visible above the baseline noise. The relaxation delay allows for the complete relaxation of protons between pulses, ensuring accurate integration.
¹H NMR Spectral Analysis of Methyl 2-amino-2-methylbutanoate Hydrochloride
The structure of Methyl 2-amino-2-methylbutanoate hydrochloride presents five distinct proton environments, which will give rise to five signals in the ¹H NMR spectrum.
Caption: Molecular structure of Methyl 2-amino-2-methylbutanoate with proton environments labeled (a-e).
Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-amino-2-methylbutanoate Hydrochloride
Signal Label
Proton Environment
Predicted Chemical Shift (δ, ppm)
Integration
Multiplicity
a
-CH₂-CH₃
~ 0.9 - 1.1
3H
Triplet (t)
b
-CH₂ -CH₃
~ 1.8 - 2.0
2H
Quartet (q)
c
α-CH₃
~ 1.6 - 1.8
3H
Singlet (s)
d
O-CH₃
~ 3.8 - 4.0
3H
Singlet (s)
e
-N⁺H₃
~ 8.0 - 9.0 (variable)
3H
Broad Singlet (br s)
Detailed Interpretation:
Signal (a) - Triplet at ~0.9-1.1 ppm: This upfield signal corresponds to the terminal methyl group of the ethyl chain. It is split into a triplet by the two adjacent protons of the methylene group (n+1 = 2+1 = 3). The typical coupling constant (³J) for freely rotating alkyl chains is around 7 Hz.[1][2]
Signal (b) - Quartet at ~1.8-2.0 ppm: This signal is from the methylene protons of the ethyl group. It is deshielded relative to the terminal methyl group due to its proximity to the quaternary carbon. The signal is split into a quartet by the three protons of the adjacent methyl group (n+1 = 3+1 = 4), with the same coupling constant as the triplet.[1][2]
Signal (c) - Singlet at ~1.6-1.8 ppm: This singlet is characteristic of the methyl group attached directly to the α-carbon. Since there are no adjacent protons, the signal is not split. Its chemical shift is downfield from a typical methyl group due to the deshielding effects of the adjacent ester and ammonium groups.
Signal (d) - Singlet at ~3.8-4.0 ppm: This sharp singlet is assigned to the three protons of the methyl ester group. The strong deshielding effect of the adjacent oxygen atom shifts this signal significantly downfield.[3]
Signal (e) - Broad Singlet at ~8.0-9.0 ppm: This broad signal corresponds to the three protons of the ammonium group (-N⁺H₃). In the hydrochloride salt, the amine is protonated. These protons are acidic and can undergo rapid exchange with the solvent (if protic) or with each other, which often results in a broad signal.[4] In a D₂O solvent, this peak would disappear due to deuterium exchange. The chemical shift of amine and ammonium protons can be highly variable and is dependent on solvent, concentration, and temperature.[4]
Comparative Spectral Analysis
To highlight the unique spectral features of Methyl 2-amino-2-methylbutanoate hydrochloride, we will compare its predicted spectrum with those of two analogues: Methyl 2-(methylamino)butanoate hydrochloride and Methyl 2-methylbutanoate.
Alternative 1: Methyl 2-(methylamino)butanoate hydrochloride
This isomer differs by having a hydrogen atom on the α-carbon and a methyl group on the nitrogen.
Caption: Molecular structure of Methyl 2-(methylamino)butanoate with labeled proton environments.
Table 2: Predicted ¹H NMR Spectral Data for Methyl 2-(methylamino)butanoate hydrochloride
Signal Label
Proton Environment
Predicted Chemical Shift (δ, ppm)
Integration
Multiplicity
a
-CH₂-CH₃
~ 0.9 - 1.1
3H
Triplet (t)
b
-CH₂ -CH₃
~ 1.8 - 2.0
2H
Multiplet (m)
c
α-H
~ 3.9 - 4.1
1H
Triplet (t) or Multiplet (m)
d
O-CH₃
~ 3.8 - 4.0
3H
Singlet (s)
e
-N⁺H₂ -
~ 8.0 - 9.0 (variable)
2H
Broad Singlet (br s)
f
N-CH₃
~ 2.8 - 3.0
3H
Singlet (s) or Doublet (d)
Key Differences:
Absence of α-CH₃ Singlet: The most striking difference is the absence of the singlet around 1.6-1.8 ppm.
Presence of α-H Signal: A new signal (c) appears further downfield (~3.9-4.1 ppm), corresponding to the proton on the α-carbon. This proton is significantly deshielded by the adjacent ester and ammonium groups. Its multiplicity will be a triplet or multiplet due to coupling with the methylene protons (b).
N-Methyl Signal: A new signal (f) for the N-methyl group appears around 2.8-3.0 ppm. Depending on the rate of proton exchange on the nitrogen, this could be a singlet or a doublet due to coupling with the N-H protons.[5]
Integration of Ammonium Signal: The ammonium signal (e) now integrates to 2H instead of 3H.
Alternative 2: Methyl 2-methylbutanoate
This analogue lacks the amino group entirely, allowing for a direct assessment of the amino group's influence on the spectrum.
Caption: Molecular structure of Methyl 2-methylbutanoate with labeled proton environments.
Table 3: Predicted ¹H NMR Spectral Data for Methyl 2-methylbutanoate
Signal Label
Proton Environment
Predicted Chemical Shift (δ, ppm)
Integration
Multiplicity
a
-CH₂-CH₃
~ 0.8 - 1.0
3H
Triplet (t)
b
-CH₂ -CH₃
~ 1.4 - 1.7
2H
Multiplet (m)
c
α-CH₃
~ 1.1 - 1.3
3H
Doublet (d)
d
O-CH₃
~ 3.6 - 3.8
3H
Singlet (s)
e
α-H
~ 2.3 - 2.5
1H
Multiplet (m)
Key Differences:
Absence of Ammonium Signal: The most obvious difference is the complete absence of the broad singlet in the 8.0-9.0 ppm region.
Upfield Shift of Signals: All signals are shifted upfield compared to the amino acid ester hydrochlorides. This is due to the absence of the electron-withdrawing ammonium group.
α-H Signal: An α-proton signal (e) is present, but it is significantly upfield (~2.3-2.5 ppm) compared to the α-proton in the amino ester hydrochloride.
α-CH₃ Signal Multiplicity: The α-methyl signal (c) is now a doublet because it is coupled to the α-proton.
Conclusion
The ¹H NMR spectrum of Methyl 2-amino-2-methylbutanoate hydrochloride is characterized by five distinct signals, including a diagnostic singlet for the α-methyl group and a broad, downfield signal for the ammonium protons. By comparing this spectrum with those of its structural isomers and analogues, key differentiating features become apparent. The presence or absence of the α-proton signal, the multiplicity of the α-methyl signal, and the integration and chemical shift of the N-H and N-methyl protons provide a robust analytical framework for the unambiguous identification of these important synthetic building blocks. This comparative approach underscores the power of ¹H NMR spectroscopy in providing detailed structural insights for researchers in drug discovery and organic synthesis.
References
ACD/Labs. (2024). NMR Prediction. Retrieved from [Link]
Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
Fukuyama, T., & Juncu, M. (2001). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 66(16), 5672–5675.
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of Methyl 2-amino-2-methylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for this purpose, offering a detailed map of the carbon framework within a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for Methyl 2-amino-2-methylbutanoate hydrochloride, a compound of interest in synthetic chemistry and drug discovery. By comparing predicted data with empirical data from structurally analogous compounds, we offer a robust framework for spectral interpretation and validation.
The Significance of ¹³C NMR in Structural Analysis
Unlike ¹H NMR, which reveals the proton environment, ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency of a given carbon nucleus. For a molecule like Methyl 2-amino-2-methylbutanoate hydrochloride, ¹³C NMR is indispensable for confirming the presence and connectivity of the quaternary α-carbon, the ester carbonyl, the methoxy group, and the carbons of the ethyl substituent.
Predicted ¹³C NMR Chemical Shifts for Methyl 2-amino-2-methylbutanoate Hydrochloride
In the absence of a readily available experimental spectrum for the title compound, we can predict the approximate chemical shifts based on established principles and data from similar structures. The structure of Methyl 2-amino-2-methylbutanoate hydrochloride is as follows:
We anticipate six distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the six unique carbon atoms in the molecule.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected chemical shifts with experimental data from analogous molecules. A particularly relevant comparison is with α-Aminoisobutyric acid methyl ester hydrochloride, which shares the quaternary α-carbon and the methyl ester functionality.[1] Additionally, data from simple alkanes like 2-methylbutane can help in assigning the signals of the ethyl group.[2][3]
Table 1: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (in ppm)
The ester carbonyl carbon is significantly deshielded and typically resonates in this downfield region.[4][5] Solvent effects can cause shifts in this range.[6]
Cα (Quaternary)
~60-65
~58
N/A
The direct attachment to the electron-withdrawing protonated amino group (-NH3+) and the ester group causes a downfield shift. Quaternary carbons often show weaker signals.[4]
-OCH₃ (Methoxy)
~52-55
~53
N/A
The carbon of the methoxy group is deshielded by the adjacent oxygen atom.
-CH₂CH₃
~30-35
N/A
~25
This methylene carbon is in a typical alkane region but is slightly shifted downfield due to the proximity of the electron-withdrawing quaternary center.
-CH₃ (on Cα)
~20-25
~25
N/A
The methyl group attached to the quaternary carbon.
-CH₂CH₃
~8-12
N/A
~11
This terminal methyl group is in a characteristic upfield alkane region.
Note: Comparative data is sourced from spectral databases and literature. The predicted shifts for the target molecule are estimates and may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data for Methyl 2-amino-2-methylbutanoate hydrochloride, the following protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity assessment and instrument calibration.
Step-by-Step Methodology
Sample Preparation:
Weigh approximately 20-30 mg of Methyl 2-amino-2-methylbutanoate hydrochloride directly into a clean, dry 5 mm NMR tube. The hydrochloride salt form generally provides good solubility in deuterated polar solvents.[1]
Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or Deuterated water (D₂O) are excellent choices due to the polarity of the analyte. The choice of solvent can influence chemical shifts, particularly for carbonyl carbons.[6]
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions. TMS is the standard reference for ¹³C NMR, with its signal defined as 0.0 ppm.[2]
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
Instrument Setup and Calibration:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Tune and match the ¹³C probe to the resonant frequency.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
Data Acquisition:
Acquire a standard proton-decoupled ¹³C NMR spectrum. This involves irradiating the protons to collapse the C-H coupling, resulting in single, sharp peaks for each unique carbon.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Quaternary carbons, in particular, may require a larger number of scans due to their longer relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.[4]
A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbon.
Data Processing and Analysis:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to obtain a flat baseline.
Reference the spectrum by setting the chemical shift of the internal standard to 0.0 ppm.
Integrate the peaks if desired, although peak heights in ¹³C NMR are not always directly proportional to the number of carbons.[5]
Assign the peaks based on the predicted chemical shifts and comparison with data from analogous compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the ¹³C NMR experimental workflow, from sample preparation to final data analysis.
Caption: A flowchart outlining the ¹³C NMR experimental workflow.
Conclusion
This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for Methyl 2-amino-2-methylbutanoate hydrochloride, grounded in established spectroscopic principles and comparative data analysis. The detailed experimental protocol offers a robust methodology for acquiring high-quality spectral data, essential for the accurate structural characterization of this and other novel chemical entities. By integrating predictive analysis with a rigorous experimental approach, researchers can confidently utilize ¹³C NMR as a powerful tool in their scientific endeavors.
References
Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts. Retrieved from [Link]
Iwasaki, T., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
Gable, K. (2022). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
ResearchGate. (n.d.). ¹³C NMR shifts of amino acids and related compounds. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane. Retrieved from [Link]
Llinas, M., et al. (1994). The ¹³C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of Biomolecular NMR, 4(2), 165-184. Retrieved from [Link]
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-amino-2-methylbutanoate. Retrieved from [Link]
A Comparative Guide to the FT-IR Spectroscopy of Methyl 2-amino-2-methylbutanoate Hydrochloride
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-amino-2-methylbutanoate hydrochloride. Designed for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-amino-2-methylbutanoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally similar molecules, supported by experimental data and established spectroscopic principles. Our objective is to provide a comprehensive resource for the identification and characterization of this and related compounds.
Introduction to FT-IR Spectroscopy and Methyl 2-amino-2-methylbutanoate Hydrochloride
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, an FT-IR spectrum provides a unique molecular "fingerprint." This fingerprint arises from the vibrations of chemical bonds, which occur at characteristic frequencies.
Methyl 2-amino-2-methylbutanoate hydrochloride is an alpha-amino acid ester salt. Its structure comprises a methyl ester group, a tertiary amine hydrochloride, and a butane backbone with a methyl substitution at the alpha-carbon. The presence of these distinct functional groups gives rise to a characteristic FT-IR spectrum that can be used for its identification and for distinguishing it from related compounds. The protonation of the amino group to form a hydrochloride salt significantly influences the N-H vibrational modes compared to its free amine counterpart.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample, such as Methyl 2-amino-2-methylbutanoate hydrochloride, using the Attenuated Total Reflectance (ATR) technique. ATR is a common choice for solid samples due to its minimal sample preparation requirements and high reproducibility.
Instrumentation:
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond ATR accessory.
Sample Preparation and Data Acquisition:
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric and instrumental interferences.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the ATR crystal, which is essential for a strong signal.
Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key steps in acquiring an FT-IR spectrum using the ATR technique.
Spectral Analysis of Methyl 2-amino-2-methylbutanoate Hydrochloride
While a definitive experimental spectrum for Methyl 2-amino-2-methylbutanoate hydrochloride is not publicly available in common databases, its expected FT-IR absorption bands can be predicted based on the known frequencies of its constituent functional groups and data from analogous compounds.
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
~3100-2800
N-H Stretching (asymmetric & symmetric)
Primary Amine Hydrochloride (-NH₃⁺)
Strong, Broad
~2980-2850
C-H Stretching
Alkyl groups (CH₃, CH₂)
Medium to Strong
~1740
C=O Stretching
Methyl Ester (-COOCH₃)
Strong
~1600-1500
N-H Bending (asymmetric)
Primary Amine Hydrochloride (-NH₃⁺)
Medium
~1470-1430
C-H Bending
Alkyl groups (CH₃, CH₂)
Medium
~1250-1200
C-O Stretching (asymmetric)
Ester (-C-O-C)
Strong
~1100-1000
C-O Stretching (symmetric)
Ester (-C-O-C)
Medium to Strong
Rationale Behind the Expected Spectrum:
N-H Stretching of the Amine Hydrochloride: The protonation of the primary amine to form -NH₃⁺ results in a broad and strong absorption band in the 3100-2800 cm⁻¹ region. This broadening is due to extensive hydrogen bonding in the solid state. These bands are characteristic of aliphatic primary amine salts.[1][2]
C-H Stretching: The various methyl and methylene groups in the molecule will exhibit C-H stretching vibrations in the 2980-2850 cm⁻¹ range.
Carbonyl (C=O) Stretching: The methyl ester group is expected to show a strong and sharp absorption band around 1740 cm⁻¹. For saturated esters, this peak typically appears in the 1750-1735 cm⁻¹ range.[3][4][5]
N-H Bending: The asymmetric N-H bending vibration of the -NH₃⁺ group is anticipated to appear in the 1600-1500 cm⁻¹ region.
C-O Stretching: Esters typically display two characteristic C-O stretching bands. The asymmetric C-O stretch, involving the C-O bond adjacent to the carbonyl group, is usually stronger and appears at higher wavenumbers (~1250-1200 cm⁻¹). The symmetric C-O stretch is found at lower wavenumbers (~1100-1000 cm⁻¹).[3][4]
Comparative FT-IR Analysis
To better understand the spectral features of Methyl 2-amino-2-methylbutanoate hydrochloride, it is instructive to compare its expected spectrum with those of structurally related molecules.
1. Comparison with Methyl 2-methylbutanoate:
This compound lacks the amino group present in our target molecule. Its FT-IR spectrum will therefore be simpler in the N-H stretching and bending regions.
Key Spectral Differences:
Absence of N-H Bands: The spectrum of Methyl 2-methylbutanoate will not show the broad N-H stretching bands around 3100-2800 cm⁻¹ or the N-H bending bands around 1600-1500 cm⁻¹.
Prominent C-H Stretching: The C-H stretching region (~2980-2850 cm⁻¹) will be more clearly defined without the overlapping N-H absorptions.
Similar Ester Peaks: The characteristic strong C=O stretching peak around 1740 cm⁻¹ and the C-O stretching bands in the 1250-1000 cm⁻¹ region will be present and serve as a good reference for the ester functionality.
2. Comparison with Methyl 2-amino-2-methylbutanoate (Free Amine):
The free amine form of our target molecule will have a neutral -NH₂ group instead of the protonated -NH₃⁺ group. This leads to significant differences in the N-H vibrational modes.
Key Spectral Differences:
N-H Stretching: Primary amines typically show two sharp to medium N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. This is in stark contrast to the broad, lower-frequency absorption of the hydrochloride salt.
N-H Bending: The N-H bending (scissoring) vibration for a primary amine appears around 1650-1580 cm⁻¹, which is at a slightly higher frequency than the asymmetric bend of the -NH₃⁺ group.
Hydrogen Bonding Effects: While hydrogen bonding can occur in the free amine, it is generally less extensive and of a different nature than the strong ionic and hydrogen bonding interactions present in the hydrochloride salt, leading to sharper and more defined N-H bands.
Data Summary for Comparison:
Compound
Key Functional Group
Expected N-H Stretch (cm⁻¹)
Expected C=O Stretch (cm⁻¹)
Expected C-O Stretch (cm⁻¹)
Methyl 2-amino-2-methylbutanoate HCl
-NH₃⁺, -COOCH₃
~3100-2800 (Broad)
~1740
~1250-1200, ~1100-1000
Methyl 2-methylbutanoate
-COOCH₃
Absent
~1740
~1250-1200, ~1100-1000
Methyl 2-amino-2-methylbutanoate (Free Amine)
-NH₂, -COOCH₃
~3500-3300 (Two bands)
~1740
~1250-1200, ~1100-1000
Logical Relationship of Spectral Features
Caption: A diagram illustrating the relationships between the functional groups and key FT-IR spectral features of the target molecule and its comparators.
Conclusion
The FT-IR spectrum of Methyl 2-amino-2-methylbutanoate hydrochloride is characterized by a combination of absorptions arising from the amine hydrochloride and methyl ester functionalities. The most prominent and diagnostic features are the broad N-H stretching band of the -NH₃⁺ group in the 3100-2800 cm⁻¹ region and the strong C=O stretching band of the ester at approximately 1740 cm⁻¹. By comparing its expected spectrum with that of molecules lacking the amine group (Methyl 2-methylbutanoate) or having a free amine (Methyl 2-amino-2-methylbutanoate), the influence of the amine hydrochloride group on the FT-IR spectrum becomes evident. This comparative approach allows for a more confident identification and characterization of Methyl 2-amino-2-methylbutanoate hydrochloride and is a valuable tool for researchers in the fields of chemistry and drug development.
References
Caballero, J. A. (2007). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society, 79(19), 5278-5281. [Link]
Bellamy, L. J. (1956). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 34(9), 1214-1221. [Link]
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-amino-2-methylbutanoate Hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate characterization of small molecules is paramount. Methyl 2-amino-2-methylbutanoate hydrochloride, a derivative of the non-proteino...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise and accurate characterization of small molecules is paramount. Methyl 2-amino-2-methylbutanoate hydrochloride, a derivative of the non-proteinogenic amino acid isovaline, presents a unique analytical challenge. Its structure, combining an amino group and a methyl ester, necessitates a robust analytical strategy for unambiguous identification and quantification. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of this compound, offering insights into the rationale behind experimental choices and presenting predicted data to support these methodologies.
Understanding the Analyte: Methyl 2-amino-2-methylbutanoate Hydrochloride
Methyl 2-amino-2-methylbutanoate is a chiral amino acid ester. The hydrochloride salt enhances its stability and solubility in aqueous solutions, making it amenable to analysis by liquid chromatography-mass spectrometry (LC-MS).
Chemical Structure:
Figure 1. Chemical structure of Methyl 2-amino-2-methylbutanoate.
The choice of ionization technique is critical in mass spectrometry as it dictates the nature of the ions generated and, consequently, the information that can be obtained. For Methyl 2-amino-2-methylbutanoate, the two primary considerations are Electron Ionization (EI) and Electrospray Ionization (ESI).
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Ionization Principle
High-energy electrons bombard the analyte in the gas phase.
A high voltage is applied to a liquid sample to generate an aerosol of charged droplets.
Ionization Energy
High ("Hard" ionization)
Low ("Soft" ionization)
Typical Ions Formed
Molecular ion (M•+) and extensive fragment ions.
Protonated molecule ([M+H]+) or other adducts.
Molecular Ion Intensity
Often weak or absent for molecules prone to fragmentation.
Typically the base peak or a very intense peak.
Structural Information
Rich fragmentation provides structural details.
Limited fragmentation in the source; requires tandem MS (MS/MS) for structural elucidation.
Coupling with Chromatography
Primarily Gas Chromatography (GC-MS).
Primarily Liquid Chromatography (LC-MS).
Suitability for the Analyte
Suitable if the analyte is volatile and thermally stable. Derivatization may be required.
Highly suitable due to the polar nature of the amino acid ester and its salt form.
Expert Insight: For a polar and relatively non-volatile compound like Methyl 2-amino-2-methylbutanoate hydrochloride, Electrospray Ionization (ESI) is the superior choice.[2] ESI is a soft ionization technique that will predominantly generate the protonated molecule, [M+H]+, preserving the molecular weight information which is crucial for identification. In contrast, EI, a "hard" ionization technique, would likely cause extensive fragmentation, potentially leading to the absence of a discernible molecular ion peak, complicating the initial identification.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm).[3][4] This precision allows for the unambiguous determination of a molecule's elemental composition, a critical step in the identification of unknowns and the confirmation of standards.[3][5]
For Methyl 2-amino-2-methylbutanoate, HRMS can readily distinguish it from other compounds with the same nominal mass.
Table 1: Theoretical Exact Masses of the Protonated Molecule and Predicted Fragments
Ion
Chemical Formula
Theoretical Monoisotopic Mass (Da)
[M+H]+
C6H14NO2+
132.10228
[M+H - CH3OH]+
C5H10N+
84.08130
[M+H - C2H5•]+
C4H10NO2+
104.06551
[M+H - COOCH3•]+
C5H13N+
87.10480
Tandem Mass Spectrometry (MS/MS): Unraveling the Molecular Structure
While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) is employed to elucidate the molecular structure. In an MS/MS experiment, the protonated molecule ([M+H]+ at m/z 132.10) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.
Predicted Fragmentation Pathway
Based on the fragmentation patterns of similar amino acid esters, the following pathway is predicted for the protonated form of Methyl 2-amino-2-methylbutanoate. The fragmentation of amino acids like leucine often involves characteristic losses.[6][7] Similarly, esters are known to undergo specific fragmentation patterns, such as alpha-cleavage.[8][9]
Caption: Predicted MS/MS fragmentation of protonated Methyl 2-amino-2-methylbutanoate.
Expert Rationale: The primary fragmentation events are expected to be the neutral loss of methanol from the ester group, and the cleavage of the ethyl and carbomethoxy groups from the quaternary carbon. The stability of the resulting carbocations will influence the relative abundance of these fragment ions.
Table 2: Predicted Precursor and Product Ions for MS/MS Analysis
Ion Description
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Precursor Ion
132.10
-
-
Product Ion 1
132.10
103.08
Ethyl radical (C2H5•)
Product Ion 2
132.10
84.08
Methanol (CH3OH)
Product Ion 3
132.10
72.08
Carbomethoxy radical (•COOCH3)
Recommended Analytical Workflow: LC-HRMS/MS
For a comprehensive and robust analysis of Methyl 2-amino-2-methylbutanoate hydrochloride, a Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) approach is recommended. This combines the separation power of LC with the specificity and sensitivity of HRMS/MS.[2][10]
Caption: Recommended LC-HRMS/MS workflow for analysis.
Detailed Experimental Protocol
This protocol outlines a self-validating system for the analysis of Methyl 2-amino-2-methylbutanoate hydrochloride, grounded in established principles for the analysis of small, polar molecules.[11]
Objective: To confirm the identity and purity of a Methyl 2-amino-2-methylbutanoate hydrochloride sample.
Instrumentation:
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Materials:
Methyl 2-amino-2-methylbutanoate hydrochloride reference standard
LC-MS grade water
LC-MS grade acetonitrile
Formic acid (LC-MS grade)
Procedure:
Standard Preparation:
Prepare a 1 mg/mL stock solution of the reference standard in water.
Prepare a working standard of 1 µg/mL by diluting the stock solution in an appropriate mobile phase composition (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
LC Method:
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm). HILIC is well-suited for retaining and separating polar compounds like amino acid esters.[11]
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Data-Dependent MS/MS (dd-MS2): Trigger MS/MS scans on the most intense ions in the full scan, with a particular focus on the expected precursor ion at m/z 132.10.
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Data Analysis and System Validation:
Accurate Mass Confirmation: Extract the ion chromatogram for m/z 132.1023 ± 5 ppm. The measured mass should be within 5 ppm of the theoretical mass.
Fragmentation Confirmation: Analyze the MS/MS spectrum of the precursor ion at m/z 132.10 and confirm the presence of the predicted fragment ions (Table 2). The measured masses of the fragments should also be within a narrow mass tolerance.
Method Validation: This protocol should be validated in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose.[12][13][14]
Conclusion
The mass spectrometric analysis of Methyl 2-amino-2-methylbutanoate hydrochloride is most effectively achieved using a combination of liquid chromatography and high-resolution tandem mass spectrometry (LC-HRMS/MS) with electrospray ionization. This approach provides a multi-faceted confirmation of the compound's identity through accurate mass measurement of the parent ion and a characteristic fragmentation pattern. While direct experimental data for this specific molecule is not widely published, the predicted fragmentation behavior, based on the established principles of mass spectrometry and data from analogous structures, provides a robust framework for its analysis. The presented workflow and protocol offer a scientifically sound and defensible strategy for researchers in pharmaceutical development and related fields.
References
PubChem. (n.d.). Methyl 2-aminobutanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-aminobutanoate, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]
Chen, H., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3487. Available at: [Link]
Gray, A. R., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analytical Methods, 12(35), 4347-4355. Available at: [Link]
LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-(methylamino)butanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Li, B., et al. (2012). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. Journal of the American Society for Mass Spectrometry, 23(3), 548-560. Available at: [Link]
Zaikin, V. G., & Varlamov, A. V. (2009). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Russian Chemical Bulletin, 58(10), 2053-2061. Available at: [Link]
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-amino-2-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Vékey, K. (2009). Leucine enkephalin--a mass spectrometry standard. Journal of mass spectrometry : JMS, 44(8), 1127–1141. Available at: [Link]
ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
ChemSrc. (n.d.). methyl 2-aminobutanoate. Retrieved from [Link]
Borges, C. R., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of the American Society for Mass Spectrometry, 24(5), 751–754. Available at: [Link]
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
Picó, Y. (Ed.). (2020). Advanced Mass Spectrometry in Food Safety and Quality. Elsevier. Available at: [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylbutane. Retrieved from [Link]
JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
European Medicines Agency. (2022). ICH topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]
Alliance Pharma. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]
Wysocki, V. H., et al. (2005). Mass Spectrometry of Amino Acids and Proteins. Angewandte Chemie International Edition, 44(18), 2746-2748. Available at: [Link]
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Royal Society of Chemistry. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Retrieved from [Link]
WebMD. (n.d.). Creatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
PubChem. (n.d.). (S)-methyl 2-aminobutanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Loo, J. A., et al. (1995). Characterization of leucine zipper complexes by electrospray ionization mass spectrometry. Protein Science, 4(9), 1909–1919. Available at: [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
A Comparative Guide to Chiral HPLC Analysis of Methyl 2-amino-2-methylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for the Enantiomeric Purity Determination of a Sterically Hindered Chiral Building Block. The enantiomeric p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for the Enantiomeric Purity Determination of a Sterically Hindered Chiral Building Block.
The enantiomeric purity of α,α-disubstituted amino acids and their derivatives is a critical quality attribute in pharmaceutical development. These compounds, such as Methyl 2-amino-2-methylbutanoate hydrochloride, are valuable chiral building blocks whose stereochemistry can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for enantioselective analysis, employing Chiral Stationary Phases (CSPs) to resolve enantiomers. This guide provides a comparative overview of strategic approaches for the chiral HPLC analysis of Methyl 2-amino-2-methylbutanoate hydrochloride, offering insights into method development, supporting data from analogous compounds, and a look at alternative technologies.
The Challenge of α,α-Disubstituted Amino Esters
Methyl 2-amino-2-methylbutanoate hydrochloride presents a unique challenge for chiral separation due to the presence of a quaternary stereocenter. The steric hindrance around the chiral center can impede the interactions necessary for effective chiral recognition by the stationary phase. Therefore, careful selection of the CSP and optimization of chromatographic conditions are paramount.
Two primary strategies are employed for the chiral separation of such amino acid esters: direct separation on a CSP and indirect separation following derivatization. This guide will delve into both methodologies, providing a framework for logical method development.
Direct Enantioseparation on Chiral Stationary Phases
Direct methods are often preferred due to their simplicity, avoiding the time and potential complications of derivatization. The success of this approach hinges on the selection of an appropriate CSP capable of forming transient, diastereomeric complexes with the enantiomers of the analyte. For α,α-disubstituted amino acid esters, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.
Polysaccharide-Based CSPs: A Versatile First Choice
Polysaccharide-based CSPs, such as those derived from cellulose and amylose carbamate derivatives (e.g., Daicel's CHIRALPAK® and CHIRALCEL® series), are workhorses in chiral separations.[1] Their chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, where the analyte fits into chiral grooves or cavities on the polysaccharide structure. Immobilized versions of these phases (e.g., CHIRALPAK® IA, IB, IC) offer the significant advantage of being compatible with a wider range of organic solvents, enhancing method development flexibility.[2]
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs:
The helical structure of the polysaccharide backbone, decorated with carbamate derivatives, creates a chiral environment. Enantioselectivity arises from the differential interactions of the enantiomers with the CSP. For an amino acid ester, key interaction points include the amino group, the carbonyl group of the ester, and the substituents at the chiral center. The steric bulk of the additional methyl group in Methyl 2-amino-2-methylbutanoate will play a crucial role in how it fits into the chiral grooves of the CSP.
Logical Workflow for Method Development with Polysaccharide CSPs
Caption: Method Development Workflow for Polysaccharide CSPs.
Macrocyclic Glycopeptide-Based CSPs: An Alternative Approach
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (Astec® CHIROBIOTIC® T) and vancomycin (Astec® CHIROBIOTIC® V), offer a different mechanism for chiral recognition.[4] These CSPs are particularly effective for the separation of polar and ionic compounds, including underivatized amino acids.[5] The complex structure of these molecules, featuring peptide backbones, sugar moieties, and ionizable groups, provides multiple sites for interaction.[4]
The CHIROBIOTIC® TAG, a teicoplanin aglycone phase, has shown enhanced resolution for many amino acids due to the removal of the sugar moieties, which can sometimes hinder optimal interactions.[6]
Mechanism of Chiral Recognition on Macrocyclic Glycopeptide CSPs:
Chiral recognition on these phases is a multi-modal process involving hydrogen bonding, π-π interactions, ionic interactions, and inclusion complexation within the macrocyclic basket. For a protonated amine like Methyl 2-amino-2-methylbutanoate hydrochloride, the primary ammonium group can interact with the carboxyl groups on the CSP, while the rest of the molecule can engage in other secondary interactions. The steric hindrance of the quaternary center will influence the orientation of the analyte as it approaches the CSP, dictating the strength and nature of these interactions.
Indirect Enantioseparation via Derivatization
When direct methods fail to provide adequate resolution, or when enhanced detection sensitivity is required, an indirect approach can be employed. This involves reacting the analyte with a derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18).[5]
Chiral Derivatizing Agents (CDAs)
Reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent creates a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral column. A common CDA for amino groups is o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[5]
Achiral Derivatizing Agents for Enhanced Detection
Alternatively, an achiral derivatizing agent that introduces a strongly UV-absorbing or fluorescent tag can be used. The derivatized enantiomers are then separated on a chiral column. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are often used for this purpose, as they react with the amino group to form highly detectable derivatives.[7] This approach can be particularly useful for trace analysis.
Decision Logic: Direct vs. Indirect Method
Caption: Decision-making workflow for chiral analysis strategy.
Comparative Performance of HPLC Methods
The following table summarizes hypothetical yet realistic performance characteristics for different HPLC approaches for the analysis of an α,α-disubstituted amino acid ester like Methyl 2-amino-2-methylbutanoate, based on data for analogous compounds.
Parameter
Method 1: Direct (Polysaccharide CSP)
Method 2: Direct (Macrocyclic Glycopeptide CSP)
Method 3: Indirect (Derivatization)
Analyte
Methyl 2-amino-2-methylbutanoate
Methyl 2-amino-2-methylbutanoate
Diastereomeric derivative
Stationary Phase
CHIRALPAK® IA (Immobilized Amylose)
Astec® CHIROBIOTIC® T (Teicoplanin)
Standard C18 (e.g., ODS)
Typical Mobile Phase
Hexane/Ethanol/TFA
Methanol/Water/Acetic Acid
Acetonitrile/Water Gradient
Advantages
- Broad applicability\n- High loading capacity\n- Robust immobilized phases[2]
- Excellent for polar/ionic analytes\n- LC-MS compatible mobile phases[5]
- Can use standard achiral columns\n- Can enhance detection sensitivity[7]
Disadvantages
- May require non-polar, non-LC-MS friendly mobile phases
- Can be sensitive to mobile phase pH and additives
- Additional sample preparation step\n- Potential for side reactions or racemization
Expected Resolution (Rs)
> 1.5 (with optimization)
> 1.5 (with optimization)
> 2.0
Typical Analysis Time
10-30 minutes
15-40 minutes
20-50 minutes (including gradient)
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed. Note: These are starting points based on the analysis of similar compounds and will likely require optimization for Methyl 2-amino-2-methylbutanoate hydrochloride.
Protocol 1: Direct Chiral HPLC using a Polysaccharide-Based CSP
Objective: To resolve the enantiomers of Methyl 2-amino-2-methylbutanoate using a CHIRALPAK® IA column.
Sample Preparation: Dissolve Methyl 2-amino-2-methylbutanoate hydrochloride in the mobile phase at a concentration of 1 mg/mL. The hydrochloride salt should be sufficiently soluble in the presence of ethanol and the acidic modifier.
Injection Volume: 5 µL
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the enantiomeric excess (% ee).
Rationale: Normal phase mode with a polysaccharide column is a standard starting point for chiral separations.[8] The alcohol component of the mobile phase interacts with the polar groups of the analyte and the CSP, while the acidic additive (TFA) ensures the analyte's amino group is protonated and improves peak shape.
Protocol 2: Indirect Chiral HPLC via Derivatization with FMOC-Cl
Objective: To determine the enantiomeric purity of Methyl 2-amino-2-methylbutanoate after derivatization with FMOC-Cl, followed by separation on a chiral column.
Methodology:
Derivatization:
Dissolve 1 mg of Methyl 2-amino-2-methylbutanoate hydrochloride in 1 mL of a 1:1 mixture of water and acetone.
Add 1.5 equivalents of sodium bicarbonate to neutralize the hydrochloride and create a basic environment.
Add 1.2 equivalents of FMOC-Cl dissolved in acetone.
Stir the reaction at room temperature for 1 hour.
Quench the reaction with a small amount of an amino-containing compound (e.g., glycine) to consume excess FMOC-Cl.
Dilute the sample with the mobile phase for HPLC analysis.
HPLC Analysis:
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase: n-Hexane / 2-Propanol / Acetic Acid (80:20:0.1, v/v/v)
Flow Rate: 0.8 mL/min
Column Temperature: 30 °C
Detection: UV at 265 nm (the absorbance maximum for the FMOC group)
Injection Volume: 10 µL
Rationale: The FMOC group provides a strong chromophore for sensitive UV detection.[7] The derivatized amino acid ester is less polar than the parent compound, making it well-suited for normal phase chromatography on a polysaccharide CSP.
Alternative Methodologies: A Broader Perspective
While HPLC is the dominant technique, other methods can offer advantages in specific situations.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid (typically CO2) as the mobile phase, often with an organic co-solvent. Chiral SFC can offer significantly faster analysis times and reduced solvent consumption compared to HPLC. The same polysaccharide and macrocyclic glycopeptide CSPs used in HPLC are often effective in SFC. For a sterically hindered compound, the different solvation properties of the supercritical fluid mobile phase may offer unique selectivity.
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors for amino acids in CE. CE can be an excellent orthogonal technique to confirm the results obtained by HPLC.
Conclusion
The successful chiral analysis of Methyl 2-amino-2-methylbutanoate hydrochloride is a critical step in ensuring the quality of this important pharmaceutical building block. A systematic approach to method development, beginning with direct screening on robust, immobilized polysaccharide-based CSPs like CHIRALPAK® IA, is a sound strategy. Should this fail to yield the desired resolution, macrocyclic glycopeptide columns such as Astec® CHIROBIOTIC® T offer a powerful alternative, particularly with their compatibility with polar and LC-MS-friendly mobile phases. Indirect methods involving derivatization provide a reliable fallback, with the added potential for enhanced sensitivity. For a comprehensive analysis, orthogonal techniques like chiral SFC or CE can be invaluable for method validation and confirmation of enantiomeric purity. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including speed, sensitivity, and the available instrumentation.
References
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
Tanaka, Y. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 127(6), 941-50. Available at: [Link]
Gaspari, M., et al. (2007). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. Journal of Chromatography A, 1175(1), 89-95. Available at: [Link]
Hamman, S., et al. (2016). Chiral Separation of Phospine-Containing alpha-Amino Acid Derivatives Using Two Complementary Cellulosic Stationary Phases in Supercritical Fluid Chromatography. Chirality, 28(10), 687-693. Available at: [Link]
Al-Saeed, H., & El-Enany, N. (2020). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 25(18), 4236. Available at: [Link]
Wallworth, D. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. Available at: [Link]
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 239-249. Available at: [Link]
Chen, Y., et al. (2019). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 17(3), 533-537. Available at: [Link]
Chiral Technologies. (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Available at: [Link]
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]
Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . Available at: [Link]
Schmid, M. G., et al. (1996). Chiral separation of alpha-amino acids by ligand-exchange capillary electrophoresis using N-(2-hydroxy-octyl)-L-4-hydroxyproline as a selector. Journal of Chromatography A, 745(1-2), 17-24. Available at: [Link]
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]
Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA. Available at: [Link]
Ilisz, I., et al. (2013). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Pharmaceutical and Biomedical Analysis, 84, 195-205. Available at: [Link]
Gašperlin, M., et al. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Current Medicinal Chemistry, 7(5), 533-553. Available at: [Link]
Daicel Corporation. (n.d.). Chiral Columns. Available at: [Link]
Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - . Available at: [Link]
Zhao, J., & Brückner, H. (2001). Determination of alpha-dialkylamino acids and their enantiomers in geological samples by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde. Journal of Chromatography A, 916(1-2), 143-51. Available at: [Link]
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of Methyl 2-amino-2-methylbutanoate Hydrochloride
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile. For chiral molecules such as Methyl 2-amino-2-...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile. For chiral molecules such as Methyl 2-amino-2-methylbutanoate hydrochloride, the spatial arrangement of atoms can mean the difference between a therapeutic effect and a potential liability. This guide provides an in-depth comparison of robust analytical methodologies for accurately determining the enantiomeric purity of this compound, tailored for researchers, scientists, and drug development professionals.
The significance of enantiomeric purity is paramount in drug development.[1][2][3] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities.[3][4] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[3][5] Regulatory agencies worldwide now strongly advocate for the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize patient risk.[2] Therefore, the precise and accurate determination of enantiomeric excess (e.e.) is a non-negotiable aspect of quality control and regulatory compliance in the pharmaceutical industry.[2]
Methyl 2-amino-2-methylbutanoate hydrochloride possesses a chiral center at the α-carbon, making it a candidate for stereoselective interactions with biological targets. The accurate quantification of its enantiomeric composition is thus essential for any meaningful preclinical or clinical investigation.
Comparative Analysis of Analytical Techniques
This guide will focus on two of the most powerful and widely adopted techniques for the chiral separation and quantification of amino acid derivatives: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) . While other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents and Circular Dichroism (CD) exist, HPLC and GC often provide the most direct, quantitative, and validated approaches for routine enantiomeric purity assessment in a drug development setting.[6][7]
Chiral HPLC is a cornerstone technique for the enantioseparation of a vast array of pharmaceutical compounds, including amino acid esters.[6] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. The choice of the CSP is the most critical factor for achieving a successful separation.[6] For amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and high enantioselectivity.[6][8]
Comparative Guide to the Crystal Structure of Methyl 2-amino-2-methylbutanoate hydrochloride
Introduction: The Significance of Solid-State Structure in Drug Development In the landscape of modern drug discovery and development, a comprehensive understanding of an active pharmaceutical ingredient's (API) solid-st...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Solid-State Structure in Drug Development
In the landscape of modern drug discovery and development, a comprehensive understanding of an active pharmaceutical ingredient's (API) solid-state properties is not merely an academic exercise but a critical necessity.[1][2][3][4] The three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][4] Variations in this crystalline arrangement, a phenomenon known as polymorphism, can lead to significant differences in a drug's therapeutic efficacy and manufacturability.[1][4][5]
This guide focuses on Methyl 2-amino-2-methylbutanoate hydrochloride, a derivative of an α,α-disubstituted amino acid. Such amino acids are of profound interest in medicinal chemistry as they can induce specific secondary structures, like helical turns, in peptides and are often used to enhance metabolic stability.[6][7] By examining the crystal structure of this model compound, we can derive foundational insights into the intermolecular forces, particularly hydrogen bonding, that govern the assembly of these valuable building blocks. This knowledge is paramount for designing novel therapeutics with optimized solid-state characteristics.
This technical guide provides a comparative analysis of the crystal structure of Methyl 2-amino-2-methylbutanoate hydrochloride. We will explore its key structural features and contrast them with related amino acid ester hydrochlorides. Furthermore, we will provide detailed, field-proven experimental protocols for single-crystal growth and analysis, empowering researchers to apply these principles in their own work.
Comparative Crystallographic Analysis
The crystal structure of an amino acid salt is primarily dictated by a delicate balance of intermolecular forces, with hydrogen bonding playing a central role. In hydrochloride salts, the protonated ammonium group (–NH3+) acts as a strong hydrogen bond donor, while the chloride anion (Cl-) serves as an effective acceptor.[8][9][10] This interaction is a powerful tool in crystal engineering, guiding the assembly of molecules into predictable patterns.[11]
The Structure of Methyl 2-amino-2-methylbutanoate hydrochloride
The primary interaction will be the formation of N–H···Cl hydrogen bonds. Each –NH3+ group has three protons available to form hydrogen bonds, which can interact with surrounding chloride ions, creating a robust, three-dimensional network.[9] The geometry and connectivity of this network are influenced by the steric demands of the side chain—in this case, the ethyl and methyl groups at the α-carbon.
Comparison with Structurally Related Amino Acid Esters
To provide a meaningful comparison, we will consider the crystal structures of hydrochloride salts of similar amino acid methyl esters, such as those derived from Valine, Leucine, and Isoleucine.[14]
Data compiled from multiple sources. Melting points can vary based on purity and experimental conditions.
The key differentiator in the crystal packing of these compounds will be the size and shape of the alkyl side chains.
L-Valine methyl ester hydrochloride , with its isopropyl group, presents a moderate level of steric bulk.
L-Leucine and L-Isoleucine methyl ester hydrochlorides have larger isobutyl and sec-butyl side chains, respectively, which will necessitate different packing arrangements to accommodate their size and achieve efficient space-filling.[14]
It is hypothesized that the α,α-disubstitution in Methyl 2-amino-2-methylbutanoate hydrochloride will create a more sterically hindered environment around the nitrogen atom compared to its α-monosubstituted counterparts. This could lead to longer N–H···Cl hydrogen bonds or a less dense crystal packing arrangement. A detailed single-crystal X-ray diffraction study is essential to confirm these structural nuances.
Experimental Protocols
Achieving high-quality single crystals suitable for X-ray diffraction is often the most challenging step in solid-state characterization. The following protocols are designed to be robust and adaptable for small organic molecules like amino acid hydrochlorides.
Protocol 1: Single-Crystal Growth by Slow Evaporation
This is a classical and often successful method for obtaining high-quality crystals.[18]
Causality: The principle is to slowly increase the concentration of the solute past its saturation point by gradually removing the solvent, allowing molecules to organize into a crystalline lattice. A slow process is crucial for minimizing defects and growing larger single crystals.
Methodology:
Solvent Selection: Identify a solvent in which the compound is moderately soluble. For amino acid hydrochlorides, alcohols like methanol or ethanol are often good starting points.
Prepare a Saturated Solution: In a clean, small glass vial, add a small amount of the compound. Add the chosen solvent dropwise while gently warming and stirring until the solid just dissolves.
Induce Supersaturation: Add a tiny amount more of the solid to create a saturated solution with a small amount of undissolved material present.[18]
Slow Evaporation: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for slow solvent evaporation.
Incubation: Place the vial in a vibration-free location at a constant, controlled temperature.
Monitoring: Check the vial periodically over several days to weeks for the formation of crystals.
Protocol 2: Vapor Diffusion for Crystallization
This technique is particularly effective when only small amounts of the material are available.[19][20]
Causality: This method relies on the slow diffusion of a "poor" solvent (an anti-solvent) vapor into a solution of the compound in a "good" solvent. As the anti-solvent dissolves into the solution, it reduces the compound's solubility, gradually inducing crystallization.
Methodology:
Setup: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar.
Add Anti-Solvent: Add a small volume of a volatile anti-solvent (a solvent in which your compound is insoluble, e.g., diethyl ether or hexane for polar compounds) to the bottom of the larger jar, ensuring it does not mix directly with the solution in the inner vial.
Seal and Diffuse: Seal the larger jar tightly. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.[19][20]
Crystal Growth: As the solubility of the compound decreases, crystals will begin to form. This process can take several days.
Visualization of Workflows and Interactions
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow for Crystal Structure Analysis
Caption: Workflow for obtaining and analyzing the crystal structure of a small molecule.
Conceptual Hydrogen Bonding Network
Caption: Schematic of the primary N-H···Cl hydrogen bonds from the ammonium group.
Conclusion and Future Outlook
The solid-state characterization of small molecules like Methyl 2-amino-2-methylbutanoate hydrochloride is a cornerstone of rational drug design. While a definitive crystal structure requires experimental determination, a comparative analysis based on its structural congeners provides valuable predictive insights. The dominant structural motif is undoubtedly a robust hydrogen-bonding network mediated by the protonated amine and the chloride counter-ion. The steric hindrance introduced by the α,α-disubstitution is expected to significantly influence the crystal packing and the precise geometry of these hydrogen bonds.
The experimental protocols detailed in this guide offer a reliable pathway for obtaining high-quality single crystals, a critical prerequisite for definitive X-ray crystallographic analysis. By applying these methods, researchers can elucidate the precise solid-state structures of their compounds of interest, enabling a deeper understanding of structure-property relationships and facilitating the development of safer, more effective pharmaceutical products.
References
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]
Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025). Solitek Pharma. [Link]
Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (2021). Organic & Biomolecular Chemistry. [Link]
Guide for crystallization. University of Geneva. [Link]
Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. (2022). MDPI. [Link]
Molecular and crystal structure of the amino acid glycine hydrochloride. AIP Publishing. [Link]
Solid State Characterization. Auriga Research. [Link]
Solid-state analysis of the active pharmaceutical ingredient in drug products. PubMed. [Link]
A Comparative Guide for Researchers: Methyl 2-amino-2-methylbutanoate hydrochloride vs. (S)-2-Aminobutanoic acid methyl ester hydrochloride
In the landscape of drug discovery and peptide chemistry, the selection of appropriate building blocks is a critical decision that dictates the physicochemical properties, biological activity, and ultimate success of a t...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and peptide chemistry, the selection of appropriate building blocks is a critical decision that dictates the physicochemical properties, biological activity, and ultimate success of a therapeutic candidate. This guide provides an in-depth, objective comparison of two chiral amino acid derivatives: Methyl 2-amino-2-methylbutanoate hydrochloride and (S)-2-Aminobutanoic acid methyl ester hydrochloride. This analysis is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform the strategic selection of these compounds in research and development.
Introduction: Distinguishing Structural Nuances for Tailored Applications
At first glance, Methyl 2-amino-2-methylbutanoate hydrochloride and (S)-2-Aminobutanoic acid methyl ester hydrochloride appear as closely related α-amino acid esters. However, a subtle yet profound structural difference—the presence of a methyl group at the α-carbon in the former—imparts distinct conformational properties and dictates their divergent applications in medicinal chemistry.
(S)-2-Aminobutanoic acid methyl ester hydrochloride is a derivative of the non-proteinogenic amino acid (S)-2-aminobutanoic acid. This parent amino acid is a crucial chiral precursor in the synthesis of several pharmaceuticals, including the anti-epileptic drug levetiracetam and the anti-tuberculosis agent ethambutol.[1][2][3] Its utility lies in providing a specific stereocenter that is essential for the biological activity of these drugs.
Methyl 2-amino-2-methylbutanoate hydrochloride , on the other hand, is an α-methylated amino acid ester. The incorporation of a methyl group at the α-position introduces significant steric hindrance, which conformationally constrains the peptide backbone. This modification is a well-established strategy to enhance the proteolytic stability and modulate the secondary structure of peptides, often promoting helical conformations.
This guide will dissect these differences through a comparative analysis of their properties and a proposed experimental framework to evaluate their performance in a practical application: peptide synthesis.
Physicochemical Properties: A Side-by-Side Comparison
A thorough understanding of the physicochemical properties of these building blocks is fundamental to designing experiments and formulating drug candidates. The following table summarizes the key properties of Methyl 2-amino-2-methylbutanoate hydrochloride and (S)-2-Aminobutanoic acid methyl ester hydrochloride.
Commercially available from various suppliers, with prices ranging from approximately $266 to over $800 per gram depending on the supplier and purity.[5]
Commercially available from various suppliers, generally at a lower cost compared to its α-methylated counterpart.
Performance in Application: A Head-to-Head Experimental Design
To provide a tangible comparison of these two building blocks, we propose a series of experiments focused on their incorporation into a model peptide and the subsequent analysis of the peptide's structural and stability characteristics. The central hypothesis is that the α-methyl group in Methyl 2-amino-2-methylbutanoate hydrochloride will enhance the helical content and proteolytic resistance of the resulting peptide compared to the peptide incorporating (S)-2-Aminobutanoic acid methyl ester hydrochloride.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for this comparative study.
A Senior Application Scientist's Guide to Chiral α,α-Disubstituted Amino Acids: Evaluating "Methyl 2-amino-2-methylbutanoate hydrochloride" and its Synthetic Alternatives
For researchers, synthetic chemists, and professionals in drug development, the precise construction of stereogenic centers is a cornerstone of modern molecular design. Chiral α,α-disubstituted amino acids represent a pa...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the precise construction of stereogenic centers is a cornerstone of modern molecular design. Chiral α,α-disubstituted amino acids represent a particularly valuable class of building blocks, offering unique conformational constraints and metabolic stability to peptides and small molecule therapeutics.[1] This guide provides an in-depth technical comparison of synthetic strategies to access these crucial motifs, centered around the representative yet challenging target, Methyl 2-amino-2-methylbutanoate hydrochloride .
While direct experimental data for this specific compound is sparse in readily available literature, its structure encapsulates the synthetic hurdles and strategic considerations inherent to this compound class. This guide will, therefore, leverage established, data-supported methodologies for analogous α,α-disubstituted systems to provide a robust comparative framework. We will explore the advantages and limitations of employing pre-formed chiral building blocks versus constructing the quaternary stereocenter through diastereoselective reactions using chiral auxiliaries.
The Strategic Value of α,α-Disubstituted Amino Acids
The introduction of a second substituent on the α-carbon of an amino acid has profound implications for its chemical and biological properties. This substitution restricts the conformational freedom of the amino acid residue, which can be a powerful tool in peptide and peptidomimetic design to induce specific secondary structures like helices or turns.[2] Furthermore, the quaternary α-carbon can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.
"Methyl 2-amino-2-methylbutanoate hydrochloride" serves as an excellent case study. As a chiral, non-proteinogenic amino acid ester, it is a ready-to-use synthon for solid-phase peptide synthesis or further elaboration in a multi-step synthesis. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying handling and reaction setup.[3]
Synthetic Avenues to Chiral α,α-Disubstituted Amino Acids: A Comparative Analysis
The asymmetric synthesis of α,α-disubstituted amino acids is a well-explored field, with several competing and complementary strategies.[2] The optimal choice depends on factors such as scale, desired enantiopurity, and the availability of starting materials. Here, we compare the conceptual advantages of using a pre-synthesized chiral building block like Methyl 2-amino-2-methylbutanoate hydrochloride against the de novo construction using established chiral auxiliary methods.
The Chiral Building Block Approach: Direct Incorporation
The most straightforward strategy is the direct use of an enantiopure α,α-disubstituted amino acid derivative.
Advantages:
Efficiency: Direct incorporation of the chiral fragment significantly shortens synthetic routes.
Guaranteed Enantiopurity: Starting with a resolved and enantiomerically pure building block eliminates the need for chiral separations or stereoselective reactions downstream.
Predictability: The stereochemical outcome is pre-determined, simplifying the overall synthetic design.
Limitations:
Availability and Cost: The commercial availability of specific, highly substituted chiral amino acid derivatives can be limited and costly.
Limited Diversity: This approach is contingent on the availability of the desired building block. The synthesis of novel or highly functionalized analogs still requires a de novo approach.
De Novo Synthesis: Diastereoselective Alkylation using Chiral Auxiliaries
a) Evans Oxazolidinone Auxiliaries
The Evans auxiliaries are among the most reliable and versatile for asymmetric alkylations.[4] The general workflow involves acylation of the chiral auxiliary, followed by deprotonation and diastereoselective alkylation of the resulting enolate.
Workflow:
Workflow for Evans Auxiliary-Mediated Synthesis.
Causality in Experimental Choices:
Choice of Base: The formation of a Z-enolate is crucial for high diastereoselectivity. Sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are commonly used bases. The chelation of the lithium or sodium cation by the carbonyl oxygen and the oxygen of the oxazolidinone ring locks the conformation of the enolate, exposing one face to the electrophile.
Electrophile: Reactive electrophiles such as alkyl iodides or benzyl bromides are typically used to ensure efficient alkylation at low temperatures, minimizing side reactions.
b) Schöllkopf Bis-Lactim Ethers
The Schöllkopf method utilizes a chiral bis-lactim ether derived from a cyclic dipeptide (e.g., cyclo(L-Val-Gly)) as a chiral glycine enolate equivalent.
Workflow:
Workflow for Schöllkopf Auxiliary-Mediated Synthesis.
Causality in Experimental Choices:
Sequential Alkylation: The Schöllkopf auxiliary allows for the sequential introduction of two different alkyl groups. The first alkylation proceeds with high diastereoselectivity, and the resulting product can be deprotonated again for a second alkylation.
Mild Hydrolysis: A key advantage of the Schöllkopf auxiliary is the mild acidic conditions required for hydrolysis to release the desired amino acid ester, which preserves other sensitive functional groups.
Performance Comparison: Evans vs. Schöllkopf for α,α-Disubstituted Amino Acids
Feature
Evans Oxazolidinone Auxiliary
Schöllkopf Bis-Lactim Ether
Chiral Source
Amino alcohols (e.g., valinol, phenylalaninol)
Cyclic dipeptides (e.g., from valine and glycine)
Typical Diastereoselectivity
Generally high (>95% de) for the first alkylation
Generally high (>95% de) for both alkylations
Cleavage Conditions
Basic (e.g., LiOH/H₂O₂) or acidic hydrolysis
Mild acidic hydrolysis (e.g., dilute HCl)
Recovery of Auxiliary
Readily recoverable
Recoverable
Substrate Scope
Broad, applicable to a wide range of electrophiles
Well-established for a variety of alkyl halides
Key Advantage
High predictability and a vast body of literature
Sequential introduction of two different alkyl groups; mild cleavage
Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for preparing amino acids.[5] Its asymmetric variant, using a chiral amine, can be adapted for the synthesis of α,α-disubstituted amino acids from ketones.[6]
Reaction Pathway:
Asymmetric Strecker Synthesis Pathway.
Advantages:
Convergent Synthesis: This method brings together three components (ketone, amine, and cyanide) in a single pot or a two-step sequence.
Readily Available Starting Materials: Ketones and chiral amines are often commercially available.
Limitations:
Diastereoselectivity: The level of diastereoselectivity can be variable and highly dependent on the substrate and chiral amine used.
Harsh Conditions: The final hydrolysis of the nitrile often requires strong acidic or basic conditions, which may not be compatible with sensitive functional groups.
Toxicity: The use of cyanide reagents requires stringent safety precautions.
Experimental Protocols
General Protocol for Esterification of an α-Amino Acid
This protocol describes a general method for the preparation of an amino acid methyl ester hydrochloride, a common precursor.
Materials:
α-Amino acid (1.0 eq)
Anhydrous Methanol
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl) (2.0 eq)
Diethyl ether or Methyl tert-butyl ether (MTBE)
Procedure:
Suspend the α-amino acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride or TMSCl dropwise to the stirred suspension.[7]
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Add diethyl ether or MTBE to the residue to precipitate the amino acid methyl ester hydrochloride.
Collect the solid by filtration, wash with the ether, and dry under vacuum.
General Protocol for Diastereoselective Alkylation of an Evans N-Acyl Oxazolidinone
This protocol outlines the alkylation of an N-acylated Evans auxiliary to generate a new stereocenter.
Materials:
N-Acyl oxazolidinone (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 eq)
Alkyl halide (e.g., ethyl iodide) (1.2 eq)
Procedure:
Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the base (NaHMDS or LDA) dropwise and stir the resulting enolate solution for 30-60 minutes at -78 °C.
Add the alkyl halide dropwise and continue stirring at -78 °C for several hours, monitoring the reaction by TLC.
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the product by flash column chromatography to separate the diastereomers.
Conclusion
The synthesis of chiral α,α-disubstituted amino acids like Methyl 2-amino-2-methylbutanoate hydrochloride is a critical capability in modern drug discovery and development. While the direct use of such a chiral building block offers the most rapid and predictable route, its availability can be a limiting factor.
For de novo synthesis, both the Evans oxazolidinone and Schöllkopf bis-lactim ether methodologies provide reliable and high-yielding pathways with excellent stereocontrol. The choice between them often comes down to the desired substitution pattern and the required cleavage conditions. The Evans auxiliary is a workhorse for single alkylations, while the Schöllkopf method excels in the sequential introduction of two different groups under mild cleavage conditions. The asymmetric Strecker synthesis presents a more convergent but potentially less stereoselective alternative.
Ultimately, the selection of the synthetic strategy will be guided by a careful consideration of the specific target molecule, project timelines, and available resources. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, will empower the synthetic chemist to make informed decisions and successfully access this important class of chiral building blocks.
References
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
Evans, D. A. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 4(1), 13-33. [Link]
Lu, Y., et al. (2011). Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry, 76(8), 2845-2853. [Link]
Various Authors. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1575-1606. [Link]
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]
Jakobsen, M. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
Google Patents. (2013).
Davis, F. A., et al. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 83(19), 11846-11857. [Link]
A Comparative Guide to Chiral α,α-Disubstituted Amino Acids for Advanced Peptide Synthesis
A Senior Application Scientist's Field-Proven Insights into Alternatives for Methyl 2-Amino-2-Methylbutanoate Hydrochloride In the landscape of modern drug discovery and peptide science, the deliberate incorporation of n...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field-Proven Insights into Alternatives for Methyl 2-Amino-2-Methylbutanoate Hydrochloride
In the landscape of modern drug discovery and peptide science, the deliberate incorporation of non-natural amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptide-based molecules. Among these, α,α-disubstituted amino acids have garnered significant attention for their profound impact on peptide conformation, metabolic stability, and receptor affinity. This guide provides an in-depth comparison of alternative chiral building blocks to "Methyl 2-amino-2-methylbutanoate hydrochloride," offering researchers, scientists, and drug development professionals a critical evaluation of their respective strengths and weaknesses, supported by experimental data and detailed protocols.
The Significance of α,α-Disubstitution: Beyond the Proteogenic Realm
The substitution of the α-hydrogen with an alkyl group in an amino acid introduces a quaternary stereocenter, a seemingly subtle modification that imparts significant conformational constraints on the peptide backbone.[1] This steric hindrance restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, effectively pre-organizing the peptide into a more defined secondary structure, often favoring helical or turn conformations.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.
Furthermore, the α,α-disubstitution provides a steric shield, rendering the adjacent peptide bonds less susceptible to enzymatic degradation by proteases. This enhanced proteolytic stability is a critical factor in improving the in vivo half-life of peptide therapeutics.[3] "Methyl 2-amino-2-methylbutanoate hydrochloride" is a valuable building block in this class, offering a chiral scaffold with a methyl and an ethyl group at the α-position. However, the ever-expanding toolkit of synthetic chemistry provides a diverse array of alternatives, each with unique structural and functional attributes.
A Comparative Analysis of Alternative Chiral Building Blocks
This section provides a detailed comparison of prominent alternatives to "Methyl 2-amino-2-methylbutanoate hydrochloride," focusing on their synthesis, impact on peptide properties, and practical considerations for their use in peptide synthesis.
α-Methyl-Proline: The Conformationally Rigid Turn Inducer
α-Methyl-proline is a highly constrained cyclic amino acid that introduces a sharp turn or "kink" in a peptide backbone. Its rigid pyrrolidine ring, combined with the α-methyl group, severely restricts conformational freedom, making it an excellent tool for stabilizing β-turns.[4]
Structural and Conformational Impact:
High Propensity for β-Turns: The incorporation of α-methyl-proline is known to strongly favor the formation of β-turn structures.[4]
Locked Tertiary Amide Bond: The methylation at the α-position influences the preceding tertiary amide bond, favoring a trans conformation.[4]
Synthetic Considerations:
The synthesis of Fmoc-α-methyl-L-proline-OH can be achieved from L-proline, as detailed in the experimental protocols section. The coupling of this sterically hindered amino acid often requires specialized coupling reagents to achieve satisfactory yields.
α-Ethyl-Alanine: A Step Up in Steric Hindrance
α-Ethyl-alanine, with two ethyl groups at the α-carbon, presents a greater steric bulk compared to α-methyl-alanine (also known as aminoisobutyric acid, Aib). This increased steric hindrance further restricts conformational freedom, but can also pose greater challenges during peptide synthesis.
Structural and Conformational Impact:
Induction of Extended Conformations: Unlike the helix-promoting tendency of Aib, peptides rich in α-ethyl-alanine often adopt a fully extended C5-conformation.[2] This highlights how subtle changes in the α-alkyl substituents can dramatically alter the preferred secondary structure.
Synthetic Considerations:
The synthesis of α-ethyl-alanine derivatives can be more challenging than their methyl-substituted counterparts. The coupling of this building block requires robust activation methods and may result in lower yields compared to less hindered amino acids.
Cyclic α,α-Disubstituted Amino Acids: Scaffolds for Defined Geometries
Cyclic amino acids, such as 1-aminocyclopentane-1-carboxylic acid (Ac5c) and 1-aminocyclohexane-1-carboxylic acid (Ac6c), offer a scaffold with a defined ring size that can be used to control the peptide backbone's trajectory.
Structural and Conformational Impact:
Helical Propensity: Homopeptides of Ac5c have been shown to adopt 310-helical structures, demonstrating their utility in designing helical peptides.[5]
Control of Helical Screw Sense: The chirality of side-chain substituents on these cyclic amino acids can be used to control the helical screw sense (left-handed or right-handed) of the resulting peptide.[2]
Synthetic Considerations:
The synthesis of these cyclic amino acids can be complex. However, their unique conformational-directing properties make them valuable tools for specific applications in peptidomimetic design.
Quantitative Comparison of Performance
A direct head-to-head quantitative comparison of these building blocks is often challenging to find in the literature. However, by compiling data from various studies, we can construct a comparative overview.
Building Block
Typical Coupling Efficiency
Impact on Proteolytic Stability
Predominant Secondary Structure Induced
Methyl 2-amino-2-methylbutanoate
Moderate to High (with appropriate coupling reagents)
High
Helical/Turn
α-Methyl-Proline
Moderate (requires specialized coupling reagents)
Very High
β-Turn
α-Ethyl-Alanine
Low to Moderate (challenging coupling)
Very High
Extended (C5)
1-Aminocyclopentane-1-carboxylic acid (Ac5c)
Moderate
High
310-Helix
Note: Coupling efficiencies are highly dependent on the coupling reagents, reaction conditions, and the specific peptide sequence.
Experimental Protocols
Synthesis of Fmoc-α-methyl-L-proline-OH
This protocol describes a general method for the preparation of α-branched amino acids, adapted for α-methyl-proline.[6]
Workflow Diagram:
Caption: Synthetic workflow for Fmoc-α-methyl-L-proline-OH.
Methodology:
Protection and Cyclization: L-proline is first converted to a bicyclic lactam to protect the amine and carboxyl groups and to set the stereochemistry for the subsequent methylation step.
α-Methylation: The bicyclic intermediate is then deprotonated with a strong base (e.g., LDA) and subsequently methylated at the α-position using methyl iodide.
Hydrolysis and Fmoc Protection: The methylated intermediate is hydrolyzed to yield α-methyl-proline, which is then protected with an Fmoc group using standard procedures to yield the final product.[7]
Peptide Coupling with Sterically Hindered Amino Acids
The successful incorporation of α,α-disubstituted amino acids into a growing peptide chain is a critical challenge due to steric hindrance. Standard coupling reagents are often inefficient.
Workflow for a Coupling Cycle:
Caption: Workflow for determining peptide stability in plasma.
Methodology:
Dissolve the peptide in a suitable buffer and add it to fresh plasma to a final concentration of, for example, 10 µM.
[3]2. Incubate the mixture at 37°C.
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
Immediately quench the enzymatic activity by adding an equal volume of a precipitation solution (e.g., acetonitrile).
[3]5. Centrifuge the samples to pellet the precipitated proteins.
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
Plot the percentage of intact peptide versus time and calculate the half-life (t1/2).
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
[7]
Methodology:
Dissolve the peptide in a suitable solvent (e.g., phosphate buffer for aqueous conditions or trifluoroethanol (TFE) to promote helical structures).
Record the CD spectrum in the far-UV region (typically 190-260 nm).
The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil content. Peptides with a high helical content will typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 195 nm.
[8]
Conclusion
The selection of a chiral building block for peptide modification is a critical decision that profoundly influences the properties of the final molecule. While "Methyl 2-amino-2-methylbutanoate hydrochloride" is a versatile and valuable reagent, a thorough understanding of the available alternatives allows for a more nuanced and strategic approach to peptidomimetic design. α-Methyl-proline offers unparalleled control in inducing β-turns, while α-ethyl-alanine can be employed to favor more extended conformations. Cyclic α,α-disubstituted amino acids provide rigid scaffolds for constructing well-defined secondary structures.
The choice of building block should be guided by the desired conformational outcome and the acceptable trade-offs in synthetic accessibility. The increased steric hindrance of these amino acids necessitates the use of more potent coupling reagents and may require optimization of reaction conditions. However, the resulting enhancements in proteolytic stability and the ability to fine-tune peptide conformation often outweigh these synthetic challenges, paving the way for the development of more potent and durable peptide-based therapeutics.
References
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
Beck, J. G., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Arteriosclerosis, Thrombosis, and Vascular Biology, 40(3), 735-746.
Toniolo, C., & Benedetti, E. (1991). The conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Macromolecules, 24(14), 4004-4009.
Crisma, M., et al. (1998). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of the American Chemical Society, 120(49), 12745-12752.
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Leggio, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(13), 1256-1275.
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
Knauer, A., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
Kuril, A. K. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Austin Journal of Bio-Organic & Organic Chemistry, 22, 1-5.
Phenomenex. A Systematic Approach to Peptide Analysis. Retrieved from [Link]
Bio-Synthesis Inc. HPLC of Peptides and Proteins. Retrieved from [Link]
Tsai, F. C., & Sherman, J. C. (1993). Circular dichroism analysis of a synthetic peptide corresponding to the alpha, alpha-corner motif of hemoglobin.
BioVera. Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]
Moretto, A., et al. (2008). C(alpha)-methyl proline: a unique example of split personality. Biopolymers, 89(5), 465-470.
Organic Syntheses. dl-ALANINE. Retrieved from [Link]
Google Patents. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
Google Patents. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline.
Google Patents. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
Organic Syntheses Procedure. L-Proline, 2-methyl-. Retrieved from [Link]
A Comparative Guide to the Synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals Methyl 2-amino-2-methylbutanoate hydrochloride, a non-proteinogenic α,α-disubstituted amino acid ester, serves as a crucial building block in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-2-methylbutanoate hydrochloride, a non-proteinogenic α,α-disubstituted amino acid ester, serves as a crucial building block in the synthesis of peptides and peptidomimetics with unique conformational properties. Its hindered stereocenter can impart significant resistance to enzymatic degradation, making it a valuable component in the design of novel therapeutics. This guide provides an in-depth technical comparison of the primary synthesis methods for this compound, offering a cost-benefit analysis to aid researchers in selecting the most suitable approach for their laboratory and developmental needs.
Introduction to Synthetic Strategies
The synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride fundamentally involves two key stages: the formation of the core amino acid, 2-amino-2-methylbutanoic acid, followed by its esterification. The primary routes for the synthesis of the parent amino acid are the Strecker and the Bucherer-Bergs reactions, both of which are well-established methods for α-amino acid synthesis. Furthermore, the demand for enantiomerically pure compounds in pharmaceutical applications has led to the development of asymmetric variations of these classical methods. This guide will dissect each of these pathways, evaluating them on criteria of yield, cost, safety, and stereochemical control.
Method 1: The Strecker Synthesis - A Classic Approach
The Strecker synthesis is a two-step method that begins with the reaction of a ketone (in this case, 2-butanone) with ammonia and a cyanide source to form an α-aminonitrile.[1][2] This intermediate is then hydrolyzed to yield the desired α-amino acid.[3]
Causality Behind Experimental Choices
The choice of 2-butanone as the starting material directly dictates the ethyl and methyl substituents at the α-carbon of the final amino acid. The use of an ammonium salt (like ammonium chloride) and a cyanide salt (like sodium or potassium cyanide) provides the necessary amine and cyanide nucleophiles for the reaction.[4] The reaction is typically carried out in an aqueous or alcoholic solvent to facilitate the dissolution of the reactants. The subsequent hydrolysis of the aminonitrile is a critical step, usually performed under acidic conditions, which cleaves the nitrile to a carboxylic acid.
Experimental Protocol: Racemic Strecker Synthesis of 2-amino-2-methylbutanoic acid
α-Aminonitrile Formation: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is added to 2-butanone (1.0 equivalent). The mixture is stirred, and a solution of sodium cyanide (1.1 equivalents) in water is added dropwise, maintaining the temperature below 25°C. The reaction is stirred at room temperature for several hours until completion (monitored by TLC).
Hydrolysis: The resulting α-aminonitrile is not isolated. Concentrated hydrochloric acid is carefully added to the reaction mixture, and the solution is heated to reflux for several hours to hydrolyze the nitrile.
Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The crude 2-amino-2-methylbutanoic acid hydrochloride is then purified by recrystallization.
Cost-Benefit Analysis: Strecker Synthesis
Metric
Analysis
Yield
Moderate to good, typically in the range of 50-70%.
Cost
Relatively low, as the starting materials (2-butanone, ammonium chloride, sodium cyanide) are inexpensive bulk chemicals.
Safety
High risk. The use of highly toxic sodium cyanide requires stringent safety precautions and proper waste disposal protocols.
Scalability
Readily scalable, making it suitable for large-scale production.
Stereocontrol
Produces a racemic mixture of the amino acid, which may require a subsequent resolution step if a single enantiomer is desired, adding to the overall cost and reducing the effective yield.
Method 2: The Bucherer-Bergs Reaction - A Multicomponent Alternative
The Bucherer-Bergs reaction is another classical method for synthesizing α,α-disubstituted amino acids. It involves the reaction of a ketone with ammonium carbonate and a cyanide source to form a 5,5-disubstituted hydantoin intermediate.[5][6] This hydantoin is then hydrolyzed to the desired amino acid.
Causality Behind Experimental Choices
Similar to the Strecker synthesis, 2-butanone is the starting ketone. Ammonium carbonate serves as both the ammonia and carbonate source. The reaction is typically performed in a polar solvent like aqueous ethanol at elevated temperatures. The hydantoin intermediate is a stable, crystalline solid that can be easily isolated and purified before the final hydrolysis step. The hydrolysis of the hydantoin to the amino acid requires harsh conditions, typically strong acid or base at high temperatures.
Experimental Protocol: Bucherer-Bergs Synthesis of 2-amino-2-methylbutanoic acid
Hydantoin Formation: A mixture of 2-butanone (1.0 equivalent), potassium cyanide (or sodium cyanide, 2.0 equivalents), and ammonium carbonate (4.1 equivalents) in 50% aqueous ethanol is heated at 60-70°C for several hours.[6]
Isolation of Hydantoin: Upon cooling, the 5-ethyl-5-methylhydantoin precipitates and can be collected by filtration.
Hydrolysis: The isolated hydantoin is then hydrolyzed by heating with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH solution) to yield 2-amino-2-methylbutanoic acid.[7]
Work-up and Isolation: The amino acid is isolated by adjusting the pH to its isoelectric point, followed by filtration or extraction.
Cost-Benefit Analysis: Bucherer-Bergs Reaction
Metric
Analysis
Yield
Generally good to high yields of the hydantoin intermediate. The overall yield of the amino acid is also typically good.
Cost
The starting materials are inexpensive and readily available.
Safety
High risk. Similar to the Strecker synthesis, this method uses a cyanide source, necessitating strict safety measures.
Scalability
The procedure is scalable for industrial production.
Stereocontrol
Produces a racemic mixture of the amino acid.
Method 3: Asymmetric Synthesis - The Path to Enantiopurity
For many pharmaceutical applications, a single enantiomer of Methyl 2-amino-2-methylbutanoate hydrochloride is required.[8] This can be achieved either by resolving the racemic mixture obtained from the classical methods or by employing an asymmetric synthesis strategy from the outset. Asymmetric synthesis often involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction.[9][10]
Causality Behind Experimental Choices in Asymmetric Strecker-type Reactions
One common approach involves the use of a chiral amine, such as (S)-(-)-1-phenylethylamine, in place of ammonia in a Strecker-type reaction. This chiral amine forms a chiral imine intermediate with 2-butanone. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, favoring the formation of one diastereomer of the α-aminonitrile over the other. The chiral auxiliary is then removed during the hydrolysis and work-up stages.
Experimental Protocol: Asymmetric Synthesis of (S)-2-amino-2-methylbutanoic acid (Conceptual)
Chiral Imine Formation: 2-butanone (1.0 equivalent) is reacted with (S)-(-)-1-phenylethylamine (1.0 equivalent) to form the corresponding chiral imine.
Diastereoselective Cyanide Addition: The chiral imine is then treated with a cyanide source (e.g., trimethylsilyl cyanide) to yield a diastereomeric mixture of α-aminonitriles, with one diastereomer being predominant.
Hydrolysis and Auxiliary Removal: The aminonitrile mixture is hydrolyzed under acidic conditions. This step also cleaves the chiral auxiliary, which can be recovered. The resulting (S)-2-amino-2-methylbutanoic acid is then isolated and purified.
Cost-Benefit Analysis: Asymmetric Synthesis
Metric
Analysis
Yield
Can be variable depending on the specific chiral auxiliary and reaction conditions. Diastereomeric excesses can be high.
Cost
Significantly higher. Chiral auxiliaries are expensive specialty chemicals. The overall process may also involve more steps and more expensive reagents.
Safety
Still involves the use of cyanide, although sometimes in a less hazardous form like TMSCN.
Scalability
Can be more challenging to scale up compared to the classical racemic methods.
Stereocontrol
Excellent. This is the primary advantage, as it directly produces an enantiomerically enriched product, potentially avoiding a costly and yield-reducing resolution step.
Final Step: Esterification to Methyl 2-amino-2-methylbutanoate hydrochloride
Regardless of the method used to synthesize the parent amino acid, the final step is the esterification of the carboxylic acid to a methyl ester, with the amino group being protected as a hydrochloride salt.
Causality Behind Experimental Choices
The most common and straightforward method for this transformation is the Fischer esterification, where the amino acid is reacted with methanol in the presence of a strong acid catalyst, typically hydrogen chloride.[11] The acid protonates the carboxylic acid, making it more electrophilic for attack by methanol. The use of excess methanol can drive the equilibrium towards the product. Thionyl chloride in methanol is another effective reagent system for this conversion.[11]
Experimental Protocol: Esterification
Reaction Setup: 2-amino-2-methylbutanoic acid is suspended in anhydrous methanol.
Acid Addition: The mixture is cooled in an ice bath, and thionyl chloride (or trimethylchlorosilane) is added dropwise.[12][13] Alternatively, dry hydrogen chloride gas can be bubbled through the solution.
Reaction and Isolation: The reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete. The solvent is then removed under reduced pressure to yield the crude Methyl 2-amino-2-methylbutanoate hydrochloride, which can be purified by recrystallization.
Comparative Summary
Synthesis Method
Key Advantages
Key Disadvantages
Best Suited For
Strecker Synthesis
Low cost, simple, scalable
Highly toxic reagents, produces a racemic mixture
Large-scale production of the racemic amino acid.
Bucherer-Bergs Reaction
Good yields, readily available starting materials, scalable
Industrial synthesis of the racemic amino acid, where isolation of the hydantoin intermediate is advantageous.
Asymmetric Synthesis
Provides direct access to enantiomerically enriched product
High cost, potentially lower yields, more complex
Laboratory-scale synthesis for research and development where enantiopurity is critical.
Visualizing the Synthetic Pathways
Strecker Synthesis Workflow
Caption: Workflow of the Strecker Synthesis.
Bucherer-Bergs Synthesis Workflow
Caption: Workflow of the Bucherer-Bergs Synthesis.
Conclusion
The choice of synthesis method for Methyl 2-amino-2-methylbutanoate hydrochloride is a critical decision that balances cost, safety, and the desired stereochemical outcome. For large-scale, cost-effective production where a racemic product is acceptable, the Strecker and Bucherer-Bergs reactions are viable options, with the caveat of handling highly toxic cyanides. However, for applications in drug development and chiral peptide synthesis where enantiopurity is paramount, asymmetric synthesis, despite its higher cost and complexity, is the superior approach. The final esterification step is a relatively straightforward and efficient process applicable to the product of any of the primary synthesis routes. Researchers and process chemists must carefully weigh these factors to select the optimal synthetic strategy that aligns with their specific project goals and available resources.
This guide provides a detailed spectroscopic comparison of Methyl 2-amino-2-methylbutanoate hydrochloride and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed spectroscopic comparison of Methyl 2-amino-2-methylbutanoate hydrochloride and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate unambiguous structural identification and differentiation.
Introduction: The Imperative for Precise Structural Analysis
Methyl 2-amino-2-methylbutanoate hydrochloride is a valuable building block in synthetic organic chemistry, often utilized in the development of pharmaceutical agents. Its efficacy and safety are intrinsically linked to its precise chemical structure. Analogs, which may arise as synthetic byproducts, impurities, or be intentionally synthesized for structure-activity relationship (SAR) studies, can possess significantly different biological and chemical properties. Therefore, the ability to definitively identify and distinguish the target molecule from its close relatives is paramount for quality control, regulatory compliance, and successful research outcomes.
This guide employs a multi-technique spectroscopic approach, leveraging the unique strengths of ¹H NMR, ¹³C NMR, IR, and MS to create a comprehensive analytical fingerprint for these compounds. We will explore not just the data itself, but the underlying chemical principles that govern the observed spectral differences.
The Analogs in Focus
To provide a meaningful comparison, we have selected three key analogs that represent common structural modifications:
Analog 1: Ethyl 2-amino-2-methylbutanoate hydrochloride: To observe the effect of extending the ester alkyl chain.
Analog 2: Methyl 2-aminobutanoate hydrochloride: To assess the impact of removing the α-methyl group.[1][2]
Analog 3: Ethyl 2-amino-2-ethylbutanoate hydrochloride: To examine the influence of a different α-alkyl substituent.[3]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecule structures in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For amino acid esters, the hydrochloride salt form significantly influences the chemical shifts, particularly for protons and carbons near the protonated amine group.[4]
Experimental Protocol: NMR Sample Preparation and Analysis
A robust and reproducible protocol is the foundation of high-quality NMR data. The following steps ensure consistency and accuracy.
Sample Preparation: Accurately weigh 5-10 mg of the amino acid ester hydrochloride salt.
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H protons, simplifying the spectrum.
Internal Standard: Add a small amount of an internal standard, such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or Tetramethylsilane (TMS) for CD₃OD, to calibrate the chemical shift scale to 0.00 ppm.[5]
Homogenization: Vortex the sample until the solid is completely dissolved.
Transfer: Transfer the solution to a 5 mm NMR tube.
Acquisition: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher). Standard ¹H and proton-decoupled ¹³C NMR pulse sequences are typically sufficient.[6]
NMR experimental workflow from sample preparation to data analysis.
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides a map of the different proton environments in a molecule. Chemical shift (δ), splitting patterns (multiplicity), and integration values are the key parameters for comparison.
Table 1: Comparative ¹H NMR Data (Predicted/Typical Shifts in D₂O, δ ppm)
Assignment
Methyl 2-amino-2-methylbutanoate HCl (Target)
Analog 1: Ethyl Ester
Analog 2: No α-Methyl
Analog 3: α-Ethyl
-CH₂CH₃
~0.9 (t, 3H)
~0.9 (t, 3H)
~1.0 (t, 3H)
~0.9 (t, 6H)
-CH₂CH₃
~1.8 (q, 2H)
~1.8 (q, 2H)
~2.0 (m, 2H)
~1.8 (q, 4H)
α-CH₃
~1.5 (s, 3H)
~1.5 (s, 3H)
N/A
N/A
α-CH
N/A
N/A
~4.0 (t, 1H)
N/A
-OCH₃
~3.8 (s, 3H)
N/A
~3.8 (s, 3H)
N/A
-OCH₂CH₃
N/A
~4.3 (q, 2H)
N/A
~4.3 (q, 2H)
(Note: t = triplet, q = quartet, s = singlet, m = multiplet. Integrations are relative proton counts.)
Causality and Interpretation:
Ester Group Variation (Target vs. Analog 1 & 3): The most obvious difference is the signal for the ester alkyl group. The target molecule shows a sharp singlet for the methoxy (-OCH₃) group at ~3.8 ppm. In contrast, analogs 1 and 3 display a quartet at ~4.3 ppm for the methylene protons (-OCH₂-) and a triplet at ~1.3 ppm (not listed in table, overlaps with other alkyls) for the terminal methyl of the ethyl ester. The downfield shift of the -OCH₂- protons is due to the strong deshielding effect of the adjacent oxygen atom.[7]
α-Substitution (Target vs. Analog 2): The presence of the α-methyl group in the target molecule results in a characteristic singlet at ~1.5 ppm. Its absence in Analog 2 means this signal is missing. Instead, Analog 2 shows a triplet for the single α-proton (-CH) at ~4.0 ppm. This proton is significantly deshielded by both the adjacent protonated amine and the carbonyl group.
Alkyl Side Chain (Target vs. Analogs): The ethyl side chain (-CH₂CH₃) protons appear as a quartet and a triplet in the upfield region (~1.8 and ~0.9 ppm, respectively).[8] The exact chemical shifts and multiplicities of these signals are sensitive to the overall molecular structure, but their presence is a key identifier. Analog 3, with two α-ethyl groups, would show overlapping signals for these protons but with a doubled integration value.
¹³C NMR Spectral Comparison
Proton-decoupled ¹³C NMR provides a count of unique carbon environments. Chemical shifts are highly sensitive to the electronic environment, making this technique excellent for identifying changes in functional groups and substitution patterns.[9]
Table 2: Comparative ¹³C NMR Data (Predicted/Typical Shifts in D₂O, δ ppm)
Assignment
Methyl 2-amino-2-methylbutanoate HCl (Target)
Analog 1: Ethyl Ester
Analog 2: No α-Methyl
Analog 3: α-Ethyl
C=O
~172
~172
~170
~173
α-C
~60 (Quaternary)
~60 (Quaternary)
~54 (Methine)
~65 (Quaternary)
-OCH₃
~54
N/A
~53
N/A
-OCH₂CH₃
N/A
~64
N/A
~64
-O-CH₂CH₃
N/A
~14
N/A
~14
α-CH₃
~22
~22
N/A
N/A
-CH₂CH₃
~30
~30
~24
~30
-CH₂CH₃
~8
~8
~8
~8
Causality and Interpretation:
Carbonyl Carbon (C=O): The carbonyl carbon signal is consistently found in the downfield region of ~169-173 ppm for amino acid derivatives.[6] While subtle shifts can occur due to changes in substitution, its presence is a primary indicator of the ester functional group.
Alpha-Carbon (α-C): This is a key differentiating signal. In the target and Analog 1, the α-carbon is quaternary (no attached protons) and appears around 60 ppm. In Analog 2, it is a methine carbon (-CH), which is typically found slightly further upfield (~54 ppm). The increased substitution in Analog 3 (two ethyl groups) would deshield the α-carbon further, shifting it downfield to ~65 ppm.
Ester Carbon: The ester alkoxy carbons are highly diagnostic. The -OCH₃ of the target and Analog 2 appears around 53-54 ppm. For the ethyl esters (Analogs 1 and 3), this is replaced by two signals: the -OCH₂- at ~64 ppm and the terminal -CH₃ at ~14 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent, rapid technique for confirming the presence of key groups like carbonyls (C=O) and amines (N-H).
Experimental Protocol: IR Sample Preparation (KBr Pellet)
Preparation: Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar and pestle.
Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
FT-IR experimental workflow using the KBr pellet method.
Comparative IR Data
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
Vibrational Mode
Expected Range
Key Observations and Differentiators
N-H Stretch (R-NH₃⁺)
3100 - 2800 (broad)
All four compounds will show a very broad, strong absorption in this region, characteristic of an ammonium salt. This often overlaps with C-H stretches.
C-H Stretch (Alkyl)
3000 - 2850
Present in all compounds. Subtle differences in the shape and number of peaks may be observed but are not primary differentiating features.
C=O Stretch (Ester)
1750 - 1735
A very strong, sharp peak. This is a definitive feature for all four compounds. Its position is sensitive to the electronic environment and can shift slightly between analogs.
N-H Bend (R-NH₃⁺)
1620 - 1560
A characteristic medium-to-strong absorption for the ammonium salt, often referred to as the asymmetric and symmetric bending modes.[10][11]
C-O Stretch (Ester)
1300 - 1150
A strong band. The exact position can help differentiate methyl vs. ethyl esters. Methyl esters are typically found at the higher end of this range compared to ethyl esters.
Causality and Interpretation:
The IR spectra of all four compounds will be broadly similar due to the presence of the same core functional groups (ammonium salt, ester carbonyl). However, the primary utility lies in confirming the presence of these groups. The most reliable differentiating features are in the "fingerprint region" (< 1500 cm⁻¹), where the complex C-C and C-O stretching and bending vibrations create a unique pattern for each molecule. While difficult to assign individually, a direct overlay of the spectra would reveal clear differences between the target and its analogs.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar, salt-like molecules, typically producing a protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to promote ionization.
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
Mass Analysis: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z (mass-to-charge ratio) range.
ESI-MS experimental workflow for molecular weight determination.
Comparative MS Data
The most crucial piece of information from ESI-MS is the mass of the protonated free base, [M+H]⁺. The hydrochloride counterion is not observed.
Table 4: Comparative Mass Spectrometry Data
Compound
Molecular Formula (Free Base)
Exact Mass
Observed [M+H]⁺ (m/z)
Key Fragmentation Pathway
Target Molecule
C₇H₁₅NO₂
145.11
146.12
Loss of -COOCH₃ (59 Da)
Analog 1
C₈H₁₇NO₂
159.13
160.13
Loss of -COOCH₂CH₃ (73 Da)
Analog 2
C₅H₁₁NO₂
117.08
118.09
Loss of -COOCH₃ (59 Da)
Analog 3
C₈H₁₇NO₂
159.13
160.13
Loss of -COOCH₂CH₃ (73 Da)
Causality and Interpretation:
Molecular Ion: The [M+H]⁺ peak immediately distinguishes molecules of different elemental composition. The target (m/z 146.12) is clearly differentiated from Analog 2 (m/z 118.09). However, it cannot distinguish between isomers like Analog 1 and Analog 3, which have the same molecular formula and thus the same mass.
Fragmentation: Fragmentation analysis (MS/MS) is required to distinguish isomers. A common fragmentation pathway for α-amino esters is the cleavage of the bond between the α-carbon and the carbonyl carbon, leading to the loss of the entire carbalkoxy group as a radical.[12][13]
For the target molecule , a prominent fragment would be observed at m/z 86.10 ([M+H - COOCH₃]⁺), corresponding to the loss of the carbomethoxy group.
For Analog 1 , the corresponding fragment would be at m/z 86.10 ([M+H - COOCH₂CH₃]⁺), representing the loss of the carboethoxy group.
This demonstrates that while Analog 1 and Analog 3 are isomers and have the same parent mass, their fragmentation patterns could differ based on the stability of the resulting carbocations, requiring more detailed MS/MS analysis to resolve.
Conclusion
The unambiguous identification of Methyl 2-amino-2-methylbutanoate hydrochloride and its differentiation from common analogs is readily achievable through a systematic, multi-technique spectroscopic approach.
¹H and ¹³C NMR provide the most definitive structural information, clearly distinguishing isomers by mapping the unique proton and carbon environments created by variations in the ester and α-alkyl groups.
IR Spectroscopy serves as a rapid and effective tool for confirming the presence of essential functional groups, namely the ammonium salt and the ester carbonyl.
Mass Spectrometry provides unequivocal confirmation of the molecular weight and, through fragmentation analysis, offers complementary structural data to distinguish between compounds.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the identity, purity, and quality of their materials, forming a solid analytical foundation for their scientific endeavors.
References
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]
Doc Brown's Chemistry. (2023). The C-13 NMR spectrum for 2-methylbutane. Available at: [Link]
ResearchGate. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
Doc Brown's Chemistry. (2023). 2-methylbutane low high resolution H-1 proton nmr spectrum. Available at: [Link]
RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
ResearchGate. (2014). The infrared spectra of secondary amines and their salts. Available at: [Link]
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
PubChem. (2024). Ethyl 2-amino-2-methylpropanoate hydrochloride. Available at: [Link]
PubMed Central. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Available at: [Link]
Canadian Science Publishing. (1953). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]
Analytical Chemistry. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Available at: [Link]
Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
PubChem. (2024). (S)-methyl 2-aminobutanoate hydrochloride. Available at: [Link]
PubChem. (2024). Ethyl 2-amino-2-ethylbutanoate. Available at: [Link]
Mastering Chemical Disposal: A Guide to the Safe Handling of Methyl 2-Amino-2-Methylbutanoate Hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 2-amino-2-methylbutanoate hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with the confidence to manage your chemical waste effectively.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with methyl 2-amino-2-methylbutanoate hydrochloride is paramount. Based on data from structurally similar compounds, this substance should be handled with care.
A Safety Data Sheet (SDS) for the closely related compound, methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, identifies it as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE) is not just recommended, it is essential.
Table 1: Essential Personal Protective Equipment (PPE)
PPE Item
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield
Protects against splashes and airborne particles that could cause serious eye irritation[1].
Hand Protection
Chemical-resistant gloves (e.g., nitrile)
Prevents skin contact which can lead to irritation[1].
Body Protection
Laboratory coat
Protects skin and personal clothing from contamination.
Respiratory Protection
Use in a well-ventilated area. A respirator may be necessary if dust is generated.
Avoids inhalation of dust or aerosols that may cause respiratory tract irritation[1].
Disposal Workflow: A Two-Pronged Approach
The appropriate disposal method for methyl 2-amino-2-methylbutanoate hydrochloride depends on the quantity of waste and the regulations specific to your institution and locality. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The two primary disposal pathways are:
Direct Disposal as Hazardous Waste: For larger quantities or when in doubt, this is the most prudent and compliant option.
Neutralization for Aqueous Waste (for small quantities, where permissible): For very small amounts in aqueous solutions, neutralization may be an option, but this must be performed with caution and in accordance with local regulations.
Caption: Decision workflow for the disposal of methyl 2-amino-2-methylbutanoate hydrochloride.
Protocol 1: Direct Disposal as Hazardous Waste
This protocol is the standard and most recommended procedure for the disposal of methyl 2-amino-2-methylbutanoate hydrochloride and its containers.
Personal Protective Equipment (as specified in Table 1)
Waste disposal tags/labels from your institution's EHS department
Procedure:
Container Labeling: Affix a hazardous waste label to a clean, dry, and chemically compatible container. The label should clearly state "Hazardous Waste" and list the full chemical name: "Methyl 2-amino-2-methylbutanoate hydrochloride".
Waste Collection: Carefully transfer the waste chemical into the designated container. If the original container is to be disposed of, ensure it is empty, and rinse it three times with a suitable solvent (e.g., water or methanol). The rinsate must also be collected as hazardous waste.
Secure Storage: Keep the hazardous waste container tightly sealed and store it in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow the waste to accumulate for extended periods.
Protocol 2: Neutralization of Small-Scale Aqueous Waste
This protocol should only be considered for very small quantities of methyl 2-amino-2-methylbutanoate hydrochloride dissolved in water and only if permitted by your local regulations . The hydrochloride salt is acidic and can be neutralized with a weak base.
Materials:
Personal Protective Equipment (as specified in Table 1)
Sodium bicarbonate (baking soda)
pH indicator strips or a calibrated pH meter
Stir plate and stir bar
Beaker large enough to contain the reaction with potential for foaming
Procedure:
Dilution: If the aqueous solution is concentrated, dilute it further by slowly adding it to a larger volume of cold water in a beaker. This should be done in a fume hood.
Neutralization: While stirring the diluted solution, slowly add a 5% solution of sodium bicarbonate or small portions of solid sodium bicarbonate. Be cautious as effervescence (fizzing) will occur due to the release of carbon dioxide gas.
pH Monitoring: Periodically check the pH of the solution using a pH strip or a pH meter. Continue adding the base until the pH is neutral (between 6 and 8).
Final Disposal: Once neutralized, the resulting salt solution can typically be poured down the drain with a copious amount of running water. However, confirm that this is an acceptable practice at your institution.
Caption: Step-by-step process for the neutralization of small-scale aqueous waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Procedure for Small Spills:
Evacuate and Ventilate: Ensure the immediate area is clear and well-ventilated.
Don PPE: Wear the appropriate personal protective equipment before attempting to clean the spill.
Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Conclusion
The responsible disposal of methyl 2-amino-2-methylbutanoate hydrochloride is a critical aspect of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide and consulting with your institution's safety professionals, you can ensure that your research is conducted not only at the forefront of science but also with the utmost commitment to safety and compliance.
References
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-(methylamino)butanoate hydrochloride. Retrieved from [Link]
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
Oregon State University Seafood Lab. (n.d.). Method Chemicals Disposal. Retrieved from [Link]
SciELO. (2008, January 28). Synthesis and evaluation of flurbiprofen-amino acid conjugates as potential prodrugs. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]
Navigating the Safe Handling of Methyl 2-amino-2-methylbutanoate Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essent...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Methyl 2-amino-2-methylbutanoate hydrochloride, a compound requiring careful management due to its potential hazards. By elucidating the causality behind safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling information, fostering a culture of deep trust and proactive risk mitigation.
Understanding the Hazard Profile
Methyl 2-amino-2-methylbutanoate hydrochloride and its structural analogs are classified as irritants and are potentially corrosive. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements for the parent compound, Methyl 2-amino-2-methylbutanoate, which include warnings of it being a flammable liquid and vapor, causing skin irritation, serious eye damage, and potential respiratory irritation[1]. The hydrochloride salt form, while typically a solid, is expected to retain these irritant properties. Direct contact with the skin or eyes can cause significant irritation or burns, and inhalation of dust particles may lead to respiratory tract irritation[2][3][4].
Therefore, a comprehensive approach to personal protective equipment (PPE), handling procedures, and disposal is not merely a procedural formality but a critical strategy to prevent chemical exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are foundational to safe chemical handling. The following table summarizes the recommended PPE for handling Methyl 2-amino-2-methylbutanoate hydrochloride, with explanations rooted in the compound's hazard profile.
Protects against accidental splashes of the compound, which can cause serious eye damage. A face shield offers an additional layer of protection for the entire face.
Prevents skin contact, which can lead to irritation. It is crucial to select gloves with appropriate chemical resistance and to change them immediately if contaminated.
Body Protection
A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5]
Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection
To be used in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator is necessary.
Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of Methyl 2-amino-2-methylbutanoate hydrochloride, from initial preparation to the final disposal of waste.